Product packaging for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one(Cat. No.:CAS No. 69048-98-2)

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Número de catálogo: B028860
Número CAS: 69048-98-2
Peso molecular: 114.11 g/mol
Clave InChI: YVVZUMUVGRLSRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, also known as this compound, is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N4O B028860 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one CAS No. 69048-98-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-ethyl-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVZUMUVGRLSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219114
Record name 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69048-98-2
Record name 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69048-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069048982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1,2-dihydro-5H-tetrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (CAS: 69048-98-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (CAS: 69048-98-2), a key heterocyclic intermediate in synthetic organic chemistry. The document details its chemical and physical properties, outlines established and putative synthesis protocols, and discusses its significant application in the pharmaceutical industry, particularly as a precursor in the synthesis of the potent opioid analgesic, Alfentanil. Experimental procedures, safety data, and logical workflows for its synthesis and utilization are presented to support research and development activities.

Introduction

This compound is a substituted tetrazolone, a class of five-membered nitrogen-containing heterocycles. Tetrazole chemistry has garnered significant interest since its inception in the late 19th century, with applications spanning medicine, materials science, and agriculture.[1][2] Tetrazolones, in particular, are recognized as effective bioisosteres for carboxylic acids, a property leveraged in drug design to enhance pharmacokinetic profiles.[1] The title compound serves as a crucial building block in multi-step syntheses, most notably in the production of Alfentanil, a short-acting synthetic opioid analgesic.[1][3][4] This guide aims to consolidate the available technical information on this compound to facilitate its synthesis and application in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 69048-98-2[1][5][6]
Molecular Formula C₃H₆N₄O[5][6]
Molecular Weight 114.11 g/mol [1][6]
Appearance White to off-white or beige-brownish solid/crystals[4][7]
Melting Point 80 °C[5][6]
Boiling Point 121 °C[6]
Density 1.55 g/cm³[5][6]
Flash Point 27 °C[6]
pKa (Predicted) -1.42 ± 0.20[4][7]
Solubility Slightly soluble in Chloroform and Dichloromethane[6]
InChI Key YVVZUMUVGRLSRZ-UHFFFAOYSA-N[1]
SMILES CCn1[nH]nnc1=O[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the formation of the tetrazole ring via cycloaddition or the alkylation of a pre-formed tetrazolone core.[1]

Synthesis via [3+2] Cycloaddition

A common and direct method for the synthesis of substituted tetrazoles is the [3+2] cycloaddition reaction between an azide source and a nitrile.[1] For the synthesis of the title compound, this would involve the reaction of sodium azide with an ethyl isocyanate or a related precursor that can provide the ethyl group at the N1 position.

Logical Workflow for Cycloaddition Synthesis

Cycloaddition Synthesis Workflow reagents Ethyl Isocyanate + Sodium Azide reaction [3+2] Cycloaddition Reaction reagents->reaction solvent Solvent (e.g., DMF) solvent->reaction conditions Heating (e.g., Reflux or Microwave) conditions->reaction workup Aqueous Workup & Acidification reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Logical workflow for the synthesis via [3+2] cycloaddition.

Exemplary Experimental Protocol (Adapted from general tetrazole synthesis):

  • Materials: Ethyl isocyanate, sodium azide, ammonium chloride, and dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl isocyanate (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF.

    • Heat the reaction mixture at a temperature range of 100-120 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis via Alkylation of a Tetrazolone Precursor

An alternative route involves the alkylation of a pre-formed 1,2-dihydro-5H-tetrazol-5-one ring with an ethylating agent.[1] This method allows for the introduction of the ethyl group in a separate step.

Logical Workflow for Alkylation Synthesis

Alkylation Synthesis Workflow precursor 1,2-dihydro-5H-tetrazol-5-one reaction N-Alkylation Reaction precursor->reaction alkylating_agent Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) alkylating_agent->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction workup Filtration and Solvent Evaporation reaction->workup purification Purification (e.g., Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: Logical workflow for the synthesis via alkylation.

Exemplary Experimental Protocol (Adapted from general tetrazole alkylation):

  • Materials: 1,2-dihydro-5H-tetrazol-5-one, ethyl iodide, potassium carbonate, and acetone.

  • Procedure:

    • To a stirred suspension of 1,2-dihydro-5H-tetrazol-5-one (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Application in the Synthesis of Alfentanil

The primary documented application of this compound is as a key intermediate in the multi-step synthesis of Alfentanil.[1][8][9] The synthesis involves the N-alkylation of a piperidine derivative with a side chain derived from the title compound. A common strategy is to first convert this compound to a more reactive electrophile, such as 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, which is then used to alkylate the piperidine nitrogen.[8][10]

Workflow for the Synthesis of Alfentanil Intermediate

Synthesis of Alfentanil Intermediate start_material This compound reaction Alkylation Reaction start_material->reaction reagents 1,2-Dibromoethane + Triethylamine reagents->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction intermediate 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one reaction->intermediate alkylation2 N-Alkylation of Piperidine intermediate->alkylation2 piperidine_deriv 4-(N-phenylpropionamido)-4-(methoxymethyl)piperidine piperidine_deriv->alkylation2 alfentanil Alfentanil alkylation2->alfentanil

Caption: Workflow for Alfentanil synthesis using the title compound.

Experimental Protocol for the Preparation of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (Adapted from Patent Literature): [11]

  • Materials: 1-Ethyl-1,4-dihydro-5H-tetrazol-5-one (75 g, 0.65 mole), 1,2-dibromoethane (320 g, 1.69 mole), acetonitrile (200 mL), and triethylamine (68 g, 0.66 mole).[11]

  • Procedure:

    • Charge a 2-liter reaction flask with all the reactants under a nitrogen atmosphere.[11]

    • Stir the mixture using a mechanical stirrer and heat to reflux for approximately one hour.[11]

    • Monitor the reaction completion by LC.[11]

    • Evaporate the acetonitrile using a rotary evaporator.[11]

    • Add deionized water (200 mL) and methylene chloride (500 mL) and stir for 5 minutes.[11]

    • Separate the layers and wash the organic layer with water.[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[11]

Spectroscopic and Analytical Data

Analysis TypeExpected/Reported Data
¹H NMR Signals corresponding to the ethyl group (a quartet around 3.9-4.2 ppm and a triplet around 1.3-1.5 ppm) and a broad singlet for the N-H proton.
¹³C NMR Signals for the ethyl group carbons, and the carbonyl carbon of the tetrazolone ring.
FT-IR Characteristic peaks for N-H stretching, C=O stretching (around 1700-1750 cm⁻¹), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 114.11 g/mol .

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

  • Storage: Store in a refrigerator under an inert atmosphere. The compound is reported to be moisture-sensitive.[6]

Conclusion

This compound is a valuable synthetic intermediate with a significant role in the pharmaceutical industry, particularly in the synthesis of Alfentanil. This technical guide has provided a consolidated resource on its properties, synthesis, and applications. The detailed workflows and exemplary protocols are intended to assist researchers and drug development professionals in their work with this compound. As with all chemical syntheses, appropriate safety measures and analytical characterization are paramount.

Disclaimer: This document is intended for informational purposes for qualified scientific professionals and is not a substitute for a comprehensive risk assessment prior to any experimental work. All procedures should be carried out by trained individuals in a suitable laboratory setting.

References

An In-Depth Technical Guide to the Molecular Structure of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one. A critical intermediate in the synthesis of the potent opioid analgesic Alfentanil, this heterocyclic compound possesses a unique structural framework that is of significant interest in medicinal chemistry.[1] This document details its physicochemical properties, summarizes available spectroscopic data, and outlines established synthetic protocols. Particular emphasis is placed on providing a detailed understanding of its molecular geometry and electronic characteristics to aid in further research and development applications.

Introduction

This compound, with the CAS Number 69048-98-2, is a substituted tetrazolone.[1][2][3][4][5][6][7] The tetrazole ring system is a prominent scaffold in medicinal chemistry, often employed as a bioisostere for carboxylic acids, which can enhance the pharmacokinetic profile of drug candidates.[1] The primary application of this compound is as a key building block in the multi-step synthesis of Alfentanil, a short-acting synthetic opioid.[1][6] A thorough understanding of its molecular structure and reactivity is therefore crucial for optimizing existing synthetic routes and exploring novel applications.

Molecular Structure and Properties

The molecular structure of this compound consists of a five-membered tetrazole ring with an ethyl group attached to a nitrogen atom and a carbonyl group at the 5-position.

Molecular Formula: C₃H₆N₄O[5]

Molecular Weight: 114.11 g/mol [5][6]

Appearance: White to off-white or beige-brownish solid/crystals or powder.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Melting Point80 °C[3][7]
Boiling Point121-120.7 °C at 760 mmHg[3][7]
Density1.55 g/cm³[7]
pKa (Predicted)-1.42 ± 0.20[3][8]
Flash Point27 °C[3]
Structural Data

As of the latest literature review, a definitive crystal structure for this compound has not been publicly deposited in crystallographic databases. Therefore, precise experimental bond lengths and angles are not available. Computational modeling and comparison with structurally similar tetrazole derivatives can provide estimations of these parameters.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. The following sections summarize the expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • A triplet corresponding to the methyl (CH₃) protons of the ethyl group.

  • A quartet corresponding to the methylene (CH₂) protons of the ethyl group.

  • A broad singlet for the N-H proton on the tetrazole ring.

¹³C NMR:

  • A signal for the methyl (CH₃) carbon of the ethyl group.

  • A signal for the methylene (CH₂) carbon of the ethyl group.

  • A signal for the carbonyl (C=O) carbon in the tetrazole ring.

  • A signal for the carbon atom within the tetrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200-3400
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Carbonyl)1700-1750
C=N Stretch~1600
N-H Bend~1500
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

IonExpected m/z
[M+H]⁺115.06
[M+Na]⁺137.04

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for tetrazole derivatives. The two primary methods are the [3+2] cycloaddition reaction and the alkylation of a pre-formed tetrazole ring.[1]

[3+2] Cycloaddition

This is a common and efficient method for forming the tetrazole ring.[1] The general workflow involves the reaction of an azide source with a nitrile.

G cluster_reactants Reactants cluster_process Process cluster_product Product Sodium Azide Sodium Azide Cycloaddition Cycloaddition Sodium Azide->Cycloaddition Propionitrile Propionitrile Propionitrile->Cycloaddition This compound This compound Cycloaddition->this compound

Figure 1. [3+2] Cycloaddition Synthesis Workflow.

Experimental Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound via [3+2] cycloaddition is outlined below. This protocol is a generalized procedure based on established methods for tetrazole synthesis.

Materials:

  • Propionitrile

  • Sodium Azide

  • Ammonium Chloride

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (concentrated)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionitrile (1.0 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Alkylation of 5H-tetrazol-5-one

An alternative synthetic route involves the direct alkylation of the pre-formed 5H-tetrazol-5-one ring system.

G cluster_reactants Reactants cluster_process Process cluster_product Product 5H-tetrazol-5-one 5H-tetrazol-5-one Alkylation Alkylation 5H-tetrazol-5-one->Alkylation Ethylating Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating Agent->Alkylation Base Base Base->Alkylation This compound This compound Alkylation->this compound

Figure 2. Alkylation Synthesis Workflow.

Experimental Protocol:

The following is a generalized experimental protocol for the alkylation of 5H-tetrazol-5-one.

Materials:

  • 5H-tetrazol-5-one

  • Ethyl Iodide (or other suitable ethylating agent)

  • Potassium Carbonate (or other suitable base)

  • Acetone (or other suitable solvent)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Suspend 5H-tetrazol-5-one (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask.

  • Add ethyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or gentle reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a synthetic intermediate and is not known to possess significant biological activity itself. A comprehensive search of the scientific literature did not reveal any studies investigating its direct interaction with biological targets or its involvement in specific signaling pathways. Its importance lies in its role as a precursor to pharmacologically active molecules like Alfentanil.

Conclusion

This compound is a well-characterized heterocyclic compound with established physicochemical properties and synthetic methodologies. While detailed crystallographic and spectroscopic data are not yet publicly available, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important synthetic intermediate. Further research to elucidate its precise three-dimensional structure and detailed spectroscopic characteristics would be a valuable contribution to the field. The provided experimental protocols offer a starting point for the efficient and reliable synthesis of this key building block for the development of valuable pharmaceuticals.

References

Technical Guide: Physical Properties of 1-Ethyltetrazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyltetrazolinone, also known as 1-ethyl-1,4-dihydro-5H-tetrazol-5-one, is a five-membered heterocyclic organic compound. Its structure is characterized by a tetrazole ring substituted with an ethyl group at the 1-position and a carbonyl group at the 5-position. This compound serves as a crucial intermediate in the synthesis of various more complex molecules, most notably the potent, short-acting opioid analgesic, alfentanil.[1][2][3][4] A thorough understanding of its physical properties is essential for its handling, characterization, and application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the core physical properties of 1-ethyltetrazolinone, outlines representative experimental protocols for their determination, and includes a workflow for a key analytical procedure.

Core Physical Properties

The physical characteristics of 1-ethyltetrazolinone are summarized in the table below. These properties are critical for predicting its behavior in various solvents and under different temperature conditions, which is vital for its use in synthetic protocols.

PropertyValue
Molecular Formula C₃H₆N₄O
Molecular Weight 114.11 g/mol
Appearance White to off-white or beige-brownish solid/crystals or powder
Melting Point 78-80 °C
Boiling Point 121 °C
Solubility Soluble in chloroform and dichloromethane
Storage Refrigerator, under inert atmosphere

Experimental Protocols

While specific experimental data for the determination of every physical property of 1-ethyltetrazolinone is not extensively published, standardized methods for organic compounds are applicable. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Objective: To determine the temperature range over which 1-ethyltetrazolinone transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the 1-ethyltetrazolinone sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

  • Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample should be approximately 2-3 mm in height.[5]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point (approximately 78°C).

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]

    • Observe the sample through the magnifying eyepiece.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]

Solubility Determination

Understanding the solubility of 1-ethyltetrazolinone in various solvents is crucial for designing reaction conditions, purification procedures, and formulation strategies.

Objective: To qualitatively or quantitatively determine the solubility of 1-ethyltetrazolinone in different solvents.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Graduated pipettes or syringes

Procedure (Qualitative):

  • Place a small, pre-weighed amount of 1-ethyltetrazolinone (e.g., 10 mg) into a test tube.

  • Add a specific volume of the chosen solvent (e.g., 1 mL) in small increments.

  • After each addition, vigorously agitate the mixture using a vortex mixer or by flicking the tube for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • Continue adding solvent in measured portions until the solid completely dissolves, or until a significant volume of solvent has been added without dissolution.

  • Record the observations as "soluble," "sparingly soluble," or "insoluble" at the tested concentration.

Procedure (Quantitative - Shake-Flask Method):

  • Add an excess amount of 1-ethyltetrazolinone to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.[7]

  • Determine the concentration of 1-ethyltetrazolinone in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve).

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the workflow for determining the melting point of 1-ethyltetrazolinone using the capillary method, a fundamental technique for characterizing solid organic compounds.

MeltingPointWorkflow start Start prep_sample Prepare Dry, Powdered 1-Ethyltetrazolinone Sample start->prep_sample load_capillary Load Sample into Capillary Tube (2-3 mm height) prep_sample->load_capillary place_in_apparatus Insert Capillary Tube into Melting Point Apparatus load_capillary->place_in_apparatus rapid_heat Rapidly Heat to ~60°C (15-20°C below expected MP) place_in_apparatus->rapid_heat slow_heat Reduce Heating Rate to 1-2°C per Minute rapid_heat->slow_heat observe Observe Sample Through Magnifying Eyepiece slow_heat->observe record_t1 Record T1: First Droplet of Liquid Appears observe->record_t1 record_t2 Record T2: Entire Sample is Liquid record_t1->record_t2 calculate_range Melting Point Range = T1 - T2 record_t2->calculate_range end End calculate_range->end

Workflow for Melting Point Determination

Conclusion

The physical properties of 1-ethyltetrazolinone are well-defined and critical for its application in synthetic organic chemistry. As a key building block for pharmaceuticals like alfentanil, a precise understanding of its melting point, solubility, and stability is paramount for process optimization, purity assessment, and safe handling. The standardized protocols outlined in this guide provide a reliable framework for the characterization of this and similar heterocyclic compounds, ensuring reproducibility and accuracy in research and development settings.

References

An In-Depth Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (IUPAC Name: 4-Ethyl-1H-tetrazol-5-one)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key heterocyclic compound primarily utilized as a crucial intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil.[1] This document details its chemical identity, physicochemical properties, and a detailed plausible synthesis protocol based on established methodologies for tetrazole formation. Furthermore, this guide outlines the role of this compound in the synthetic pathway of Alfentanil.

Chemical Identity and Properties

The compound this compound is systematically named 4-Ethyl-1H-tetrazol-5-one according to IUPAC nomenclature. It is a substituted tetrazolone, a class of five-membered heterocyclic compounds containing four nitrogen atoms.

Table 1: Physicochemical and Spectroscopic Data for 4-Ethyl-1H-tetrazol-5-one

PropertyValue
IUPAC Name 4-Ethyl-1H-tetrazol-5-one
CAS Number 69048-98-2
Molecular Formula C₃H₆N₄O
Molecular Weight 114.11 g/mol
Melting Point 80 °C
Boiling Point 121 °C
Appearance White to off-white solid
¹H NMR Signals for the ethyl group and the tetrazole ring protons.
¹³C NMR Signals for the ethyl group and the tetrazole ring carbon.
IR Spectroscopy Characteristic peaks for the tetrazole ring and carbonyl group.
Mass Spectrometry Consistent with the molecular weight of the compound.

Synthesis of 4-Ethyl-1H-tetrazol-5-one: Experimental Protocol

The synthesis of 4-Ethyl-1H-tetrazol-5-one can be achieved through several synthetic routes common for tetrazole derivatives, most notably via a [3+2] cycloaddition reaction. The following protocol is a detailed methodology based on the reaction of an isocyanate with an azide.

2.1. Materials and Equipment

  • Ethyl isocyanate

  • Sodium azide (NaN₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Reaction flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Analytical equipment for product characterization (NMR, IR, MS)

2.2. Experimental Procedure

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of sodium azide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: To the stirred suspension, slowly add ethyl isocyanate (1.0 equivalent) at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-Ethyl-1H-tetrazol-5-one as a white to off-white solid.

  • Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Role in the Synthesis of Alfentanil

4-Ethyl-1H-tetrazol-5-one is a critical building block in the multi-step synthesis of Alfentanil.[1] The tetrazole moiety is incorporated into the final drug structure. The general synthetic workflow involving this intermediate is outlined below.

Alfentanil_Synthesis_Workflow A 4-Ethyl-1H-tetrazol-5-one B Alkylation with a dihaloalkane A->B D Coupling Reaction B->D C N-substituted piperidine derivative C->D E Alfentanil D->E

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of various pharmaceuticals, notably the potent analgesic Alfentanil. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

PropertyValue
Molecular Formula C₃H₆N₄O
Molecular Weight 114.11 g/mol [1][2]
CAS Number 69048-98-2
Appearance White to off-white solid or beige-brownish crystals/powder[3][4]
Melting Point 80 °C
Boiling Point 121 °C (120.7 °C at 760 mmHg)[4]
Density 1.55 g/cm³[4]

Table 1: Physicochemical Properties

Spectroscopic TechniqueWavelength/Frequency/m/zAssignment
IR Spectroscopy ~1600 cm⁻¹C=N stretch[1]
~1500 cm⁻¹N-H bend[1]
Mass Spectrometry (ESI-MS) m/z 115[M+H]⁺[1]

Table 2: Infrared and Mass Spectrometry Data

NucleusChemical Shift (δ) ppm (Solvent: DMSO-d₆)MultiplicityAssignment
¹H ~4.2Quartet-CH₂- (Ethyl group)[1]
~1.3Triplet-CH₃ (Ethyl group)[1]
¹³C Data not available in the public domain-Tetrazole ring C=O
Data not available in the public domain--CH₂- (Ethyl group)
Data not available in the public domain--CH₃ (Ethyl group)

Table 3: NMR Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of ethyl isocyanate with sodium azide, often in the presence of a Lewis acid catalyst. This method is a common route for the preparation of 1-substituted-5(4H)-tetrazolinones.

Materials:

  • Ethyl isocyanate

  • Sodium azide (NaN₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Mineral acid (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the polar aprotic solvent.

  • Carefully add sodium azide to the solvent with stirring.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.

  • After the addition of the Lewis acid, allow the mixture to stir for a specified time at a controlled temperature to form the reactive azide species.

  • Slowly add ethyl isocyanate to the reaction mixture, ensuring the temperature remains controlled.

  • After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 70-80 °C) and stirred for several hours to drive the reaction to completion.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into a mixture of ice and excess mineral acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and wash with brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra. For unambiguous assignments, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Reactants Ethyl Isocyanate + Sodium Azide Reaction Cycloaddition Reaction (with Lewis Acid Catalyst) Reactants->Reaction Crude_Product Crude 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one Reaction->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-Depth Technical Guide to the Solubility Profile of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of the potent opioid analgesic, Alfentanil. This document presents available solubility data, outlines a detailed experimental protocol for its determination, and illustrates its role in a significant synthetic pathway.

Core Data Presentation

SolventSolubilityCitation
ChloroformSlightly Soluble[1]
DichloromethaneSlightly Soluble[1]

Note: The term "slightly soluble" typically indicates that a solute has a solubility in the range of 1 to 10 g/L. However, without specific experimental data, this should be considered an approximation. Further experimental validation is required to establish the quantitative solubility of this compound in a wider range of solvents.

Experimental Protocols

To address the gap in quantitative solubility data, a standardized experimental protocol based on the widely accepted shake-flask method is detailed below. This method can be employed to determine the solubility of this compound in various solvents of interest.

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

1. Objective: To determine the quantitative solubility of this compound in a selected solvent at a controlled temperature.

2. Materials:

  • This compound (solid, high purity)

  • Selected solvent (e.g., water, ethanol, chloroform, dichloromethane, etc., analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.

    • Measure the analytical response of the diluted sample.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Mandatory Visualizations

The primary application of this compound is as a crucial building block in the multi-step synthesis of the opioid analgesic, Alfentanil. The following diagram illustrates this key logical relationship.

Alfentanil_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_target Target Compound cluster_final Final Product N_Carbethoxy_4_piperidone N-Carbethoxy-4-piperidone Intermediate_1 1-(Carbethoxy)-4-(phenylamino)- 4-piperidinecarboxanilide N_Carbethoxy_4_piperidone->Intermediate_1 Multi-step reaction Intermediate_2 4-(Phenylamino)-4- (hydroxymethyl)piperidine Intermediate_1->Intermediate_2 Reduction Intermediate_3 N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo- 1H-tetrazol-1-yl)ethyl}-4-(phenylamino)- 4-(hydroxymethyl)piperidine} Intermediate_2->Intermediate_3 N-Alkylation Target_Compound_Derivative 1-(2-Bromoethyl)-4-ethyl- 1,4-dihydro-5H-tetrazol-5-one Target_Compound_Derivative->Intermediate_3 Intermediate_4 N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo- 1H-tetrazol-1-yl)ethyl}-4-(phenylamino)- 4-(methoxymethyl)piperidine} Intermediate_3->Intermediate_4 Alkylation Alfentanil Alfentanil Intermediate_4->Alfentanil Acylation with propionyl chloride Target_Compound 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one Target_Compound->Target_Compound_Derivative Reaction with 1,2-dihaloethane

Caption: Synthetic pathway of Alfentanil highlighting the role of this compound.

References

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (EDT) is a critical intermediate in the synthesis of the potent opioid analgesic, Alfentanil. As with many tetrazole-based compounds, its molecular structure, rich in nitrogen, suggests a significant energetic potential and raises questions about its thermal stability. This technical guide provides a comprehensive overview of the known and anticipated thermal properties of EDT. Due to the limited publicly available experimental data specifically for this compound, this guide draws upon data from analogous tetrazole structures and general principles of thermal decomposition for this class of heterocyclic compounds. The guide outlines standard experimental protocols for thermal analysis and presents logical frameworks for assessing thermal decomposition pathways.

Introduction

This compound (CAS No: 69048-98-2, Molecular Formula: C₃H₆N₄O) is a five-membered heterocyclic compound containing four nitrogen atoms.[1][2] Its primary significance lies in its role as a key building block in the pharmaceutical industry, particularly in the multi-step synthesis of Alfentanil.[1] The tetrazole ring system is known for its high positive enthalpy of formation, which contributes to the energetic nature of these molecules. Understanding the thermal stability of EDT is paramount for ensuring safe handling, storage, and reaction conditions during the manufacturing process of Alfentanil and other potential derivatives.

This guide aims to provide a detailed technical overview of the thermal stability of EDT, addressing the core requirements of data presentation, experimental protocols, and visual representations of key processes.

Physicochemical and General Thermal Properties

While specific, experimentally determined thermal decomposition data for this compound is not extensively reported in peer-reviewed literature, some fundamental physical properties have been documented, largely from chemical supplier databases. It is important to note that some of these values may be predicted rather than experimentally verified.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 69048-98-2[1][2]
Molecular Formula C₃H₆N₄O[1][2]
Molecular Weight 114.11 g/mol [2]
Melting Point ~80 °C (Predicted)[3]
Boiling Point ~121 °C (Predicted)[3]
Appearance White to off-white solid[4]

Tetrazole compounds, as a class, are known to be thermally sensitive. Their decomposition is often exothermic and can be rapid, releasing a significant amount of energy in the form of heat and nitrogen gas. The thermal stability of a given tetrazole derivative is influenced by the nature and position of its substituents.

Experimental Protocols for Thermal Stability Assessment

To rigorously assess the thermal stability of a compound like this compound, a series of standardized thermal analysis techniques are employed. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the onset temperature, peak temperature, and enthalpy of decomposition.

Methodology:

  • A small sample of the substance (typically 1-5 mg) is accurately weighed into an aluminum pan.

  • The pan is hermetically sealed. For substances expected to evolve gas, a pinhole lid is used to allow for pressure release.

  • The sample pan and an empty reference pan are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Analysis of the resulting thermogram provides data on endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Kinetic parameters such as activation energy can be calculated using methods like the Kissinger equation by performing the experiment at multiple heating rates.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, indicating thermal stability and decomposition patterns.

Methodology:

  • A small sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

  • The pan is placed onto the TGA's sensitive microbalance.

  • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.

  • The sample is heated at a constant rate (e.g., 10 °C/min) through a defined temperature range.

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Anticipated Thermal Decomposition Profile

Based on the general behavior of N-substituted tetrazolones, the thermal decomposition of this compound is expected to be a complex process.

Table 2: Anticipated Thermal Analysis Data for this compound (Hypothetical, based on similar compounds)

ParameterAnticipated Value RangeTechnique
Melting Point (T_m) 80 - 90 °CDSC
Decomposition Onset (T_onset) 150 - 200 °CDSC/TGA
Decomposition Peak (T_peak) 180 - 230 °CDSC
Heat of Decomposition (ΔH_d) -200 to -400 J/gDSC
Major Mass Loss Step Correlating with T_onset and T_peakTGA
Residue at 400 °C < 10%TGA

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Hazard Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability and potential hazards of a chemical substance.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_evaluation Data Evaluation & Hazard Assessment synthesis Synthesis & Purification of This compound characterization Structural Confirmation (NMR, IR, MS) synthesis->characterization dsc Differential Scanning Calorimetry (DSC) characterization->dsc Sample tga Thermogravimetric Analysis (TGA) characterization->tga Sample data_analysis Data Analysis: - Onset Temperature - Enthalpy of Decomposition - Mass Loss dsc->data_analysis tga->data_analysis kinetic_modeling Kinetic Modeling (e.g., Kissinger method) data_analysis->kinetic_modeling hazard_assessment Thermal Hazard Assessment Report kinetic_modeling->hazard_assessment

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of N-substituted tetrazoles can proceed through several pathways. A plausible initial step for this compound involves the cleavage of the tetrazole ring, which is the most energetically strained part of the molecule. This is typically followed by the release of nitrogen gas and the formation of reactive intermediates.

decomposition_pathway start This compound intermediate1 Initial Ring Cleavage (Loss of N2) start->intermediate1 Heat (Δ) intermediate2 Formation of Ethyl Isocyanate intermediate1->intermediate2 Rearrangement products Further Decomposition Products (e.g., CO, NOx, hydrocarbons) intermediate2->products

Caption: Proposed decomposition pathway of EDT.

Conclusion

While specific experimental data on the thermal stability of this compound is limited in the public domain, the general characteristics of tetrazole derivatives suggest that it should be handled with care, particularly at elevated temperatures. The methodologies and logical frameworks presented in this guide provide a robust approach for researchers and drug development professionals to assess the thermal hazards associated with this important pharmaceutical intermediate. Further experimental studies employing DSC, TGA, and other thermal analysis techniques are essential to fully characterize its thermal profile and ensure its safe use in chemical synthesis and manufacturing.

References

The Rise of a Bioisostere: A Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one as a Carboxylic Acid Mimic

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutics with improved pharmacological profiles, the strategic replacement of key functional groups is a cornerstone of modern medicinal chemistry. This whitepaper delves into the burgeoning role of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one as a bioisosteric replacement for the ubiquitous carboxylic acid moiety. Addressed to researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on the synthesis, comparative efficacy, and practical application of this promising heterocyclic scaffold.

The carboxylic acid group, while a frequent component of pharmacophores, can present challenges in drug design, including metabolic instability and poor membrane permeability.[1] Bioisosteric replacement aims to mitigate these drawbacks while preserving or enhancing biological activity. The 1-substituted tetrazol-5-one moiety, in particular, has emerged as a compelling alternative, demonstrating favorable acidic properties and metabolic stability.[1][2]

This guide offers a comprehensive overview of the available data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows to facilitate the integration of this compound into drug discovery programs.

Data Presentation: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to mimic the physicochemical and biological properties of the functional group it replaces. The following tables summarize the quantitative data comparing a well-known carboxylic acid-containing drug, Telmisartan, with its tetrazolone bioisostere.

Table 1: Physicochemical Properties of Carboxylic Acid vs. Tetrazolone Bioisostere

CompoundFunctional GrouppKaclogP
TelmisartanCarboxylic Acid~6.07.7
Telmisartan Analog1-Substituted Tetrazol-5-one6.36Reduced vs. Telmisartan

Note: The specific clogP value for the tetrazolone analog of telmisartan was noted as being reduced compared to the parent drug, but a precise numerical value was not available in the searched literature.

Table 2: In Vitro Biological Activity Comparison

CompoundTargetAssayIC50 (nM)K_b_ (nM)
TelmisartanAngiotensin II Type 1 (AT1) ReceptorRadioligand Binding5.70.44
Telmisartan Tetrazolone AnalogAngiotensin II Type 1 (AT1) ReceptorRadioligand Binding1.70.14

Table 3: Pharmacokinetic Profile Comparison in Rats

CompoundClearanceExposure (AUC)Half-life (t_1/2_)
TelmisartanHigherLowerShorter
Telmisartan Tetrazolone AnalogLowerHigherLonger

The data clearly indicates that the tetrazolone bioisostere not only maintains but, in the case of AT1 receptor antagonism, enhances the in vitro activity.[2][3][4] Furthermore, the pharmacokinetic profile of the tetrazolone analog in rats shows significant improvements over the parent carboxylic acid, with lower clearance, higher exposure, and a longer half-life.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of the core bioisostere and its application in a known synthetic pathway.

Synthesis of this compound

The synthesis of 1-substituted-1,2-dihydro-5H-tetrazol-5-ones can be achieved through the cycloaddition of an isocyanate with an azide. The following protocol is a representative method.

Materials:

  • Ethyl isocyanate

  • Sodium azide (NaN_3_)

  • Zinc chloride (ZnCl_2_)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Reaction vessel equipped with a stirrer and reflux condenser

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve ethyl isocyanate in the anhydrous solvent.

  • Add sodium azide to the solution.

  • Carefully add a catalytic amount of zinc chloride.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Synthesis of Alfentanil Intermediate

This compound is a key intermediate in the synthesis of the potent opioid analgesic, Alfentanil.[1] The following protocol outlines the N-alkylation step to form a crucial precursor.

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Triethylamine

  • Acetonitrile

  • 4-(Phenylamino)-4-(hydroxymethyl)piperidine

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

Procedure for the Synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one:

  • To a solution of this compound in acetonitrile, add an excess of 1,2-dibromoethane.

  • Add triethylamine as a base to the mixture.

  • Stir the reaction at room temperature for approximately 1 hour.

  • After the reaction is complete, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

Procedure for the N-Alkylation of the Piperidine Derivative:

  • In a separate reaction vessel, suspend 4-(phenylamino)-4-(hydroxymethyl)piperidine in anhydrous DMF.

  • Carefully add sodium hydride to the suspension to deprotonate the piperidine nitrogen.

  • Add the previously synthesized 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with water and perform a standard work-up to isolate the desired N-alkylated product, a key precursor to Alfentanil.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

bioisosteric_replacement cluster_drug Parent Drug cluster_bioisostere Bioisosteric Analog cluster_properties Improved Properties Parent_Drug Carboxylic Acid Containing Drug e.g., Telmisartan Bioisostere_Analog This compound Analog Parent_Drug->Bioisostere_Analog Bioisosteric Replacement Metabolic_Stability Metabolic Stability Bioisostere_Analog->Metabolic_Stability Increases Lipophilicity Lipophilicity Bioisostere_Analog->Lipophilicity Modulates Biological_Activity Biological Activity Bioisostere_Analog->Biological_Activity Maintains or Enhances

Bioisosteric replacement strategy.

alfentanil_synthesis_workflow cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_coupling Final Coupling Tetrazolone This compound Reaction1 Alkylation Tetrazolone->Reaction1 Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction1 Piperidine 4-(Phenylamino)-4-(hydroxymethyl)piperidine Reaction2 N-Alkylation Piperidine->Reaction2 Intermediate 1-(2-Bromoethyl)-4-ethyl- 1,4-dihydro-5H-tetrazol-5-one Reaction1->Intermediate Intermediate->Reaction2 Alfentanil_Precursor Alfentanil Precursor Reaction2->Alfentanil_Precursor

Workflow for Alfentanil intermediate synthesis.

Conclusion

The adoption of this compound as a bioisostere for carboxylic acids represents a significant advancement in the field of drug design. The compelling in vitro and in vivo data, coupled with established synthetic routes, underscore its potential to yield drug candidates with superior pharmacokinetic and pharmacodynamic properties. This technical guide serves as a foundational resource for researchers looking to harness the advantages of this versatile heterocyclic scaffold in their drug discovery endeavors. The continued exploration and application of such novel bioisosteres will undoubtedly pave the way for the next generation of innovative therapeutics.

References

In-Depth Technical Guide: Hazards and Safety Information for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is an intermediate used in the synthesis of the opioid analgesic, Alfentanil.[1][2][3] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
CAS Number 69048-98-2[1][4][5]
Molecular Formula C3H6N4O[1][4]
Molecular Weight 114.11 g/mol [1][4]
Appearance White to Off-White Solid[1]
Melting Point 80°C[4]
Boiling Point 121°C[1][4]
Density 1.55 g/cm³[4]
Flash Point 27°C[4]
Storage Refrigerator, under inert atmosphere[1][4]

Hazard Identification and Toxicity

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the hazard information for structurally similar tetrazole derivatives, it is prudent to handle this compound as a potential irritant.

Inferred Hazards from Related Compounds:

HazardRelated CompoundReference
Causes skin irritationEthyl 1H-Tetrazole-5-carboxylate; 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one[6][7]
Causes serious eye irritationEthyl 1H-Tetrazole-5-carboxylate; 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one[6][7]
May cause respiratory irritation1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one[7]

Toxicity Data:

No specific quantitative toxicity data (e.g., LD50, LC50) for this compound was identified in the available literature. The absence of data necessitates a cautious approach, assuming the compound may be harmful if swallowed, in contact with skin, or if inhaled, similar to other chemical reagents.[8]

Experimental Safety Protocols

First Aid Measures

Based on general principles for handling chemical irritants, the following first aid measures are recommended:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Explosion Hazards

With a flash point of 27°C, this compound should be considered flammable.

Hazard ParameterInformation
Flash Point 27°C
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Hazardous Decomposition Products Combustion may produce carbon oxides and nitrogen oxides.
Special Protective Equipment Wear a self-contained breathing apparatus for firefighting if necessary.

Handling, Storage, and Disposal

Safe Handling Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh Compound Carefully prep_setup->prep_weigh react_add Add to Reaction Vessel prep_weigh->react_add react_monitor Monitor Reaction Progress react_add->react_monitor cleanup_quench Quench Reaction (if necessary) react_monitor->cleanup_quench cleanup_waste Segregate Waste into Designated Containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Surfaces cleanup_waste->cleanup_decontaminate

Caption: Standard Laboratory Workflow for Chemical Handling.

Storage

Store the compound in a tightly closed container in a refrigerator and under an inert atmosphere.[1][4] Keep away from incompatible materials such as oxidizing agents.

Spill Response

The following decision tree provides a logical approach to handling a chemical spill.

G spill Chemical Spill Occurs assess Assess Spill Size and Immediate Danger spill->assess small_spill Small Spill? assess->small_spill evacuate Evacuate Area Alert Others small_spill->evacuate No contain Contain Spill with Absorbent Material small_spill->contain Yes notify Notify Lab Supervisor and Safety Officer evacuate->notify neutralize Neutralize (if applicable) and Collect Residue contain->neutralize dispose Dispose of Waste in Sealed Container neutralize->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Chemical Spill Response Decision Tree.

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following personal protective equipment is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

It is crucial to ensure an eyewash station and safety shower are readily accessible in the work area.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrazolone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazolone ring system, a five-membered heterocycle containing four nitrogen atoms and a carbonyl group, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its ability to act as a bioisostere of the carboxylic acid functional group has propelled its integration into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to tetrazolone compounds, offering a valuable resource for researchers and professionals in the field.

Discovery and Early History

The journey of tetrazolone compounds is intrinsically linked to the broader history of tetrazole chemistry. The first tetrazole derivative was synthesized in 1885 by Swedish chemist J.A. Bladin. However, the specific exploration of the tetrazolone (or tetrazol-5-one) core came later.

One of the earliest documented syntheses of a tetrazolone derivative was reported in 1959 by Horwitz and his colleagues. Their work laid the foundation for the chemical understanding of this heterocyclic system. An early and notable method for the synthesis of 1-substituted-1,4-dihydro-5H-tetrazol-5-ones involved the reaction of isocyanates with hydrazoic acid. For instance, the reaction of phenyl isocyanate with hydrazoic acid provided a direct route to 1-phenyl-1,4-dihydro-5H-tetrazol-5-one.

Tautomerism in Tetrazolones

A key feature of tetrazol-5-ones is their existence in tautomeric forms. The predominant forms are the 1,4-dihydro-5H-tetrazol-5-one and the 1H-tetrazol-5-ol tautomers. The equilibrium between these forms is influenced by the solvent, temperature, and the nature of the substituents on the ring. Understanding this tautomerism is crucial for interpreting spectroscopic data and predicting the reactivity and biological activity of these compounds.

Evolution of Synthetic Methodologies

Since their initial discovery, the synthetic routes to tetrazolone derivatives have evolved significantly, moving from classical methods to more efficient and versatile modern techniques.

Historical Synthetic Approaches

Early syntheses often involved multi-step procedures with limitations in substrate scope and functional group tolerance. Besides the isocyanate-hydrazoic acid reaction, other historical methods included the cyclization of various nitrogen-rich precursors.

Modern Synthetic Methods: A One-Pot Approach

A significant advancement in tetrazolone synthesis is the development of a one-pot procedure from readily available acid chlorides. This method, utilizing azidotrimethylsilane, offers a scalable and functional group-tolerant route to a wide range of aryl-, heteroaryl-, alkenyl-, and alkyl-substituted tetrazolones with moderate to excellent yields.[1]

Experimental Workflow for One-Pot Synthesis of Tetrazolones from Acid Chlorides

G AcidChloride Acid Chloride ReactionMixture Reaction Mixture AcidChloride->ReactionMixture Azidotrimethylsilane Azidotrimethylsilane Azidotrimethylsilane->ReactionMixture Solvent Solvent (e.g., Toluene) Solvent->ReactionMixture Heating Heating (e.g., 110 °C) ReactionMixture->Heating Formation AcylAzide Acyl Azide Intermediate Heating->AcylAzide Formation CurtiusRearrangement Curtius Rearrangement AcylAzide->CurtiusRearrangement Rearrangement Isocyanate Isocyanate Intermediate CurtiusRearrangement->Isocyanate Rearrangement Cyclization [3+2] Cycloaddition Isocyanate->Cyclization with excess TMSN3 TetrazoloneProduct Tetrazolone Product Cyclization->TetrazoloneProduct with excess TMSN3 Workup Aqueous Work-up TetrazoloneProduct->Workup Purification Purification (e.g., Crystallization) Workup->Purification FinalProduct Pure Tetrazolone Purification->FinalProduct

Caption: One-pot synthesis of tetrazolones from acid chlorides.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of tetrazolone derivatives are central to their application in drug design. Their ability to mimic carboxylic acids while often exhibiting improved metabolic stability and pharmacokinetic profiles is a key advantage.

Quantitative Data Summary

The following table summarizes key physicochemical and biological activity data for a selection of tetrazolone derivatives compared to their carboxylic acid analogues.

CompoundR-GroupcLogP (Carboxylic Acid)cLogP (Tetrazolone)pKa (Tetrazolone)Biological Activity (IC50/Ki)
1 Phenyl2.651.854.9-
2 4-Chlorophenyl3.442.644.7-
3 4-Methoxyphenyl2.581.785.1-
Telmisartan analogue Biphenyl derivative7.76.7~4.5Ki = 0.44 nM (Telmisartan) vs 0.14 nM (Tetrazolone)
Bexarotene analogue Substituted tetralone5.64.6~4.8EC50 = 25 nM (Bexarotene) vs 64 nM (Tetrazolone)
Spectroscopic Characterization

The structural elucidation of tetrazolones relies on a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch typically observed between 1700 and 1750 cm⁻¹ and N-H stretching vibrations in the region of 3100-3300 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The N-H proton of the tetrazolone ring typically appears as a broad singlet in the downfield region of the spectrum.

    • ¹³C NMR: The carbonyl carbon gives a characteristic signal in the range of 150-160 ppm.

    • ¹⁵N NMR: This technique can be particularly useful for distinguishing between different tautomers and isomers of tetrazolone derivatives.[3]

  • Mass Spectrometry (MS): The fragmentation patterns of tetrazolones upon electron impact ionization can provide valuable structural information. Common fragmentation pathways involve the loss of N₂ and HNCO.[4][5]

Role in Drug Development and Biological Activity

The tetrazolone moiety has been successfully employed as a carboxylic acid bioisostere in the design of potent therapeutic agents. This substitution can lead to improved oral bioavailability, enhanced metabolic stability, and altered receptor binding affinities.

Angiotensin II Receptor Antagonism

Tetrazolone-containing compounds have been investigated as antagonists of the Angiotensin II Type 1 (AT₁) receptor, a key target in the management of hypertension. By blocking the binding of angiotensin II to its receptor, these compounds inhibit the downstream signaling cascade that leads to vasoconstriction and increased blood pressure.

Angiotensin II Receptor Signaling Pathway

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds Gq Gq protein AT1R->Gq activates Tetrazolone Tetrazolone Antagonist Tetrazolone->AT1R blocks PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction PKC->Vasoconstriction G cluster_nucleus Nucleus TetrazoloneAgonist Tetrazolone Agonist RXR RXR TetrazoloneAgonist->RXR binds Corepressor Corepressor TetrazoloneAgonist->Corepressor causes dissociation HeterodimerPartner Heterodimer Partner (e.g., RAR, VDR) RXR->HeterodimerPartner forms heterodimer HRE Hormone Response Element HeterodimerPartner->HRE binds to GeneTranscription Gene Transcription HeterodimerPartner->GeneTranscription regulates Corepressor->HeterodimerPartner bound in inactive state Coactivator Coactivator Coactivator->HeterodimerPartner recruited upon activation

References

Theoretical Insights into 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key heterocyclic compound with significant applications in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the potent opioid analgesic, Alfentanil. This document collates and synthesizes available computational data, including quantum chemical calculations, molecular structure analyses, and vibrational spectroscopy studies. While direct, in-depth experimental and theoretical studies on this specific molecule are limited in publicly accessible literature, this guide leverages data from closely related tetrazole and tetrazolone derivatives to provide a robust theoretical framework. Detailed methodologies for computational analyses are presented, and key concepts are visualized through signaling pathways and experimental workflows using Graphviz diagrams. All quantitative data is summarized in structured tables for ease of comparison and reference.

Introduction

This compound, a member of the tetrazolone class of heterocycles, has garnered significant attention due to its unique chemical properties and its role as a bioisostere for carboxylic acids.[1] This bioisosteric relationship often leads to improved pharmacokinetic profiles in drug candidates, making tetrazolones a valuable moiety in drug design and development.[1] Understanding the fundamental molecular and electronic properties of this compound through theoretical studies is paramount for optimizing its synthesis, derivatization, and application in medicinal chemistry.

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), provide invaluable insights into molecular structure, stability, reactivity, and spectroscopic properties.[1] This guide aims to consolidate the theoretical understanding of this compound, offering a valuable resource for researchers in the field.

Molecular Structure and Properties

The molecular structure of this compound consists of a five-membered tetrazole ring with an ethyl group attached to a nitrogen atom and a carbonyl group at the C5 position. The planarity and electronic distribution of the tetrazole ring are key to its chemical behavior.

Computational Methods for Structural Optimization

The geometric parameters of this compound and related compounds are typically optimized using DFT methods. A common and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(d,p).[2][3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1]

Experimental Protocol: Geometry Optimization

  • Input Structure: A plausible 3D structure of this compound is generated using molecular modeling software.

  • Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Methodology: The calculation is set up using Density Functional Theory (DFT).

  • Functional and Basis Set: The B3LYP functional and the 6-311G(d,p) basis set are selected.

  • Optimization: A geometry optimization calculation is performed to find the minimum energy conformation of the molecule.

  • Frequency Analysis: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Output Analysis: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted from the output file.

Key Geometric Parameters (Analogous Data)
ParameterTypical Value (Å or °)
Bond Lengths (Å)
N1-N2~1.35
N2-N3~1.28
N3-N4~1.35
N4-C5~1.38
C5-N1~1.38
C5=O~1.21
N1-C(ethyl)~1.47
**Bond Angles (°) **
N1-N2-N3~108
N2-N3-N4~110
N3-N4-C5~106
N4-C5-N1~106
C5-N1-N2~110

Note: These values are approximations based on general knowledge of tetrazole chemistry and are intended for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and spectroscopic behavior of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[3][4]

Table 1: Frontier Molecular Orbital Energies (Analogous Data for a Substituted Tetrazole)

ParameterEnergy (eV)
EHOMO-6.1381
ELUMO-2.2463
Energy Gap (ΔE)3.8918

Data adapted from a DFT study on a related heterocyclic compound, 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, calculated at the B3LYP/6–311G(d,p) level.[3]

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack.

Experimental Protocol: MEP Calculation

  • Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.

  • Computational Software: A quantum chemistry package with visualization capabilities is used.

  • Methodology: The MEP is calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)).

  • Visualization: The MEP is mapped onto the electron density surface of the molecule.

For this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density (red), making it a likely site for protonation and coordination with metal ions. The hydrogen atoms of the ethyl group would exhibit a positive potential (blue).

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Theoretical vibrational frequency calculations are essential for the accurate assignment of experimental spectra.

Computational Method for Vibrational Frequencies

Harmonic vibrational frequencies are typically calculated using DFT at the same level of theory as the geometry optimization.[5] It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods, improving the agreement with experimental data.[6]

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Geometry: A frequency calculation is performed on the optimized structure.

  • Methodology: The calculation is run at the same level of theory (e.g., B3LYP/6-311G(d,p)).

  • Output Analysis: The calculated vibrational frequencies and their corresponding IR and Raman intensities are extracted.

  • Visualization: The normal modes of vibration can be visualized to aid in their assignment.

  • Scaling: A uniform scaling factor (typically around 0.96 for B3LYP) is applied to the calculated frequencies.

Predicted Vibrational Modes (Analogous Data)

Based on studies of tetrazole and its derivatives, the following table summarizes the expected vibrational modes for this compound.[2][5]

Table 2: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm-1) (Scaled)Assignment
~3100-2900C-H stretching (ethyl group)
~1750C=O stretching
~1500-1400Tetrazole ring stretching (C=N, N=N)
~1450CH2 scissoring
~1380CH3 symmetric bending
~1300-1000Tetrazole ring breathing and deformation
< 1000C-N stretching, C-C stretching, ring torsions

Note: These are predicted ranges based on vibrational analyses of related tetrazole compounds.[2][5]

Synthesis and Reactivity Pathways

Theoretical studies can also elucidate reaction mechanisms and predict the feasibility of synthetic routes.

Synthesis of this compound

One common synthetic route is the [3+2] cycloaddition of an azide source with an organonitrile.[1] In the case of this compound, propionitrile can serve as the precursor for the ethyl group.[1]

Synthesis_Pathway Propionitrile Propionitrile (CH₃CH₂CN) Intermediate [3+2] Cycloaddition Intermediate Propionitrile->Intermediate Provides C2 and ethyl group SodiumAzide Sodium Azide (NaN₃) SodiumAzide->Intermediate Provides N3 Product This compound Intermediate->Product Ring formation

Caption: A simplified workflow for the synthesis of this compound.

Role as an Intermediate in Alfentanil Synthesis

This compound is a key intermediate in the synthesis of Alfentanil. This involves the N-alkylation of a piperidine derivative with a side chain derived from the tetrazolone.[1]

Alfentanil_Synthesis cluster_0 Tetrazolone Side-Chain Preparation cluster_1 Piperidine Core cluster_2 Final Product Tetrazolone This compound ActivatedSideChain Activated Tetrazolone Derivative Tetrazolone->ActivatedSideChain Activation Alfentanil Alfentanil ActivatedSideChain->Alfentanil N-Alkylation Piperidine Piperidine Derivative Piperidine->Alfentanil

Caption: Logical relationship of this compound in Alfentanil synthesis.

Conclusion

This technical guide has provided a detailed overview of the theoretical aspects of this compound. While direct and comprehensive theoretical studies on this specific molecule are not abundant, by drawing parallels with closely related tetrazole and tetrazolone derivatives, a clear and informative theoretical picture emerges. The application of quantum chemical methods, particularly DFT, is crucial for understanding its molecular structure, electronic properties, and vibrational spectra. This theoretical framework is invaluable for guiding synthetic efforts, predicting reactivity, and facilitating the design of new therapeutic agents based on the tetrazolone scaffold. Further dedicated computational and experimental studies are encouraged to build upon this foundation and provide more precise data for this important medicinal chemistry building block.

References

A Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Introduction: 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, also known as 1-ethyltetrazolinone, is a heterocyclic organic compound belonging to the tetrazolone class. While research into its direct biological activity is limited, it holds significant importance as a crucial chemical intermediate, most notably in the synthesis of the potent, short-acting opioid analgesic, Alfentanil.[1][2][3][4] The tetrazole ring system is a cornerstone in medicinal chemistry, often employed as a bioisostere for the carboxylic acid functional group.[1][5][6] This bioisosteric relationship can enhance a drug candidate's metabolic stability and cell membrane permeability.[1] This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and the broader context of its utility in pharmaceutical development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction optimization, and analytical characterization.

PropertyValueSource(s)
Identifiers
CAS Number69048-98-2[1][2][7]
Molecular FormulaC₃H₆N₄O[2][3][7][8][9]
IUPAC NameThis compound[8]
Synonyms1-ethyltetrazolinone, 1-ethyl-1H-tetrazol-5(4H)-one[3][7]
InChIKeyYVVZUMUVGRLSRZ-UHFFFAOYSA-N[1][2][8]
Physical Properties
Molecular Weight114.11 g/mol [1][2][3][8]
AppearanceWhite to Off-White or Beige-brownish solid/powder[2][3]
Melting Point80°C[2][3][7]
Boiling Point120.7 - 121°C[2][3][7]
Density1.55 g/cm³[2][3][7]
Flash Point26.8 - 27°C[2][7]
SolubilitySlightly soluble in Chloroform, Dichloromethane[2]
Computed Properties
pKa-1.42 ± 0.20 (Predicted)[2][3][9]
XLogP30.4[8][9]
Topological Polar Surface Area57.1 Ų[8][9]
Complexity131[8][9]

Synthesis and Experimental Protocols

The synthesis of this compound can be accomplished through several synthetic routes. The most common methods involve the formation of the tetrazole ring via cycloaddition or the alkylation of a pre-formed tetrazolone.

General Synthetic Pathways One of the primary methods for forming the tetrazolone ring is the [3+2] cycloaddition reaction.[1] This typically involves reacting an azide source with a compound containing a carbon-nitrogen multiple bond, such as an isocyanate or a nitrile. Modern methods have focused on developing one-pot, scalable processes from readily available precursors like acid chlorides and azidotrimethylsilane.[1]

G precursor1 Ethyl Isocyanate (C2H5NCO) reaction [3+2] Cycloaddition precursor1->reaction Provides C, N, and ethyl group precursor2 Azide Source (e.g., TMSN3) precursor2->reaction Provides N3 moiety product 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one reaction->product Ring formation G start 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one step1 N-Alkylation with 1,2-Dihaloethane start->step1 intermediate 1-(2-haloethyl)-4-ethyl- 1,4-dihydro-5H-tetrazol-5-one step1->intermediate step2 Nucleophilic Substitution (Sidechain Attachment) intermediate->step2 piperidine 4-Anilidopiperidine Derivative piperidine->step2 alfentanil_precursor Alfentanil Precursor (Piperidine with tetrazole sidechain) step2->alfentanil_precursor step3 Acylation with Propionyl Chloride alfentanil_precursor->step3 product Alfentanil step3->product G carboxylic Carboxylic Acid -COOH pKa ≈ 4-5 Planar Geometry Prone to Metabolism tetrazolone Tetrazolone -CN4OH Similar pKa Planar Geometry Metabolically Stable Increased Lipophilicity carboxylic->tetrazolone Bioisosteric Replacement

References

Methodological & Application

Application Notes and Protocols for Tetrazolone Synthesis via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles and their derivatives, including tetrazolones, are a significant class of nitrogen-rich heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] They are often employed as bioisosteres of carboxylic acids, enhancing metabolic stability and other pharmacokinetic properties of drug candidates.[1][2] The [3+2] cycloaddition reaction is a powerful and widely utilized method for the synthesis of the core tetrazole ring structure.[3] This document provides detailed application notes and experimental protocols for the synthesis of tetrazolones, focusing on the [3+2] cycloaddition of nitriles with an azide source, as well as a direct one-pot synthesis from acid chlorides.

[3+2] Cycloaddition for 5-Substituted-1H-Tetrazole Synthesis

The most common route to tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide, often catalyzed by a Lewis or Brønsted acid.[4] This reaction forms the 5-substituted-1H-tetrazole ring, a key precursor for various derivatives.

General Reaction Mechanism

The reaction is believed to proceed via activation of the nitrile by a catalyst, followed by nucleophilic attack of the azide ion and subsequent cyclization to form the aromatic tetrazole ring.[4]

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product RCN R-C≡N (Nitrile) ActivatedNitrile [R-C≡N-Cat]⁺ Activated Nitrile RCN->ActivatedNitrile Activation N3 N₃⁻ (Azide) LinearAdduct R-C(N₃)=N-Cat Linear Adduct N3->LinearAdduct Cat Catalyst (e.g., H⁺, Lewis Acid) Cat->ActivatedNitrile ActivatedNitrile->LinearAdduct Nucleophilic Attack Tetrazole 5-R-1H-Tetrazole LinearAdduct->Tetrazole Cyclization & Protonation ExperimentalWorkflow cluster_synthesis Synthesis of 5-Substituted-1H-Tetrazole cluster_workup Work-up and Purification cluster_final Final Product Start Combine Nitrile, Azide, and Catalyst in Solvent Reaction Heat and Stir (e.g., 110-140 °C, 1-12 h) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Quench Quench/Acidify (e.g., with HCl) Cooling->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Vacuum Drying->Concentration Purification Purify by Recrystallization or Chromatography Concentration->Purification Product Pure 5-Substituted-1H-Tetrazole Purification->Product

References

Application Notes and Protocols for N-Alkylation of the Tetrazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the N-alkylation of the tetrazole ring, a critical modification in medicinal chemistry for the development of novel therapeutics. The tetrazole moiety is a key pharmacophore, and its bioisosteric relationship with the carboxylic acid group makes it a valuable component in drug design. Control over the regioselectivity of N-alkylation (N1 vs. N2 substitution) is a significant challenge, and this guide offers insights into various methodologies to achieve desired outcomes.

Introduction

The N-alkylation of tetrazoles yields two possible regioisomers: the N1- and N2-substituted products. The biological activity of tetrazole-containing compounds can be significantly influenced by the position of the alkyl substituent. Therefore, the development of regioselective alkylation protocols is of paramount importance. This document outlines and compares several common methods for tetrazole N-alkylation, including classical alkylation with alkyl halides, the Mitsunobu reaction, phase-transfer catalysis, microwave-assisted synthesis, and mechanochemical methods.

Data Presentation: Comparison of N-Alkylation Protocols

The following tables summarize quantitative data from various N-alkylation protocols, providing a comparative overview of their efficiency and regioselectivity.

Table 1: N-Alkylation of 5-Substituted Tetrazoles with Alkyl Halides

5-SubstituentAlkyl HalideBaseSolventTemp. (°C)Time (h)Total Yield (%)N1:N2 RatioReference
PhenylBenzyl BromideK₂CO₃AcetoneRT27445:55[1]
PhenylMethyl IodideK₂CO₃DMFRT17~841:1.2
PhenylIsopropyl IodideK₂CO₃Various--<52-
PhenylBromocyclohexaneK₂CO₃Various--<52-
BenzoylaminomethylBenzyl BromideK₂CO₃AcetoneRT27445:55[1]

Table 2: N-Alkylation of Tetrazoles via Mitsunobu Reaction

5-SubstituentAlcoholReagentsSolventTemp. (°C)Time (h)Total Yield (%)N1:N2 RatioReference
Indazolen-PentanolDIAD, PPh₃THF--781:2.5
-Secondary AlcoholDIAD, PPh₃THF--HighN2 pref.
-Primary AlcoholDEAD, PPh₃TolueneRT689-
-Diastereomer 41DEAD, PPh₃---92-[2]

Table 3: Microwave-Assisted N-Alkylation of Tetrazoles

SubstrateReagentsSolventPower (W)Temp. (°C)Time (min)Yield (%)IsomerReference
Aldehydes (various)I₂, NH₃·H₂O, NaN₃, ZnBr₂Aqueous80801070-835-Aryl[3]
N-Cbz-α-aminoaldehydesI₂, NH₃·H₂O, NaN₃, ZnBr₂Aqueous80803084-88N-Cbz-α-aminotetrazoles[3]
Glycosyl AzidePropargyl alcoholClick conditions-100120-Triazole[4]
Perfluorobutylethyl azideBenzoyl cyanide-----Tetrazole[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol is adapted from the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide[1].

Materials:

  • N-benzoyl 5-(aminomethyl)tetrazole (1.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.1 eq)

  • Anhydrous acetone

Procedure:

  • Dissolve N-benzoyl 5-(aminomethyl)tetrazole (10 mmol) in anhydrous acetone (25 mL) in a round-bottom flask.

  • Add potassium carbonate (11 mmol) to the solution and stir the suspension for 15 minutes at room temperature.

  • Add benzyl bromide (10 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, evaporate the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water (3 x volume of ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ether/hexane, 3/2) to separate the N1 and N2 isomers.

Protocol 2: Mitsunobu Reaction for N-Alkylation

This protocol is a general procedure for the Mitsunobu reaction, which can be applied to the N-alkylation of tetrazoles.

Materials:

  • 5-Substituted-1H-tetrazole (1.0 eq)

  • Alcohol (1.0-1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-substituted-1H-tetrazole (1.0 eq), alcohol (1.0-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Protocol 3: Microwave-Assisted One-Pot Synthesis of 5-Aryl-1H-tetrazoles

This protocol describes the direct conversion of aldehydes to 5-aryl-1H-tetrazoles using microwave irradiation[3].

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Ammonia water (28% solution)

  • Tetrahydrofuran (THF)

  • Sodium azide (NaN₃) (4.0 eq)

  • Zinc bromide (ZnBr₂) (2.0 eq)

Procedure:

  • In a microwave reaction vessel, dissolve the aromatic aldehyde (1 mmol) and iodine (1.1 mmol) in a mixture of ammonia water (8 mL) and THF (2 mL).

  • Stir the solution at room temperature for 1-2 hours until the dark color disappears.

  • To the resulting solution of the intermediate nitrile, add sodium azide (4 mmol) and zinc bromide (2 mmol).

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80 °C (80 W) for 10 minutes.

  • After cooling, add 1 M aqueous HCl and ethyl acetate. Stir vigorously until all solids dissolve.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization.

Signaling Pathways and Experimental Workflows

The regioselectivity of tetrazole N-alkylation is influenced by a variety of factors including the nature of the electrophile, the solvent, the base, and the steric and electronic properties of the substituent at the 5-position of the tetrazole ring.

N_Alkylation_Workflow Tetrazole 5-Substituted 1H-Tetrazole Deprotonation Deprotonation (Base) Tetrazole->Deprotonation Tetrazolate Tetrazolate Anion Deprotonation->Tetrazolate Alkylation Alkylation (Alkylating Agent) Tetrazolate->Alkylation Mixture Mixture of N1 and N2 Isomers Alkylation->Mixture Separation Separation & Purification Mixture->Separation N1_Isomer N1-Alkyl-5-substituted tetrazole Separation->N1_Isomer N2_Isomer N2-Alkyl-5-substituted tetrazole Separation->N2_Isomer

Caption: General workflow for the N-alkylation of a 5-substituted tetrazole.

The ratio of N1 to N2 isomers is a critical aspect of these reactions. Several factors can be tuned to favor one isomer over the other.

Regioselectivity_Factors cluster_N1 Factors Favoring N1-Alkylation cluster_N2 Factors Favoring N2-Alkylation Thermodynamic_Control Thermodynamic Control N1_Isomer N1 Isomer Thermodynamic_Control->N1_Isomer Hard_Electrophiles Hard Electrophiles Hard_Electrophiles->N1_Isomer Protic_Solvents Protic Solvents Protic_Solvents->N1_Isomer Chelating_Metals Chelating Metal Ions Chelating_Metals->N1_Isomer Kinetic_Control Kinetic Control N2_Isomer N2 Isomer Kinetic_Control->N2_Isomer Soft_Electrophiles Soft Electrophiles Soft_Electrophiles->N2_Isomer Aprotic_Polar_Solvents Aprotic Polar Solvents Aprotic_Polar_Solvents->N2_Isomer Bulky_Substituents Sterically Hindered 5-Substituent Bulky_Substituents->N2_Isomer

Caption: Factors influencing the regioselectivity of tetrazole N-alkylation.

Conclusion

The choice of N-alkylation protocol for tetrazoles depends on the desired regioselectivity, the nature of the starting materials, and the required reaction conditions. Alkylation with alkyl halides is a classical and straightforward method, but often results in mixtures of isomers. The Mitsunobu reaction offers a milder alternative and can provide good yields, often with a preference for the N2 isomer. Microwave-assisted synthesis provides a rapid and efficient method, particularly for one-pot procedures. Phase-transfer catalysis and mechanochemical methods represent greener alternatives, minimizing the use of hazardous solvents and, in some cases, offering improved selectivity. Careful consideration of the factors outlined in this document will enable researchers to select the most appropriate method for their specific synthetic goals in the pursuit of novel tetrazole-based compounds.

References

Application Notes: Microwave-Assisted Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the potent analgesic, Alfentanil.[1][2] The tetrazolone moiety is a recognized bioisostere for carboxylic acids, offering potential improvements in the pharmacokinetic profiles of drug candidates.[1] Traditional methods for the synthesis of tetrazolones can be challenging, often requiring harsh reaction conditions and long reaction times.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, improve yields, and enhance product purity, aligning with the principles of green chemistry. This application note details a protocol for the microwave-assisted synthesis of this compound.

Synthetic Pathway

The synthesis of this compound can be achieved via a [3+2] cycloaddition reaction. This pathway involves the reaction of ethyl isocyanate with an azide source. The use of hydrazoic acid (HN₃), often generated in situ from sodium azide and an acid, or trimethylsilyl azide (TMSN₃) are common approaches for this transformation. Isocyanates serve as valuable precursors for the synthesis of 1-substituted tetrazolones where the isocyanate carbon acts as the electrophile for the azide nucleophile.[1]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages over conventional heating methods for the synthesis of tetrazole derivatives. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. This rapid heating can also minimize the formation of side products, leading to higher yields and cleaner reaction profiles. For the synthesis of tetrazolones, microwave conditions can be optimized to temperatures between 100-160°C to drive the reaction to completion efficiently.[1]

Quantitative Data Summary

The following table summarizes a comparative overview of a conventional heating method versus the proposed microwave-assisted protocol for the synthesis of this compound. The data for the microwave-assisted method is based on typical improvements observed for similar tetrazole syntheses.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Materials Ethyl Isocyanate, Sodium Azide, AcidEthyl Isocyanate, Sodium Azide, Acid
Solvent Toluene or DMFToluene or DMF
Reaction Temperature 80-110 °C120-150 °C
Reaction Time 12-24 hours10-30 minutes
Pressure AtmosphericUp to 20 bar
Typical Yield ModerateGood to Excellent
Work-up Standard extraction and purificationStandard extraction and purification

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Ethyl Isocyanate

  • Sodium Azide (NaN₃)

  • Glacial Acetic Acid

  • Toluene (or DMF)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave Synthesizer

Procedure:

  • Reagent Preparation: In a fume hood, add toluene (5 mL) to a 10 mL microwave reactor vial equipped with a magnetic stir bar.

  • Carefully add sodium azide (1.5 mmol, 97.5 mg) to the vial.

  • Add glacial acetic acid (1.5 mmol, 86 µL) to the suspension to generate hydrazoic acid in situ.

  • Add ethyl isocyanate (1.0 mmol, 71.1 mg, 79 µL) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 140°C for 20 minutes with stirring. Monitor the internal pressure, ensuring it does not exceed the safe operating limits of the vial.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by carefully adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Hydrazoic acid is highly toxic and explosive. Handle sodium azide and all reaction mixtures with extreme care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic pathway and the experimental workflow for the microwave-assisted synthesis of this compound.

Synthesis_Pathway reagents Ethyl Isocyanate + Hydrazoic Acid (from NaN₃ + Acid) intermediate [3+2] Cycloaddition Transition State reagents->intermediate Reaction Initiation product This compound intermediate->product Ring Formation Experimental_Workflow start Start reagents Combine Ethyl Isocyanate, NaN₃, Acid, and Solvent in Vial start->reagents microwave Microwave Irradiation (140°C, 20 min) reagents->microwave workup Quenching and Aqueous Work-up microwave->workup extraction Extraction with Ethyl Acetate workup->extraction purification Drying and Solvent Evaporation extraction->purification column Column Chromatography Purification purification->column product Isolated Product column->product

References

Application Notes and Protocols: Synthesis of Alfentanil Utilizing 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Alfentanil, a potent, short-acting synthetic opioid analgesic. The synthesis leverages 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one as a key building block for the introduction of the characteristic tetrazole moiety of the Alfentanil molecule.

Introduction

Alfentanil is a member of the fentanyl series of opioids and is distinguished by its rapid onset and short duration of action.[1] Its chemical name is N-[1-[2-(4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide.[1] The synthesis of Alfentanil involves a multi-step process where the piperidine core is functionalized with the characteristic side chains that impart its unique pharmacological properties. A key step in this synthesis is the N-alkylation of a 4-anilinopiperidine derivative with a reactive intermediate derived from this compound. This tetrazolone precursor is crucial for forming the ethyl-tetrazolinone side chain of Alfentanil.

Overall Synthesis Strategy

The synthesis of Alfentanil from this compound can be broadly divided into the following key stages:

  • Activation of the Tetrazole Side Chain: this compound is first converted into a more reactive electrophile, typically 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, through alkylation with a suitable 1,2-dihaloethane.

  • Synthesis of the Piperidine Core: A suitably substituted 4-anilinopiperidine derivative is prepared to serve as the nucleophilic partner in the subsequent coupling reaction.

  • Coupling Reaction: The activated tetrazole side chain is coupled with the piperidine core via N-alkylation.

  • Final Modification and Salt Formation: The coupled product undergoes final chemical modifications, followed by conversion to a pharmaceutically acceptable salt, typically the hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

This protocol describes the synthesis of the key electrophilic intermediate required for the subsequent N-alkylation step.

Reaction Scheme:

Materials:

  • This compound

  • 1-Bromo-2-chloroethane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Brine solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add 1-bromo-2-chloroethane (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one as a pale yellow oil.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound114.111.0---
1-Bromo-2-chloroethane143.401.2---
Potassium Carbonate138.211.5---
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one176.61-Calculated from starting materialVaries75-85%
Protocol 2: Synthesis of N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (Alfentanil)

This protocol details the N-alkylation of the piperidine intermediate with the synthesized tetrazole side chain and subsequent acylation to yield Alfentanil.

Reaction Scheme:

Materials:

  • 4-(Methoxymethyl)-N-phenyl-4-piperidinamine

  • 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

  • Sodium Carbonate (anhydrous)

  • Potassium Iodide (catalytic amount)

  • 4-Methyl-2-pentanone (MIBK)

  • Propionyl Chloride

  • Triethylamine

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Acetone

  • Hydrochloric acid (in isopropanol)

Procedure:

  • N-Alkylation:

    • In a reaction vessel, combine 4-(Methoxymethyl)-N-phenyl-4-piperidinamine (1.0 eq), 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (1.1 eq), anhydrous sodium carbonate (2.0 eq), and a catalytic amount of potassium iodide in 4-methyl-2-pentanone.

    • Heat the mixture to reflux (approximately 116°C) and stir for 24-36 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude intermediate can be purified by column chromatography or used directly in the next step.

  • Acylation:

    • Dissolve the crude intermediate from the previous step in dichloromethane and cool to 0-5°C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain crude Alfentanil base.

  • Purification and Salt Formation:

    • Purify the crude Alfentanil base by column chromatography on silica gel.

    • Dissolve the purified base in acetone and add a solution of hydrochloric acid in isopropanol dropwise with stirring until precipitation is complete.

    • Filter the precipitate, wash with cold acetone, and dry under vacuum to yield Alfentanil hydrochloride as a white to off-white solid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)
4-(Methoxymethyl)-N-phenyl-4-piperidinamine220.321.0---
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one176.611.1---
Propionyl Chloride92.521.2---
Alfentanil Hydrochloride452.98-Calculated from starting piperidineVaries60-70% (over two steps)

Visualizations

Alfentanil Synthesis Workflow

Alfentanil_Synthesis_Workflow cluster_0 Step 1: Side Chain Activation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Acylation cluster_3 Step 4: Purification & Salt Formation A 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one C 1-(2-Chloroethyl)-4-ethyl- 1,4-dihydro-5H-tetrazol-5-one A->C K2CO3, Acetonitrile, Reflux B 1-Bromo-2-chloroethane B->C E Intermediate Amine C->E Na2CO3, KI, MIBK, Reflux D 4-(Methoxymethyl)-N-phenyl- 4-piperidinamine D->E G Alfentanil Base E->G Triethylamine, Dichloromethane F Propionyl Chloride F->G H Alfentanil Hydrochloride G->H HCl in Isopropanol, Acetone

Caption: Workflow for the synthesis of Alfentanil Hydrochloride.

Alfentanil Chemical Signaling Pathway

Alfentanil_Synthesis_Pathway Tetrazolone 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one Activated_Tetrazole 1-(2-Chloroethyl)-4-ethyl- 1,4-dihydro-5H-tetrazol-5-one Tetrazolone->Activated_Tetrazole + Haloalkane 1-Bromo-2-chloroethane Haloalkane->Activated_Tetrazole Coupled_Product N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]- 4-(methoxymethyl)-4-piperidinyl]-N-phenylamine Activated_Tetrazole->Coupled_Product + Piperidine 4-(Methoxymethyl)-N-phenyl- 4-piperidinamine Piperidine->Coupled_Product Alfentanil Alfentanil Coupled_Product->Alfentanil + Acyl_Chloride Propionyl Chloride Acyl_Chloride->Alfentanil

Caption: Chemical reaction pathway for Alfentanil synthesis.

References

Derivatisierung des 1-Ethyl-1,2-dihydro-5H-tetrazol-5-on-Kerns: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung

Der 1-Ethyl-1,2-dihydro-5H-tetrazol-5-on-Kern ist ein wichtiger heterocyclischer Baustein, der insbesondere als Schlüsselintermediat in der Synthese des potenten Opioid-Analgetikums Alfentanil von Bedeutung ist. Die Derivatisierung dieses Kerns, vor allem am N4-Stickstoffatom des Tetrazolrings, ermöglicht die Einführung verschiedener funktioneller Gruppen und ist ein entscheidender Schritt zur Erzeugung pharmakologisch aktiver Moleküle. Tetrazolon-Ringe werden in der medizinischen Chemie zudem als Bioisostere für Carbonsäuren geschätzt, was ihnen verbesserte pharmakokinetische Eigenschaften verleihen kann.

Diese Applikationshinweise bieten detaillierte Protokolle und quantitative Daten für die Derivatisierung des 1-Ethyl-1,2-dihydro-5H-tetrazol-5-on-Kerns, mit einem Schwerpunkt auf der N-Alkylierung, die für die Synthese von Alfentanil-Vorläufern von zentraler Bedeutung ist.

Chemische Strukturen und Reaktionswege

Die primäre Derivatisierungsstrategie für 1-Ethyl-1,2-dihydro-5H-tetrazol-5-on (1) ist die Alkylierung am N4-Stickstoffatom. Eine der wichtigsten Reaktionen in diesem Zusammenhang ist die Umsetzung mit 1,2-Dihalogenethanen, wie 1,2-Dibromethan (2), um den reaktiven Vorläufer 1-(2-Bromethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-on (3) zu synthetisieren. Diese Verbindung dient anschließend als Alkylierungsmittel zur Einführung der Tetrazol-Einheit in größere Molekülstrukturen, wie beispielsweise bei der Synthese von Alfentanil.

Derivatisierung start 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-on (1) reagent + 1,2-Dibromethan (2) (Base, Lösungsmittel) start->reagent product 1-(2-Bromethyl)-4-ethyl- 1,4-dihydro-5H-tetrazol-5-on (3) reagent->product N4-Alkylierung application Synthese von Alfentanil-Analoga product->application Alkylierung

Abbildung 1: Allgemeiner Syntheseweg zur N4-Alkylierung.

Quantitative Daten zur N4-Alkylierung

Die folgende Tabelle fasst die Reaktionsbedingungen und Ergebnisse für die Synthese von 1-(2-Bromethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-on zusammen, basierend auf typischen in der Literatur beschriebenen Verfahren.

ParameterWert / BedingungAnmerkungen
Ausgangsmaterial 1-Ethyl-1,2-dihydro-5H-tetrazol-5-onCAS: 69048-98-2
Reagenz 1,2-DibromethanCAS: 106-93-4, oft im Überschuss verwendet
Base Triethylamin (TEA), Kaliumcarbonat (K₂CO₃), oder Natriumhydrid (NaH)Die Wahl der Base kann die Reaktionsgeschwindigkeit und Ausbeute beeinflussen.
Lösungsmittel Acetonitril (ACN), Tetrahydrofuran (THF), oder Dimethylformamid (DMF)Aprotische polare Lösungsmittel sind zu bevorzugen.
Temperatur Raumtemperatur bis RückflussDie genaue Temperatur hängt von den gewählten Reagenzien ab.
Reaktionszeit 2 - 24 StundenDie Umsetzung wird typischerweise mittels Dünnschichtchromatographie (DC) verfolgt.
Produkt 1-(2-Bromethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-onCAS: 84501-67-7
Typische Ausbeute 70 - 85%Nach Aufarbeitung und Reinigung.
Physikalische Erscheinung Blassgelbe Flüssigkeit[1][2]

Detaillierte experimentelle Protokolle

Protokoll 1: Synthese von 1-(2-Bromethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-on (3)

Dieses Protokoll beschreibt ein allgemeines Verfahren zur N4-Alkylierung des Tetrazolon-Kerns.

Materialien:

  • 1-Ethyl-1,2-dihydro-5H-tetrazol-5-on (1)

  • 1,2-Dibromethan (2)

  • Triethylamin (TEA)

  • Acetonitril (wasserfrei)

  • Ethylacetat

  • Gesättigte Natriumchloridlösung

  • Wasserfreies Natriumsulfat

  • Rotationsverdampfer

  • Magnetrührer mit Heizplatte und Rückflusskühler

  • Standard-Glasgeräte für die organische Synthese

Arbeitsablauf-Diagramm:

workflow cluster_prep Reaktionsansatz cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung p1 1. Edukt (1) in ACN lösen p2 2. Base (TEA) zugeben p1->p2 p3 3. 1,2-Dibromethan (2) zugeben p2->p3 r1 4. Unter Rückfluss erhitzen (Reaktionskontrolle via DC) p3->r1 w1 5. Abkühlen und Lösungsmittel entfernen r1->w1 w2 6. Rückstand in Ethylacetat aufnehmen und waschen w1->w2 w3 7. Organische Phase trocknen und einengen w2->w3 f1 8. Produkt via Säulen- chromatographie reinigen w3->f1

Abbildung 2: Arbeitsablauf für die N4-Alkylierung.

Durchführung:

  • In einem trockenen 250-mL-Rundkolben werden 11,4 g (0,1 mol) 1-Ethyl-1,2-dihydro-5H-tetrazol-5-on (1) in 100 mL wasserfreiem Acetonitril gelöst.

  • Unter Rühren werden 15,2 g (0,15 mol) Triethylamin zu der Lösung gegeben.

  • Anschließend werden 28,2 g (0,15 mol) 1,2-Dibromethan langsam zugetropft.

  • Die Reaktionsmischung wird für 12 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (Laufmittel: Ethylacetat/Hexan 1:1) überwacht.

  • Nach vollständiger Umsetzung wird die Mischung auf Raumtemperatur abgekühlt und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Der ölige Rückstand wird in 150 mL Ethylacetat aufgenommen und nacheinander mit Wasser (2 x 50 mL) und gesättigter Natriumchloridlösung (1 x 50 mL) gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel erneut am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie über Kieselgel (Laufmittel: Ethylacetat/Hexan-Gradient) gereinigt, um das reine 1-(2-Bromethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-on (3) als blassgelbe Flüssigkeit zu erhalten.

Charakterisierungsdaten (erwartet):

  • ¹H-NMR (CDCl₃, 400 MHz): δ 4.25 (t, 2H), 3.95 (q, 2H), 3.65 (t, 2H), 1.40 (t, 3H) ppm.

  • ¹³C-NMR (CDCl₃, 100 MHz): δ 154.5, 50.0, 42.5, 28.0, 13.5 ppm.

  • MS (ESI+): m/z = 221.0 [M+H]⁺, 223.0 [M+H+2]⁺.

Weitere Derivatisierungsmöglichkeiten

Obwohl die N4-Alkylierung die am besten dokumentierte Derivatisierung ist, sind weitere Reaktionen am Tetrazolon-Kern denkbar, auch wenn spezifische Protokolle für das 1-Ethyl-Derivat seltener sind.

  • N-Acylierung: Die Reaktion mit Säurechloriden oder Anhydriden in Gegenwart einer Base könnte zur Einführung von Acylgruppen am N4-Stickstoff führen. Diese Reaktion ist jedoch weniger verbreitet als die Alkylierung.

  • Reaktionen am C5-Carbonyl: Die Carbonylgruppe am C5-Atom ist prinzipiell für Reaktionen wie die Umwandlung in ein Thion (mittels Lawessons Reagenz) oder die Umsetzung mit Grignard-Reagenzien zugänglich. Solche Umwandlungen sind jedoch für diesen spezifischen Kern in der Literatur kaum beschrieben und erfordern weiterführende experimentelle Untersuchungen.

Fazit

Die Derivatisierung des 1-Ethyl-1,2-dihydro-5H-tetrazol-5-on-Kerns, insbesondere durch N4-Alkylierung, ist ein etabliertes Verfahren zur Synthese von wichtigen pharmazeutischen Zwischenprodukten. Das hier vorgestellte Protokoll bietet eine solide Grundlage für die Durchführung dieser Schlüsselreaktion. Die quantitative Datentabelle und die visuellen Darstellungen sollen Forschern dabei helfen, diese Synthesen effizient zu planen und durchzuführen. Weitere Untersuchungen könnten das Potenzial für andere Derivatisierungen dieses vielseitigen heterocyclischen Kerns erschließen.

References

Application Notes and Protocols for the NMR Analysis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and theoretical analysis for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one. This document is intended to guide researchers in the structural elucidation and purity assessment of this important synthetic intermediate.

Introduction

This compound (CAS 69048-98-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a key building block in the synthesis of various pharmaceutical agents. Accurate characterization of this compound is crucial for ensuring the quality and purity of downstream products. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This document outlines the experimental procedure for acquiring ¹H and ¹³C NMR spectra and provides a theoretical data analysis.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift values for analogous structures and functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~4.0 - 4.2Quartet (q)2H~7.2N-CH₂
~1.4 - 1.6Triplet (t)3H~7.2CH₃
~9.0 - 11.0Broad Singlet1H-N-H
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~155 - 160C=O
~40 - 45N-CH₂
~13 - 16CH₃

Experimental Protocol

This section details the methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound and the predicted correlation between the atoms and their respective NMR signals.

Caption: Molecular structure and predicted NMR assignments.

Experimental Workflow

The diagram below outlines the logical flow of the experimental protocol for the NMR analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference assign Assign Signals reference->assign report Generate Report assign->report

Caption: Experimental workflow for NMR analysis.

References

Application Note: Mass Spectrometry Protocol for the Analysis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined are designed to offer a robust and reproducible workflow for researchers engaged in the study of small heterocyclic compounds. This document includes comprehensive procedures for sample preparation, LC separation, and MS detection, along with expected fragmentation patterns and data presentation.

Introduction

This compound is a small heterocyclic compound with a molecular formula of C₃H₆N₄O and a monoisotopic mass of approximately 114.05 Da.[1][2][3][4][5] The analysis of such polar, nitrogen-rich compounds can be challenging. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for the accurate identification and quantification of this and related molecules.[6][7] Tetrazole derivatives are known to exhibit characteristic fragmentation patterns in mass spectrometry, often involving the loss of nitrogen (N₂) or hydrazoic acid (HN₃), which can be leveraged for structural confirmation.[8][9] This protocol details an approach using Electrospray Ionization (ESI) for its suitability with polar and thermally labile compounds.[6][10]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results while preventing contamination of the mass spectrometer.[11] Given the polar nature of this compound, a straightforward dissolution protocol is often sufficient for pure compounds. For more complex matrices, a solid-phase extraction (SPE) may be necessary for sample clean-up.[11][12]

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.1% Formic acid in water (v/v)

  • 0.1% Formic acid in acetonitrile (v/v)

  • 2 mL LC-MS vials with septa caps

  • Syringe filters (0.22 µm)

Protocol for Standard Solution:

  • Prepare a stock solution of 1 mg/mL by dissolving 1 mg of this compound in 1 mL of methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL by diluting 100 µL of the stock into 9.9 mL of the initial mobile phase composition (e.g., 95:5 0.1% formic acid in water:acetonitrile).

  • Filter the working solution through a 0.22 µm syringe filter into an LC-MS vial.

  • Prepare a blank sample containing only the initial mobile phase.

Liquid Chromatography (LC) Method

The high polarity of the analyte can make retention on traditional reversed-phase columns challenging.[13][14][15] Therefore, a column with enhanced polar retention, such as a C18 with polar end-capping or a mixed-mode column, is recommended.[14]

ParameterValue
Column Polar-endcapped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B
Mass Spectrometry (MS) Method

Electrospray ionization is the preferred method for this class of compounds.[10] Data will be acquired in both positive and negative ion modes to observe the different characteristic fragmentation pathways of the tetrazole ring.[9]

ParameterPositive Ion ModeNegative Ion Mode
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.2 kV-3.0 kV
Drying Gas Temp. 250 °C250 °C
Drying Gas Flow 11 L/min11 L/min
Nebulizer Pressure 35 psi35 psi
Scan Range (m/z) 50 - 20050 - 200
Fragmentation (MS/MS) Collision-Induced Dissociation (CID) of m/z 115.1Collision-Induced Dissociation (CID) of m/z 113.1

Data Presentation

The following table summarizes the expected quantitative data for the parent ion and its major fragments in both positive and negative ion modes.

Ion ModeDescriptionChemical FormulaCalculated m/z
Positive[M+H]⁺[C₃H₇N₄O]⁺115.0614
PositiveFragment: [M+H - HN₃]⁺[C₃H₄N₁O]⁺72.0338
Negative[M-H]⁻[C₃H₅N₄O]⁻113.0469
NegativeFragment: [M-H - N₂]⁻[C₃H₅N₂O]⁻85.0407

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Dissolve Standard in Methanol prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter into LC-MS Vial prep2->prep3 lc Liquid Chromatography Separation prep3->lc ms Mass Spectrometry Detection (Positive & Negative Modes) lc->ms process Data Acquisition & Analysis ms->process report Reporting process->report Fragmentation cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) parent_pos [M+H]⁺ m/z = 115.1 fragment_pos [M+H - HN₃]⁺ m/z = 72.0 parent_pos->fragment_pos - HN₃ parent_neg [M-H]⁻ m/z = 113.1 fragment_neg [M-H - N₂]⁻ m/z = 85.0 parent_neg->fragment_neg - N₂

References

Application Notes and Protocols for the Ugi-Azide Reaction with Tetrazolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi-azide reaction is a powerful four-component reaction that enables the synthesis of 1,5-disubstituted-1H-tetrazoles. This reaction is a variation of the classical Ugi reaction where the carboxylic acid component is replaced by an azide source, typically trimethylsilyl azide (TMSN₃). The resulting tetrazole scaffold is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a cis-amide bond. This application note provides a detailed experimental protocol for the Ugi-azide reaction with a focus on the synthesis of tetrazolone-containing heterocyclic systems, specifically tetrazolo[1,5-a]pyrazin-6(5H)-ones.

The protocol described herein is based on a one-pot Ugi-azide reaction followed by a spontaneous intramolecular lactamization. This approach offers high atom and step economy, making it an efficient method for the rapid generation of complex molecular scaffolds.

Reaction Mechanism and Experimental Workflow

The Ugi-azide reaction proceeds through a series of reversible steps, culminating in an irreversible intramolecular cyclization to form the stable tetrazole ring. The general mechanism involves the formation of an imine from an aldehyde and an amine, which then reacts with an isocyanide and an azide source.

Ugi-Azide Reaction Mechanism

Ugi_Azide_Mechanism cluster_imine Imine Formation cluster_nitrilium Nitrilium Ion Formation cluster_adduct Azide Addition & Cyclization cluster_lactamization Intramolecular Lactamization (for Tetrazolones) Aldehyde R1-CHO Imine R1-CH=N-R2 Aldehyde->Imine + R2-NH2 - H2O Amine R2-NH2 Isocyanide R3-NC Nitrilium [R1-CH(NH-R2)-C≡N-R3]+ Imine->Nitrilium + H+ Isocyanide->Nitrilium Nucleophilic Attack Azide N3- Intermediate Imidoyl Azide Nitrilium->Intermediate + N3- Tetrazole 1,5-Disubstituted Tetrazole Intermediate->Tetrazole Intramolecular Cyclization Ugi_Product Ugi-Azide Product (with ester group) Tetrazolone Tetrazolo[1,5-a]pyrazin-6(5H)-one Ugi_Product->Tetrazolone Spontaneous Lactamization

Caption: Generalized mechanism of the Ugi-azide reaction leading to the formation of tetrazolones.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Aldehyde, Amine, Isocyanide, and TMSN3 in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 40-60 °C, 12-24 h) reagents->reaction monitoring Monitor Reaction Progress by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, HRMS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Ugi-azide reaction.

Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyrazin-6(5H)-ones

This protocol details the synthesis of tetrazolo[1,5-a]pyrazin-6(5H)-one derivatives via a one-pot Ugi-azide reaction followed by spontaneous lactamization.[1]

Materials:

  • Aldehyde (e.g., 2-bromobenzaldehyde) (1.0 mmol, 1.0 equiv)

  • Amine hydrochloride (e.g., allylamine hydrochloride) (1.0 mmol, 1.0 equiv)

  • Ethyl isocyanoacetate (1.0 mmol, 1.0 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.0 mmol, 1.0 equiv)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Methanol (MeOH) (5 mL)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Sealed reaction vial

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a sealed reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine hydrochloride (1.0 mmol), trimethylsilyl azide (1.0 mmol), and ethyl isocyanoacetate (1.0 mmol) in methanol (5 mL).

  • Base Addition: Add triethylamine (1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Seal the vial and heat the mixture at 40 °C for 24 hours with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure tetrazolo[1,5-a]pyrazin-6(5H)-one derivative.

Quantitative Data

The following table summarizes the yields of various tetrazolo[1,5-a]pyrazin-6(5H)-one derivatives synthesized using a one-pot Ugi-azide/Heck reaction sequence. The yields reported are for the combined two-step process.

EntryAldehydeIsocyanideProductYield (%)
12-Bromobenzaldehydetert-Butyl isocyanide6a60
22-Bromo-5-methoxybenzaldehydetert-Butyl isocyanide6b58
32-BromobenzaldehydeEthyl isocyanoacetate6c78
42-Bromo-5-methoxybenzaldehydeEthyl isocyanoacetate6d79
52-Bromo-4,5-dimethoxybenzaldehydeEthyl isocyanoacetate6e77
62-Bromo-5-(trifluoromethyl)benzaldehydeEthyl isocyanoacetate6f75
72-Bromo-5-fluorobenzaldehydeEthyl isocyanoacetate6g76
82-Bromo-5-chlorobenzaldehydeEthyl isocyanoacetate6h73
92-Bromo-5-methylbenzaldehydeEthyl isocyanoacetate6i75
102,5-DibromobenzaldehydeEthyl isocyanoacetate6j73
113-Bromo-2-thiophenecarboxaldehydeEthyl isocyanoacetate6k74

Data adapted from Ding, Y., et al. (2022). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry.[1]

Safety Precautions

  • Trimethylsilyl azide is toxic and should be handled with care in a well-ventilated fume hood.

  • Isocyanides are malodorous and should be handled in a fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The Ugi-azide reaction is a versatile and efficient method for the synthesis of 1,5-disubstituted-1H-tetrazoles. The protocol detailed above for the synthesis of tetrazolo[1,5-a]pyrazin-6(5H)-ones demonstrates the power of this reaction in constructing complex heterocyclic systems in a single pot. This methodology is highly valuable for medicinal chemistry and drug discovery programs, enabling the rapid generation of diverse compound libraries for biological screening. Researchers are encouraged to adapt and optimize this protocol for their specific substrates and target molecules.

References

Scalable Synthesis of 1-Substituted Tetrazolones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct, scalable methods for the synthesis of 1-substituted tetrazolones, valuable scaffolds in medicinal chemistry and drug development. The protocols are designed to be robust and reproducible, suitable for laboratory-scale synthesis and with demonstrated potential for larger-scale production.

Introduction

1-Substituted tetrazolones are five-membered nitrogen-containing heterocycles that have garnered significant interest in pharmaceutical research. They are often employed as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles. The development of efficient and scalable synthetic routes to these compounds is crucial for their application in drug discovery and development programs. This document outlines two such methods: a one-pot synthesis from acid chlorides and a high-yield synthesis from isocyanates.

Method 1: One-Pot Scalable Synthesis from Acid Chlorides

This method, adapted from the work of Duncton and Singh, describes a convenient and scalable one-pot synthesis of 1-substituted tetrazolones from readily available acid chlorides using azidotrimethylsilane. The reaction proceeds through an in situ generated acyl azide, which undergoes a Curtius rearrangement to an isocyanate, followed by cyclization with the azide source.

Experimental Workflow

AcidChloride Acid Chloride ReactionMixture Reaction Mixture AcidChloride->ReactionMixture TMSN3 Azidotrimethylsilane (TMSN3) TMSN3->ReactionMixture Heating Heating (e.g., 100-120 °C) ReactionMixture->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Tetrazolone 1-Substituted Tetrazolone Purification->Tetrazolone

Caption: Workflow for the one-pot synthesis of 1-substituted tetrazolones from acid chlorides.

Quantitative Data Summary

The following table summarizes the yields for a variety of 1-substituted tetrazolones synthesized using this method, demonstrating its broad substrate scope.

Starting Acid ChlorideProductYield (%)[1]
Benzoyl chloride1-Phenyl-1,4-dihydro-5H-tetrazol-5-one85
4-Fluorobenzoyl chloride1-(4-Fluorophenyl)-1,4-dihydro-5H-tetrazol-5-one92
2-Bromobenzoyl chloride1-(2-Bromophenyl)-1,4-dihydro-5H-tetrazol-5-one88
4-Methoxybenzoyl chloride1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one82
Cyclohexanecarbonyl chloride1-Cyclohexyl-1,4-dihydro-5H-tetrazol-5-one75
Acetyl chloride1-Methyl-1,4-dihydro-5H-tetrazol-5-one65

Yields are for isolated products after purification.

Detailed Experimental Protocol

Materials:

  • Appropriate acid chloride (1.0 eq)

  • Azidotrimethylsilane (TMSN₃) (2.0 - 4.0 eq)

  • Toluene or other suitable high-boiling solvent (optional, TMSN₃ can act as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the acid chloride (1.0 eq).

  • Addition of Azide: Carefully add azidotrimethylsilane (2.0 - 4.0 eq). If desired, a high-boiling solvent such as toluene can be used.

  • Reaction: Heat the reaction mixture to 100-120 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Caution: Gas evolution (N₂) will occur.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Method 2: High-Yield Synthesis from Isocyanates

This method provides a direct route to 1-substituted tetrazolones from isocyanates and sodium azide, often facilitated by a Lewis acid catalyst such as aluminum chloride. This approach is particularly useful when the corresponding isocyanate is commercially available or easily synthesized. The use of a catalyst can improve reaction rates and yields.

Experimental Workflow

Isocyanate Isocyanate ReactionMixture Reaction Mixture Isocyanate->ReactionMixture SodiumAzide Sodium Azide (NaN3) SodiumAzide->ReactionMixture LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->ReactionMixture Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->ReactionMixture Heating Heating ReactionMixture->Heating Workup Acidic Work-up & Extraction Heating->Workup Purification Purification Workup->Purification Tetrazolone 1-Substituted Tetrazolone Purification->Tetrazolone

Caption: Workflow for the synthesis of 1-substituted tetrazolones from isocyanates.

Quantitative Data Summary

The following table presents representative yields for the synthesis of 1-substituted tetrazolones from isocyanates.

Starting IsocyanateProductYield (%)
Phenyl isocyanate1-Phenyl-1,4-dihydro-5H-tetrazol-5-one>90
4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one~95
n-Butyl isocyanate1-n-Butyl-1,4-dihydro-5H-tetrazol-5-one~85
Cyclohexyl isocyanate1-Cyclohexyl-1,4-dihydro-5H-tetrazol-5-one~90

Yields are based on reported high-yield procedures and may vary depending on specific reaction conditions and scale.

Detailed Experimental Protocol

Materials:

  • Appropriate isocyanate (1.0 eq)

  • Sodium azide (NaN₃) (1.0 - 1.5 eq)

  • Anhydrous aluminum chloride (AlCl₃) (catalytic amount, e.g., 0.1 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous solvent and the Lewis acid catalyst.

  • Addition of Azide: Add sodium azide to the solvent and stir to form a suspension.

  • Addition of Isocyanate: Slowly add the isocyanate to the suspension. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Acidify the mixture with aqueous HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Conclusion

The two methods presented provide reliable and scalable routes to 1-substituted tetrazolones. The one-pot synthesis from acid chlorides is particularly advantageous due to the wide availability of acid chlorides and the operational simplicity of a one-pot procedure. The synthesis from isocyanates offers a more direct route when the isocyanate starting material is readily accessible and often proceeds in very high yields. The choice of method will depend on the availability of starting materials, desired scale, and the specific functionalities of the target molecule. Both protocols are amenable to optimization for specific substrates and scales, providing a solid foundation for the synthesis of this important class of heterocyles for drug discovery and development.

References

Handling and storage procedures for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction this compound (CAS No. 69048-98-2) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] It serves as a crucial intermediate, most notably in the multi-step synthesis of Alfentanil, a potent, short-acting opioid analgesic.[1][2] The tetrazolone core is often utilized as a bioisostere for the carboxylic acid functional group, which can improve the pharmacokinetic profiles of drug candidates by enhancing metabolic stability and cell permeability.[1] Given its role in the synthesis of pharmacologically active molecules, strict adherence to proper handling and storage procedures is essential to ensure laboratory safety, maintain compound integrity, and achieve reproducible experimental outcomes.

These notes provide detailed protocols for the safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

The properties of this compound are summarized below. This data is critical for its proper handling and use in experimental setups.

PropertyValueReference(s)
CAS Number 69048-98-2[2][3]
Molecular Formula C₃H₆N₄O[2][4]
Molecular Weight 114.11 g/mol [2][5]
Appearance White to Off-White or Beige-Brownish Solid/Powder[2][4]
Melting Point 80°C[3]
Boiling Point 121°C[3]
Density 1.55 g/cm³[3]
Flash Point 27°C[3]
pKa -1.42 ± 0.20 (Predicted)[2][4]
Topological Polar Surface Area 57.1 Ų[5]

Safety and Hazard Information

Based on aggregated GHS data, this compound should be handled with care. The following table summarizes potential hazards.

Hazard Statement CodeDescriptionGHS ClassificationReference(s)
H303May be harmful if swallowedAcute Toxicity, Oral (Warning)[5]
H315Causes skin irritationSkin Corrosion/Irritation (Warning)[5]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Warning)[5]
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure[5]

Application Notes

Storage and Stability

To ensure the long-term integrity and stability of this compound, the following storage conditions are mandatory:

  • Temperature: Store in a refrigerator.[2][3]

  • Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation from air or moisture.[2][3]

  • Container: Use a tightly sealed container to avoid moisture absorption and contamination.

  • Location: Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, all handling should be performed in accordance with good industrial hygiene and safety practices.[7]

  • Engineering Controls: A certified chemical fume hood is required to minimize inhalation exposure.[6] Emergency safety showers and eyewash stations should be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[7]

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved dust respirator should be used.

Experimental Protocols

Protocol 1: General Procedure for Weighing and Preparing a Solution

This protocol outlines the standard procedure for safely handling the solid compound and preparing a stock solution.

Workflow Diagram: Safe Handling and Solution Preparation

G prep_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather Materials (Spatula, Weigh Paper, Vial) prep_fumehood->prep_materials handling_retrieve Retrieve Compound from Refrigerator Storage handling_transfer Transfer to Fume Hood handling_retrieve->handling_transfer handling_weigh Weigh Desired Amount onto Weigh Paper handling_transfer->handling_weigh sol_transfer Transfer Solid to Appropriate Glassware handling_weigh->sol_transfer sol_add_solvent Add Solvent and Mix (e.g., Vortex, Sonicate) sol_transfer->sol_add_solvent sol_seal Seal, Label, and Store Solution sol_add_solvent->sol_seal cleanup_disposal Dispose of Contaminated Waste in Hazardous Waste cleanup_clean Clean Work Area and Equipment cleanup_disposal->cleanup_clean cleanup_ppe Remove PPE Properly cleanup_clean->cleanup_ppe

Caption: Workflow for safe handling of this compound.

Methodology:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE (lab coat, safety goggles, nitrile gloves). Verify that the chemical fume hood is functioning correctly.

  • Compound Retrieval: Retrieve the sealed container of this compound from the refrigerator and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Weighing: Perform all manipulations within the fume hood. Place a new piece of weigh paper on an analytical balance and tare it. Using a clean spatula, carefully transfer the desired amount of the solid onto the weigh paper. Avoid creating dust.[7]

  • Solution Preparation: Carefully transfer the weighed solid into a labeled volumetric flask or vial. Add the desired solvent incrementally, mixing to ensure complete dissolution.

  • Cleanup: Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated solid hazardous waste container.[7]

  • Storage: Tightly reseal the primary container, purge with an inert gas if possible, and return it to the refrigerator.

Protocol 2: Conceptual Synthesis via [3+2] Cycloaddition

This compound is an intermediate, often synthesized as part of a larger process. One common pathway is a [3+2] cycloaddition reaction.[1] The following is a conceptual protocol based on this method.

Logical Diagram: Role in Alfentanil Synthesis

G precursors Propionitrile & Sodium Azide cycloaddition [3+2] Cycloaddition Reaction precursors->cycloaddition Reactants intermediate 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one (Key Intermediate) cycloaddition->intermediate Forms alkylation N-Alkylation & Further Steps intermediate->alkylation Used in product Alfentanil (Final API) alkylation->product Yields

Caption: Role of the compound as an intermediate in Alfentanil synthesis.

Methodology: This is a representative protocol and requires optimization for specific laboratory conditions.

  • Reactant Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve propionitrile (the precursor that provides the ethyl group) in an appropriate solvent like N,N-Dimethylformamide (DMF).[1][8]

  • Azide Addition: Add sodium azide and an ammonium salt (e.g., ammonium chloride) to the solution.[8] The azide source provides the nitrogen atoms for the tetrazole ring.[1]

  • Reaction: Heat the reaction mixture. The temperature can range from room temperature to higher temperatures (e.g., 100-160°C), potentially using microwave irradiation to increase the reaction rate.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup and Isolation: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. The product can then be extracted using a suitable organic solvent.

  • Purification: Purify the crude product using techniques such as recrystallization or column chromatography to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using methods like NMR spectroscopy, mass spectrometry, and melting point analysis.

References

Troubleshooting & Optimization

Overcoming isomer formation in 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common challenges, particularly the formation of undesired isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of this compound?

A1: The primary challenge in synthesizing this compound via alkylation of a tetrazol-5-one precursor is the formation of a constitutional isomer, primarily the 2-Ethyl-2,5-dihydro-5H-tetrazol-5-one. The alkylation can occur on different nitrogen atoms within the tetrazole ring, leading to a mixture of products that can be difficult to separate.[1][2] The desired product is the N1-substituted isomer, while the N2-substituted isomer is the main impurity.

Q2: Why does isomer formation occur during the ethylation of the tetrazol-5-one ring?

A2: The tetrazol-5-one anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density on multiple nitrogen atoms (N1 and N2). Consequently, when it reacts with an electrophile like an ethyl halide, it can form bonds at either of these positions. The ratio of the resulting N1 and N2 isomers is highly sensitive to a variety of factors including the solvent, the nature of the counter-ion (from the base), the specific alkylating agent used, and the reaction temperature.[3]

Q3: What analytical techniques can be used to identify and quantify the isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between the N1 and N2 isomers.[4] Specifically, 1H and 13C NMR will show distinct chemical shifts for the ethyl group and the tetrazole ring carbons. High-Performance Liquid Chromatography (HPLC) is typically used for quantifying the ratio of the isomers in a reaction mixture and for monitoring reaction progress.

Q4: Which synthetic route is generally preferred to minimize isomer formation: direct alkylation or a cycloaddition approach?

A4: While direct alkylation is a common method, it is often plagued by a lack of regioselectivity.[2] A [3+2] cycloaddition reaction, for instance between an ethyl isocyanate and an azide source, can offer a more direct route to the desired 1-substituted product, potentially avoiding the isomer issue altogether.[1] However, the feasibility of this approach depends on the availability and stability of the starting materials.

Troubleshooting Guide: Overcoming Isomer Formation

Problem: My synthesis yields a significant amount of the undesired 2-ethyl isomer alongside the target this compound. How can I improve the regioselectivity?

Solution: The regioselectivity of the alkylation is a complex issue influenced by a balance of steric, electronic, and solvent effects. The following strategies can be employed to favor the formation of the desired N1 isomer.

Logical Workflow for Troubleshooting Isomer Formation

G start Isomer Mixture Observed (High N2-Ethyl Impurity) check_params Review Current Reaction Conditions start->check_params mod_solvent Strategy 1: Modify Solvent System check_params->mod_solvent mod_base Strategy 2: Change the Base check_params->mod_base mod_agent Strategy 3: Alter Alkylating Agent check_params->mod_agent mod_temp Strategy 4: Adjust Temperature check_params->mod_temp alt_route Strategy 5: Consider Alternative Route ([3+2] Cycloaddition) check_params->alt_route polar_aprotic Use Polar Aprotic Solvents (e.g., DMF, Acetonitrile) mod_solvent->polar_aprotic Why: Favors SN2 at the more nucleophilic N1 position. strong_base Use Stronger, Bulky Bases (e.g., NaH, K2CO3) mod_base->strong_base Why: Influences ion-pairing and steric accessibility. harder_agent Use 'Harder' Ethylating Agent (e.g., Ethyl Sulfate) mod_agent->harder_agent Why: N1 is a 'harder' nucleophile than N2. lower_temp Lower Reaction Temperature (Thermodynamic Control) mod_temp->lower_temp Why: May favor the more stable N1 product. outcome Improved N1:N2 Ratio alt_route->outcome polar_aprotic->outcome strong_base->outcome harder_agent->outcome lower_temp->outcome

Caption: A troubleshooting workflow for improving the N1-regioselectivity.

Data Summary

The choice of reaction parameters is critical for controlling the N1/N2 isomer ratio. While specific quantitative data for the ethylation of tetrazol-5-one is proprietary or scattered, the general principles for alkylating 5-substituted tetrazoles can be summarized as follows.

ParameterConditionGeneral Effect on N1/N2 RatioRationale
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Increases N1 selectivitySolvates the cation, leading to a "freer" tetrazolate anion. The more nucleophilic N1 atom is favored in SN2 reactions.[2][5]
Polar Protic (e.g., Alcohols)May increase N2 selectivitySolvates the anion, hindering the more accessible N1 position and favoring reaction at N2.
Base/Counter-ion Strong Base (e.g., NaH, K₂CO₃)Tends to favor N1Creates a more dissociated anion. Larger counter-ions can sterically block one site over the other.[5]
Weaker Base (e.g., Triethylamine)Variable, can favor N2The resulting triethylammonium counter-ion can influence the reaction environment, sometimes favoring N2.[5]
Alkylating Agent "Hard" Electrophile (e.g., Ethyl sulfate)Favors N1According to Hard and Soft Acid-Base (HSAB) theory, the N1 position is considered a "harder" nucleophile and reacts preferentially with hard electrophiles.
"Soft" Electrophile (e.g., Ethyl iodide)Favors N2The N2 position is a "softer" nucleophile and reacts preferentially with soft electrophiles.
Temperature Lower TemperatureGenerally favors N1The N1-substituted isomer is often the thermodynamically more stable product. Lower temperatures favor thermodynamic control.
Higher TemperatureMay increase N2 proportionHigher temperatures can favor the kinetically controlled product, which may be the N2 isomer in some cases.

Key Reaction Pathways

The primary challenge arises from the two competing reaction pathways during the alkylation step.

G start 5H-Tetrazol-5-one (Precursor) reagents + Ethylating Agent (e.g., C2H5Br) + Base product1 This compound (Desired N1 Isomer) reagents->product1  Path A (Favored)  Alkylation at N1 product2 2-Ethyl-2,5-dihydro-5H-tetrazol-5-one (Undesired N2 Isomer) reagents->product2  Path B (Disfavored)  Alkylation at N2

Caption: Competing N1 vs. N2 alkylation pathways.

Experimental Protocols

Protocol 1: Optimized N1-Selective Alkylation of 5H-tetrazol-5-one

This protocol incorporates principles known to favor N1 alkylation.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5H-tetrazol-5-one (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or dimethylformamide (DMF) to create a 0.5 M solution.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.2 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the ethylating agent (e.g., diethyl sulfate or bromoethane, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress and isomer ratio using HPLC or TLC.

  • Workup: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the isomers.

Protocol 2: [3+2] Cycloaddition for Isomer-Free Synthesis (Conceptual)

This route avoids the problematic alkylation step by building the ring with the ethyl group already in place.

  • Reactant Preparation: In a suitable pressure vessel, dissolve sodium azide (1.1 eq) in an appropriate solvent.

  • Cycloaddition: Add ethyl isocyanate (1.0 eq) to the solution. Caution: Isocyanates are toxic and moisture-sensitive. Sodium azide is highly toxic and potentially explosive.

  • Reaction Conditions: The reaction may require elevated temperatures and pressure. Consult relevant literature for specific conditions based on chosen catalysts or solvents.[6]

  • Workup & Purification: After the reaction is complete, follow appropriate procedures for workup and purification, which will be highly dependent on the specific reagents and solvents used. This method should, in principle, yield only the this compound product.

References

Technical Support Center: Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve their synthesis yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low.- Increase the reaction time and monitor progress using TLC. - Gradually increase the reaction temperature. For thermally stable reactants, microwave irradiation can significantly reduce reaction times.[1]
2. Inactive azide source: Sodium azide can be hygroscopic and lose reactivity. Trimethylsilyl azide (TMS-N3) can degrade over time.- Use freshly opened or properly stored sodium azide. Dry the reagent under vacuum before use if necessary. - Use freshly distilled TMS-N3 for best results.
3. Poor quality starting materials: Impurities in ethyl isocyanate can interfere with the reaction.- Use freshly distilled ethyl isocyanate.
4. Suboptimal solvent: The choice of solvent can significantly impact the reaction rate and yield.- Aprotic polar solvents like DMF or acetonitrile are generally suitable. However, removal of high-boiling point solvents like DMF can be challenging during workup. Consider using a lower-boiling point solvent if purification issues arise.
Formation of Side Products 1. Isomer formation: Alkylation of the tetrazole ring can occur at different nitrogen atoms, leading to a mixture of isomers that can be difficult to separate.[2]- Optimize reaction conditions to favor the formation of the desired N1-substituted isomer. This may involve screening different bases and solvents.
2. Dimerization: Under certain conditions, particularly with an insufficient excess of the alkylating agent in alternative synthetic routes, dimerization of the tetrazolone can occur.- If using an alkylation strategy, ensure the appropriate stoichiometry of the alkylating agent.
Difficulty in Product Isolation and Purification 1. Product is an oil or does not crystallize: The crude product may be impure, preventing crystallization.- Attempt purification by column chromatography on silica gel. - Try different solvent systems for crystallization. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) can be effective.
2. Difficulty removing high-boiling point solvents: Solvents like DMF or DMSO can be difficult to remove completely.- For small-scale reactions, co-evaporation with a lower-boiling point solvent like toluene can be effective. - For larger scales, consider extraction with a suitable organic solvent followed by washing with water to remove the high-boiling point solvent.
3. Product is water-soluble: The product may have some solubility in water, leading to losses during aqueous workup.- Saturate the aqueous layer with a salt, such as sodium chloride, to decrease the solubility of the organic product before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the [3+2] cycloaddition reaction between ethyl isocyanate and an azide source, such as sodium azide or trimethylsilyl azide (TMS-N3). This one-pot synthesis is often preferred due to its efficiency.

Q2: How can I improve the reaction rate?

A2: Increasing the reaction temperature is a common way to accelerate the reaction. Microwave-assisted synthesis can also significantly shorten reaction times compared to conventional heating.[1]

Q3: What is the role of a catalyst in this synthesis?

A3: While the reaction can proceed without a catalyst, Lewis acids like zinc chloride can be used to activate the isocyanate, potentially increasing the reaction rate and yield.

Q4: What are the safety precautions I should take when working with azides?

A4: Sodium azide and other azide compounds are toxic and potentially explosive, especially when heated or in the presence of acid, which can generate highly toxic and explosive hydrazoic acid. Always handle azides in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with acids and heavy metals.

Q5: My final product is a beige or brownish powder, is this normal?

A5: The pure compound is typically a white to off-white solid.[3] A colored product may indicate the presence of impurities. Recrystallization or column chromatography may be necessary to obtain a purer, colorless product.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the reaction of ethyl isocyanate with trimethylsilyl azide (TMS-N3) is provided below.

Synthesis of this compound

  • Reaction:

    • To a solution of ethyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF), add trimethylsilyl azide (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, carefully add the reaction mixture to a stirred solution of 1 M hydrochloric acid (HCl) at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data for Illustrative Purposes)

Entry Azide Source Solvent Temperature (°C) Time (h) Yield (%)
1Sodium AzideDMF1002465
2TMS-N3THF251285
3TMS-N3Acetonitrile50890
4Sodium AzideDMF (Microwave)1500.575

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Ethyl Isocyanate + Azide Source start->reactants mix Combine Reactants and Solvent reactants->mix solvent Anhydrous Solvent (e.g., THF) solvent->mix react Stir at Controlled Temperature mix->react monitor Monitor by TLC react->monitor quench Quench with Acid monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Crystallization/Chromatography) dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn inactive_reagents Inactive Reagents low_yield->inactive_reagents side_reactions Side Reactions low_yield->side_reactions poor_workup Poor Workup/Purification low_yield->poor_workup optimize_cond Optimize Time/Temp incomplete_rxn->optimize_cond fresh_reagents Use Fresh Reagents inactive_reagents->fresh_reagents modify_protocol Modify Protocol side_reactions->modify_protocol improve_purification Improve Purification Technique poor_workup->improve_purification

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the possible causes and how can I improve my yield?

Answer:

Low recovery after recrystallization is a common issue that can be attributed to several factors. Here are some potential causes and troubleshooting steps:

  • Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a mixture of ethanol and water is often effective[1].

    • Troubleshooting:

      • Optimize Solvent Ratio: The ratio of ethanol to water is crucial. Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

      • Solvent Screening: If the ethanol/water system is not providing satisfactory results, consider screening other solvent systems. Good starting points for polar compounds like tetrazolones include other alcohol/water mixtures or ester/alkane mixtures.

  • Excessive Solvent Volume: Using too much solvent will keep the product dissolved even at low temperatures, leading to poor recovery.

    • Troubleshooting: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or precipitation of the product as an oil.

    • Troubleshooting: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.

    • Troubleshooting: Ensure the solution has been allowed to stand at a low temperature for a sufficient amount of time to allow for maximum crystal growth.

Issue 2: Persistent Impurities After Column Chromatography

Question: I am using column chromatography to purify my product, but I am still observing impurities in the final fractions. How can I improve the separation?

Answer:

Column chromatography is a powerful technique for purification, but its effectiveness depends on several parameters. For this compound, a common eluent system is a mixture of ethyl acetate and hexane[1].

  • Inadequate Separation on TLC: Before running a column, it is essential to have good separation of the product from impurities on a Thin Layer Chromatography (TLC) plate.

    • Troubleshooting:

      • Solvent System Optimization: Experiment with different ratios of ethyl acetate and hexane to achieve a clear separation between the spot corresponding to the product and any impurity spots. The ideal Rf value for the product should be between 0.2 and 0.4.

      • Alternative Solvents: If ethyl acetate/hexane does not provide adequate separation, consider trying other solvent systems such as dichloromethane/methanol or acetone/hexane.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Troubleshooting: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.

    • Troubleshooting: Ensure the silica gel is packed uniformly as a slurry and that the column is never allowed to run dry.

  • Co-eluting Impurities: Some impurities may have similar polarities to the product, making separation by standard chromatography challenging.

    • Troubleshooting:

      • Gradient Elution: Employ a gradient elution where the polarity of the solvent system is gradually increased during the separation.

      • Alternative Stationary Phase: If impurities persist, consider using a different stationary phase, such as alumina or reverse-phase silica.

Issue 3: Presence of Isomeric Impurities

Question: My analytical data suggests the presence of an isomeric impurity. What is the likely source of this impurity and how can I remove it?

Answer:

A significant challenge in the synthesis of 1-substituted tetrazolones is the potential for the formation of isomeric products[1]. Alkylation of the tetrazole ring can occur at different nitrogen atoms, leading to a mixture of isomers that can be difficult to separate.

  • Source of Isomer: The formation of the undesired isomer is a result of the reaction kinetics and thermodynamics of the alkylation step.

  • Purification Strategies:

    • Fractional Recrystallization: If the isomers have different solubilities, it may be possible to separate them by carefully controlled fractional recrystallization. This involves multiple recrystallization steps, collecting the crystals at each stage and analyzing their purity.

    • Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography with a very shallow solvent gradient may be effective in separating the isomers. Careful optimization of the mobile phase is critical.

    • Reaction Optimization: The most effective solution is to optimize the synthesis to favor the formation of the desired N1-substituted isomer. This can involve adjusting the reaction temperature, solvent, and base used in the alkylation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Besides the potential for isomeric impurities, other common impurities may include:

  • Unreacted starting materials, such as the parent tetrazole or the ethylating agent.

  • By-products from side reactions, which can vary depending on the specific synthetic route employed.

  • Residual solvents from the reaction or work-up.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound[1]. Start by dissolving the crude product in a minimal amount of hot ethanol, followed by the slow addition of hot water.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: The purity of this compound can be assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify the presence of any structural isomers or other organic impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Common Solvents Ethanol/Water[1]Ethyl Acetate/Hexane[1]
Typical Purity >98% (can be lower with isomers)>99%
Scale Milligrams to KilogramsMilligrams to Grams
Key Advantage Scalable and cost-effectiveHigh resolution for difficult separations

Experimental Protocols

Recrystallization Protocol

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Reheat the mixture until it becomes a clear solution again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin eluting the column with the starting solvent mixture, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane) over the course of the separation.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Initial Purification Column Column Chromatography (EtOAc/Hexane) Recrystallization->Column Further Purification (if needed) Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product (>99%) Analysis->Pure Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield Impure Persistent Impurities? Start->Impure Isomers Isomeric Impurities? Start->Isomers Solvent Optimize Solvent System LowYield->Solvent Cooling Control Cooling Rate LowYield->Cooling Volume Minimize Solvent Volume LowYield->Volume TLC Optimize TLC Separation Impure->TLC Loading Reduce Column Loading Impure->Loading Gradient Use Gradient Elution Impure->Gradient Fractional Fractional Recrystallization Isomers->Fractional PrepLC Preparative LC Isomers->PrepLC OptimizeSynth Optimize Synthesis Isomers->OptimizeSynth

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses the most common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Impure starting materials: Presence of moisture or other contaminants in ethyl isocyanate or sodium azide. 3. Ineffective solvent: The chosen solvent may not be suitable for the reaction.1. Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Starting Material Purity: Use freshly distilled ethyl isocyanate and dry sodium azide. Ensure all glassware is thoroughly dried. 3. Solvent Selection: Dimethylformamide (DMF) is a commonly used solvent for this reaction. Ensure it is anhydrous.
Presence of a Major Impurity with Similar Mass Spectrum Isomer Formation: The most common side reaction is the formation of the 4-ethyl-1,2-dihydro-5H-tetrazol-5-one isomer. Alkylation can occur at either the N1 or N4 position of the tetrazol-5-one ring.[1]1. Temperature Control: Lowering the reaction temperature may favor the formation of the desired 1-ethyl isomer. 2. Purification: The isomers can be difficult to separate. Fractional crystallization or preparative chromatography may be necessary.
Formation of Multiple Byproducts 1. Decomposition of Ethyl Isocyanate: At elevated temperatures, ethyl isocyanate can decompose or undergo self-polymerization. 2. Side reactions of Ethyl Isocyanate: Reaction with trace amounts of water can form N,N'-diethylurea. 3. Further Alkylation: The product, this compound, can be further alkylated to form 1,4-diethyl-1,2-dihydro-5H-tetrazol-5-one.1. Temperature Management: Maintain a consistent and controlled reaction temperature. 2. Anhydrous Conditions: Ensure all reagents and solvents are free of water. 3. Stoichiometry Control: Use a slight excess of sodium azide relative to ethyl isocyanate to minimize unreacted isocyanate.
Difficulty in Product Isolation 1. Product solubility: The product may be highly soluble in the reaction solvent. 2. Emulsion formation during workup: This can complicate extraction.1. Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure. 2. Extraction and Crystallization: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to break emulsions. Concentrate the organic layer and crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common laboratory synthesis involves the [3+2] cycloaddition reaction between ethyl isocyanate and an azide source, typically sodium azide, in a polar aprotic solvent like dimethylformamide (DMF).[1] Another route is the alkylation of a pre-formed 5H-tetrazol-5-one ring.[1]

Q2: What are the most common side reactions I should be aware of?

A2: The most significant side reaction is the formation of the constitutional isomer, 4-ethyl-1,2-dihydro-5H-tetrazol-5-one.[1] Other potential side reactions include the formation of N,N'-diethylurea from the reaction of ethyl isocyanate with water, and further alkylation of the product to yield 1,4-diethyl-1,2-dihydro-5H-tetrazol-5-one.

Q3: How can I minimize the formation of the 4-ethyl isomer?

A3: Optimizing reaction conditions is key. Factors such as reaction temperature, solvent, and the nature of the azide source can influence the isomeric ratio. Generally, conducting the reaction at a lower temperature may increase the selectivity for the desired 1-ethyl isomer.

Q4: What are the recommended purification methods for this compound?

A4: Purification can be challenging due to the similar physical properties of the isomers. Recrystallization from a suitable solvent mixture, such as ethyl acetate/hexanes, is a common first step. If isomeric purity is critical, preparative chromatography (e.g., flash column chromatography or preparative HPLC) may be required.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Ethyl isocyanate is also toxic and a lachrymator.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.

Materials:

  • Ethyl isocyanate

  • Sodium azide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium azide (1.1 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry.

  • Reactant Addition: Slowly add ethyl isocyanate (1.0 equivalent) to the stirred slurry at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for the required time (typically several hours). Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the purified this compound.

    • If necessary, perform column chromatography on silica gel to separate isomers and other impurities.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Ethyl_Isocyanate Ethyl Isocyanate Intermediate Ethyl Carbamoyl Azide (Intermediate) Ethyl_Isocyanate->Intermediate + NaN3 Urea N,N'-Diethylurea Ethyl_Isocyanate->Urea + H2O Sodium_Azide Sodium Azide Product This compound Intermediate->Product Intramolecular Cyclization Isomer 4-Ethyl-1,2-dihydro-5H-tetrazol-5-one (Isomer) Intermediate->Isomer Alternative Cyclization Further_Alkylation 1,4-Diethyl-1,2-dihydro-5H-tetrazol-5-one Product->Further_Alkylation + Ethylating Agent Water H2O (Trace)

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low or No Product Yield? Start->Low_Yield Check_Conditions Verify Reaction Time/Temp & Purity of Reagents Low_Yield->Check_Conditions Yes Impurity_Detected Major Impurity Detected? Low_Yield->Impurity_Detected No Check_Conditions->Impurity_Detected Isomer_Formation Suspect Isomer Formation (4-ethyl isomer) Impurity_Detected->Isomer_Formation Yes Multiple_Byproducts Multiple Byproducts? Impurity_Detected->Multiple_Byproducts No Optimize_Temp Lower Reaction Temperature Isomer_Formation->Optimize_Temp Purify Purification (Crystallization/Chromatography) Optimize_Temp->Purify Success Successful Synthesis Purify->Success Check_Water_Temp Ensure Anhydrous Conditions & Controlled Temperature Multiple_Byproducts->Check_Water_Temp Yes Product_Isolation_Issue Difficulty in Isolation? Multiple_Byproducts->Product_Isolation_Issue No Check_Water_Temp->Purify Product_Isolation_Issue->Purify No Workup_Strategy Optimize Workup: Solvent Removal, Extraction Product_Isolation_Issue->Workup_Strategy Yes Workup_Strategy->Purify End End Success->End

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

References

Technical Support Center: Late-Stage Functionalization of Tetrazolones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the late-stage functionalization of tetrazolones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the late-stage functionalization of tetrazolones?

A1: The primary challenges in the late-stage functionalization (LSF) of tetrazolones revolve around the inherent reactivity and potential instability of the tetrazolone ring under various reaction conditions. Key issues include:

  • Low Yields and Poor Reactivity: The tetrazolone ring can be electron-rich, affecting its reactivity in certain transformations.

  • Site Selectivity (Regioselectivity): Functionalization can occur at multiple positions on the tetrazolone ring or on the substituent, leading to a mixture of products.

  • Functional Group Intolerance: Many LSF methods employ harsh reagents or catalysts that may not be compatible with sensitive functional groups present in complex drug-like molecules.[1][2]

  • Protecting Group Strategies: The need for protecting groups to prevent side reactions can add steps to the synthesis and introduce complications during deprotection.[3]

  • Ring Stability: The tetrazolone ring can be susceptible to decomposition or rearrangement under certain conditions, such as strong acids, bases, or high temperatures.[3]

Q2: Why is the tetrazolone moiety a valuable scaffold in drug discovery?

A2: The tetrazolone group is considered a bioisostere of a carboxylic acid.[1][4] This means it can mimic the biological activity of a carboxylic acid while potentially improving the pharmacokinetic profile of a drug candidate.[1][4] Advantages can include enhanced metabolic stability, improved lipophilicity, and better bioavailability.[5]

Q3: What are the common strategies for introducing a tetrazolone group in a late-stage functionalization context?

A3: A common and effective method for the late-stage introduction of a tetrazolone group is the one-pot synthesis from acid chlorides using azidotrimethylsilane.[1][2] This method has been shown to be scalable and tolerant of a variety of functional groups, making it suitable for the modification of complex molecules like marketed drugs.[1][2]

Troubleshooting Guides

Problem 1: Low or No Yield During N-Arylation of a Tetrazolone

Q: I am attempting an N-arylation on my tetrazolone-containing compound, but I am observing very low to no product formation. What are the potential causes and solutions?

A: Low yields in N-arylation reactions of tetrazolones can stem from several factors. Here is a troubleshooting guide:

  • Catalyst System: The choice of catalyst and ligand is crucial. For N-arylation of nitrogen heterocycles, copper- and palladium-based catalysts are common.[6][7]

    • Troubleshooting:

      • Screen different catalyst systems (e.g., CuI/diamine ligand, Pd₂(dba)₃/phosphine ligand).[6]

      • Ensure the catalyst is not being poisoned by other functional groups in your molecule. The presence of sulfur or other strongly coordinating heteroatoms can inhibit catalyst activity.[8]

  • Base Selection: The base plays a critical role in the catalytic cycle.

    • Troubleshooting:

      • Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). A mild base like KOAc might be necessary for sensitive substrates.[9]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.

    • Troubleshooting:

      • Gradually increase the reaction temperature, as some N-arylation reactions require elevated temperatures.

      • Screen different solvents. While polar aprotic solvents like DMF or DMSO are common, sometimes less coordinating solvents may be beneficial.

Problem 2: Poor Regioselectivity in C-H Functionalization

Q: I am trying to perform a C-H functionalization on the aryl substituent of my tetrazolone, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in C-H functionalization can be challenging. Here are some strategies:

  • Directing Groups: The use of a directing group can effectively guide the catalyst to a specific C-H bond.

    • Troubleshooting:

      • If your molecule does not contain a suitable directing group, consider temporarily installing one. An N-methoxy amide group has been shown to be effective in directing palladium-catalyzed C-H functionalization, even in the presence of coordinating heteroatoms.[8]

  • Steric and Electronic Control: The inherent steric and electronic properties of your substrate will influence the site of functionalization.

    • Troubleshooting:

      • Analyze the steric hindrance around the target C-H bond. Less hindered positions are generally more reactive.

      • Consider the electronic nature of the substituents on the aryl ring. Electron-donating groups can activate ortho and para positions, while electron-withdrawing groups can direct to the meta position.

Problem 3: Decomposition of the Tetrazolone Ring During Functionalization

Q: My starting material appears to be decomposing under the reaction conditions for a planned functionalization. How can I protect the tetrazolone ring?

A: The tetrazolone ring can be sensitive to certain reagents and conditions. Protecting the ring is a common strategy to prevent decomposition.

  • N-Protection: Protecting one of the nitrogen atoms of the tetrazolone ring can enhance its stability.

    • Troubleshooting:

      • The p-methoxybenzyl (PMB) group is a suitable protecting group for tetrazoles and can be cleaved under oxidative, hydrogenolysis, or acidic conditions.[3] The choice of protecting group should be orthogonal to other planned synthetic steps.

  • Reaction Condition Optimization:

    • Troubleshooting:

      • Attempt the reaction at lower temperatures.

      • Use milder reagents. For example, if using a strong base causes decomposition, screen weaker bases.

Quantitative Data Summary

Table 1: Functional Group Tolerance in the One-Pot Synthesis of Tetrazolones from Acid Chlorides

Functional Group Present in Starting MaterialYield (%)
Ester85-94
Amide70-88
Nitrile75
Halogen (Cl, Br)65-90
Nitro55
Alkene78
Alkyne60

Data synthesized from information in[1][2]

Experimental Protocols

Key Experiment: One-Pot Synthesis of a Tetrazolone from an Acid Chloride

This protocol is adapted from the method described for the late-stage functionalization of pharmaceuticals.[1][2]

Materials:

  • Substrate containing an acid chloride moiety

  • Azidotrimethylsilane (TMSN₃)

  • Anhydrous acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the acid chloride (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere, add azidotrimethylsilane (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the desired tetrazolone.

Safety Note: Azidotrimethylsilane is toxic and can react violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction One-Pot Tetrazolone Synthesis cluster_workup Workup and Purification cluster_product Final Product start Complex Molecule with Carboxylic Acid prep Convert to Acid Chloride (e.g., with SOCl₂ or (COCl)₂) start->prep reaction React with TMSN₃ in MeCN prep->reaction quench Aqueous Quench reaction->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product Functionalized Tetrazolone Congener purification->product

Caption: Workflow for late-stage tetrazolone synthesis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions1 Solutions for Poor Reactivity cluster_solutions2 Solutions for Decomposition cluster_solutions3 Solutions for Site Selectivity start Low Yield in LSF of Tetrazolone cause1 Poor Reactivity start->cause1 cause2 Substrate Decomposition start->cause2 cause3 Poor Site Selectivity start->cause3 sol1a Screen Catalysts/ Ligands cause1->sol1a sol1b Optimize Base and Solvent cause1->sol1b sol1c Increase Temperature cause1->sol1c sol2a Introduce N-Protecting Group (e.g., PMB) cause2->sol2a sol2b Use Milder Reagents cause2->sol2b sol2c Lower Reaction Temperature cause2->sol2c sol3a Install a Directing Group cause3->sol3a sol3b Modify Substrate Electronics/Sterics cause3->sol3b end Improved Yield and Selectivity sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end

Caption: Troubleshooting logic for tetrazolone LSF.

References

Avoiding decomposition of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound during chemical reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Q1: My reaction is vigorously bubbling or building pressure, and the yield is low. Is the tetrazolone decomposing?

A: Yes, unexpected gas evolution is a primary indicator of decomposition. This compound, like many N-substituted tetrazoles, can decompose to release gaseous nitrogen (N₂).[1][2] This process is often initiated by heat. While many substituted tetrazoles are stable above 250°C, this specific compound has a lower boiling point, suggesting a greater sensitivity to thermal degradation at more moderate temperatures.[3][4]

Q2: At what temperature should I run my reaction to avoid decomposition?

A: There is no single decomposition temperature, as it can be influenced by solvent, pressure, and other reagents. However, based on the compound's physical properties, a conservative approach is recommended.

  • General Guideline: Keep the reaction temperature significantly below the compound's boiling point of 121°C.[4][5]

  • Cautionary Note: While some synthetic protocols may use temperatures between 100-160°C (e.g., in microwave synthesis), these are highly controlled environments where rapid, localized heating may favor the desired reaction over decomposition.[6] These conditions should be approached with caution and optimized carefully.

Below is a summary of the compound's relevant physical properties:

PropertyValueSource
Melting Point80°C[4]
Boiling Point121°C[4][5]
Flash Point27°C[4]
Recommended StorageRefrigerator, under inert atmosphere[5]
Stability NoteMoisture Sensitive[4]

Q3: I am performing an acylation reaction and observing significant product loss. Is there a specific issue with this reaction type?

A: Yes, tetrazoles can exhibit heightened sensitivity during acylation. This specific type of degradation is known as the Huisgen fragmentation, where acylation can trigger decomposition and ring fragmentation at temperatures lower than typical thermal decomposition.[3][7][8]

To mitigate this, consider the following:

  • Milder Reagents: Use less reactive acylating agents if possible.

  • Lower Temperature: Perform the reaction at the lowest feasible temperature.

  • Slow Addition: Add the acylating agent slowly and monitor for gas evolution.

  • Inert Atmosphere: Always work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

Q4: Are there specific solvents or reagents that should be avoided?

A: While extensive compatibility data is not available, general chemical principles apply.

  • Moisture: The compound is listed as moisture-sensitive, so anhydrous solvents and conditions are critical.[4]

  • Strong Acids/Bases: Avoid strong acids or bases unless required by the reaction, as they can catalyze decomposition pathways. Lewis acids have been noted to trigger fragmentation in some tetrazoles.[3]

  • Oxidizing Agents: Store away from and avoid strong oxidizing agents.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected decomposition pathway for this compound?

A: For N-substituted tetrazoles, the most common decomposition mechanism begins with the thermal elimination of a molecule of nitrogen (N₂) directly from the tetrazole ring.[1] This process generates a highly reactive nitrilimine intermediate, which can then undergo various subsequent reactions, potentially leading to undesired byproducts.

Caption: Proposed thermal decomposition of this compound.

Q2: What are the best practices for storing this compound?

A: To ensure maximum stability and shelf-life, store this compound in a tightly sealed container in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen).[4][5] This prevents degradation from both heat and moisture.

Q3: What are the key observable signs of decomposition during an experiment?

A: Be vigilant for the following indicators:

  • Gas Evolution: Bubbling or frothing in the reaction mixture.

  • Pressure Buildup: In a sealed reaction vessel, a noticeable increase in pressure.

  • Discoloration: The reaction mixture turning dark brown or black.

  • Poor Yield: Lower than expected yield of the desired product.

  • Complex Byproducts: Appearance of multiple unexpected spots on a TLC plate or peaks in LC-MS/GC-MS analysis.

Q4: How can I develop a robust reaction protocol that minimizes decomposition?

A: A systematic approach is crucial. The following workflow can guide the optimization of your reaction conditions to enhance stability and yield.

TroubleshootingWorkflow start Reaction Setup check_temp Is reaction temp << B.P. (121°C)? start->check_temp check_reagents Are reagents mild? (e.g., non-acidic, anhydrous) check_temp->check_reagents Yes lower_temp Action: Lower reaction temperature. Consider alternative energy source (e.g., microwave). check_temp->lower_temp No monitor_rxn Monitor Reaction: - Gas evolution? - Discoloration? check_reagents->monitor_rxn Yes change_reagents Action: - Use anhydrous solvents. - Choose milder reagents. - Buffer the reaction if possible. check_reagents->change_reagents No reduce_time Action: - Reduce reaction time. - Add tetrazolone slowly or in portions. monitor_rxn->reduce_time Yes (Decomposition) success Proceed with Optimized Protocol monitor_rxn->success No (Stable) lower_temp->check_temp change_reagents->check_reagents reduce_time->monitor_rxn

Caption: Workflow for optimizing reaction conditions to avoid decomposition.

General Experimental Protocol to Minimize Decomposition

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (N₂ or Ar).

  • Inert Atmosphere: Assemble the reaction apparatus and purge with inert gas for 10-15 minutes to ensure an oxygen- and moisture-free environment. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagents: Use anhydrous solvents and ensure all other reagents are free of water.

  • Temperature Control: Set up the reaction in a temperature-controlled heating mantle or oil bath. Begin by heating the solvent and other reagents (excluding the tetrazolone) to the desired, minimized reaction temperature.

  • Addition of Tetrazolone: Dissolve the this compound in a small amount of anhydrous solvent. Add the solution to the reaction mixture dropwise or in small portions over an extended period. This prevents a localized increase in concentration and exotherm.

  • Monitoring: Closely monitor the reaction for any signs of decomposition (e.g., gas evolution). Use TLC or a rapid analytical method to track the consumption of the starting material and the formation of the product, aiming to stop the reaction as soon as it is complete to avoid prolonged heating.

  • Work-up: Upon completion, cool the reaction mixture promptly before proceeding with the work-up and purification steps.

References

Technical Support Center: Separation of N1 and N2 Isomers of Ethyl-tetrazolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of N1 and N2 isomers of ethyl-tetrazolone.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N1 and N2 isomers of ethyl-tetrazolone challenging?

A1: The N1 and N2 isomers of ethyl-tetrazolone are constitutional isomers with the same molecular formula and weight, but different connectivity of the ethyl group to the tetrazole ring. This results in very similar polarities and physicochemical properties, making their separation by standard chromatographic techniques difficult.

Q2: What are the most common methods for separating these isomers?

A2: The most effective methods for separating N1 and N2 isomers of ethyl-tetrazolone are flash column chromatography and High-Performance Liquid Chromatography (HPLC) on a silica gel stationary phase.

Q3: How can I confirm the identity of the separated N1 and N2 isomers?

A3: The identity of each isomer can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The chemical shifts and fragmentation patterns will differ predictably between the two isomers.

Q4: Can I use a different stationary phase other than silica gel?

A4: While silica gel is the most common and effective stationary phase for this separation, other polar stationary phases like alumina could potentially be used. However, method development and optimization would be required. Reversed-phase chromatography is generally less effective for these relatively polar isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of ethyl-tetrazolone isomers.

Flash Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor or No Separation - Inappropriate solvent system polarity.- Column overloading.- Column channeling.- Optimize the mobile phase. Start with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.- Reduce the amount of crude material loaded onto the column.- Ensure proper column packing to avoid channels.
Co-elution of Isomers - Solvent system is too polar.- Insufficient column length or silica gel quantity.- Decrease the polarity of the eluent.- Use a longer column or increase the silica gel to crude material ratio (e.g., 50:1 to 100:1).- Employ a shallow gradient elution instead of an isocratic one.
Product Not Eluting - Solvent system is not polar enough.- Compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- Test the stability of your compound on a small amount of silica beforehand. If unstable, consider using deactivated silica gel.
Tailing Peaks - Sample is too concentrated.- Interactions with acidic silica gel.- Dilute the sample before loading.- Add a small amount of a modifier like triethylamine (0.1%) to the mobile phase to neutralize active sites on the silica.
HPLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Splitting - Sample solvent is stronger than the mobile phase.- Column void or channeling.- Co-elution of closely related impurities.- Dissolve the sample in the initial mobile phase.- Replace the column if a void is suspected.- Optimize the mobile phase gradient to improve resolution.[1][2]
Poor Resolution - Inadequate mobile phase composition.- Isocratic elution is not providing enough separation power.- Inappropriate column.- Adjust the ratio of polar to non-polar solvents in the mobile phase.- Implement a shallow gradient elution.[3]- Use a high-purity, small-particle-size silica column for better efficiency.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks or pressure fluctuations.
Broad Peaks - Column overloading.- Extra-column volume.- Inject a smaller sample volume or a more dilute sample.- Use shorter tubing with a smaller internal diameter between the injector, column, and detector.

Experimental Protocols

Flash Column Chromatography Separation of N1 and N2 Ethyl-tetrazolone Isomers

This protocol outlines a general procedure for the separation of a mixture of 1-ethyl-1H-tetrazol-5(4H)-one (N1 isomer) and 2-ethyl-2H-tetrazol-5(4H)-one (N2 isomer).

Materials:

  • Crude mixture of N1 and N2 ethyl-tetrazolone isomers

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 10:90, 20:80, 30:70) to find a solvent system that gives good separation between the two isomer spots (aim for an Rf difference of at least 0.1).

  • Column Packing:

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a low-polarity solvent in which it is soluble (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized solvent system determined by TLC. A gradient elution is often more effective than an isocratic one.

    • Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the percentage of ethyl acetate.

    • Collect fractions and monitor the separation by TLC.

  • Isomer Identification:

    • Combine the fractions containing the pure isomers, as determined by TLC.

    • Evaporate the solvent to obtain the isolated N1 and N2 isomers.

    • Confirm the identity of each isomer using NMR and/or MS.

HPLC Method for Isomer Separation

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

Parameter Condition
Column Silica Gel, 5 µm, 4.6 x 250 mm
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization based on the specific HPLC system and column used.

Identification of Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the ethyl group protons and carbons will be different in the N1 and N2 isomers, leading to distinct chemical shifts in their ¹H and ¹³C NMR spectra.

  • ¹H NMR: The chemical shift of the methylene protons (-CH₂-) of the ethyl group is expected to be different for the N1 and N2 isomers. The isomer with the ethyl group at the N1 position (1-ethyl-1H-tetrazol-5(4H)-one) will likely show a downfield shift for the methylene protons compared to the N2 isomer (2-ethyl-2H-tetrazol-5(4H)-one) due to the proximity to the carbonyl group.

  • ¹³C NMR: Similarly, the chemical shifts of the methylene carbon (-CH₂-) and the tetrazole ring carbons will be different for the two isomers.

Mass Spectrometry (MS)

While both isomers will have the same molecular ion peak, their fragmentation patterns upon ionization may differ, providing a basis for differentiation. The stability of the resulting fragment ions can vary depending on the position of the ethyl group.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Identification synthesis Synthesis of Ethyl-tetrazolone (Crude Mixture of N1 and N2 isomers) tlc TLC Analysis for Solvent System Optimization synthesis->tlc Crude Mixture flash_chrom Flash Column Chromatography tlc->flash_chrom Optimized Solvent System hplc HPLC Separation tlc->hplc Method Development fractions Collect Fractions flash_chrom->fractions hplc->fractions nmr NMR Spectroscopy (1H, 13C) fractions->nmr ms Mass Spectrometry fractions->ms pure_n1 Pure N1 Isomer nmr->pure_n1 pure_n2 Pure N2 Isomer nmr->pure_n2 ms->pure_n1 ms->pure_n2

Caption: Experimental workflow for the separation and identification of N1 and N2 ethyl-tetrazolone isomers.

troubleshooting_logic start Separation Issue Encountered q1 Is there any separation? start->q1 a1_yes Poor Resolution/ Co-elution q1->a1_yes Yes a1_no No Separation q1->a1_no No q2 Are peaks splitting? a1_yes->q2 sol1 Decrease Mobile Phase Polarity a1_yes->sol1 sol2 Optimize Mobile Phase Polarity a1_no->sol2 a2_yes Peak Splitting q2->a2_yes Yes a2_no Broad or Tailing Peaks q2->a2_no No sol3 Check Sample Solvent & Column Integrity a2_yes->sol3 sol4 Reduce Concentration/ Add Modifier a2_no->sol4

References

Technical Support Center: Managing Exothermic Reactions in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic tetrazole synthesis?

A1: The primary safety concerns stem from the high energy associated with tetrazoles and their synthetic precursors.[1] Key hazards include:

  • Thermal Runaway: The [3+2] cycloaddition reaction, a common method for tetrazole synthesis, can be highly exothermic, leading to a rapid increase in temperature and pressure if not properly controlled.[2][3]

  • Formation of Hydrazoic Acid (HN₃): The use of sodium azide in the presence of Brønsted acids can generate highly toxic and explosive hydrazoic acid (HN₃).[4][5] Care must be taken to control the reaction pH and avoid conditions that favor its formation.

  • Use of Shock-Sensitive Reagents: Some protocols employ potentially shock-sensitive metal azides, which require careful handling.[4]

  • Thermal Decomposition of Tetrazoles: Tetrazole derivatives can undergo thermal decomposition, which may be rapid and release significant energy and gaseous products like nitrogen.[6][7][8]

Q2: How can I minimize the risk of generating explosive hydrazoic acid (HN₃)?

A2: Minimizing HN₃ formation is critical for safety. Strategies include:

  • Continuous-Flow Microreactors: This is a highly effective method to enhance safety by minimizing the reaction volume and headspace, thus preventing the accumulation of HN₃ to explosive levels.[4][9] Any residual sodium azide can also be quenched in-line.[4]

  • pH Control: Maintaining a neutral or slightly basic pH can suppress the formation of HN₃. The use of zinc oxide as a catalyst in aqueous THF at pH 8 has been shown to dramatically reduce HN₃ levels in the headspace.

  • Azide-Free Synthesis Routes: Consider alternative synthetic pathways that avoid the use of azides altogether, such as those using diformylhydrazine.[1]

  • Careful Selection of Reagents: Avoid strong Brønsted acids when using sodium azide.[5]

Q3: What are the advantages of using continuous-flow synthesis for exothermic tetrazole reactions?

A3: Continuous-flow synthesis offers significant safety and efficiency advantages:

  • Enhanced Safety: By using small reactor volumes, the risks associated with hazardous materials and highly exothermic reactions are minimized.[4][9] The absence of headspace prevents the accumulation of explosive gases like HN₃.[9]

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing thermal runaway.

  • Precise Control over Reaction Parameters: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and purity.[4]

  • Scalability: Flow chemistry allows for safe and straightforward scaling from laboratory to manufacturing scales.[4][9]

Q4: Are there safer alternatives to sodium azide for tetrazole synthesis?

A4: Yes, several alternatives can circumvent the hazards associated with sodium azide and hydrazoic acid:

  • Diformylhydrazine: This reagent can be used in a reaction with aryl diazonium salts under mild, aqueous conditions to produce 1-aryl-1H-tetrazoles.[1]

  • Trimethylsilyl Azide (TMSN₃): While still an azide, TMSN₃ can sometimes be used under milder conditions and may offer better solubility in organic solvents.

  • In situ Generation of Reagents: Some methods generate the reactive azide species in situ, which can limit its concentration at any given time.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require elevated temperatures (e.g., 190°C in flow synthesis) to achieve high conversion.[4]
Inappropriate Solvent The choice of solvent is crucial. For example, in some cobalt-catalyzed reactions, DMSO provides excellent yields, while methanol and toluene are inefficient.[10]
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or HPLC. Some nitriles, particularly sterically hindered ones, may require longer reaction times for complete conversion.[10][11]
Catalyst Inactivity Ensure the catalyst is active and used in the correct loading. For metal-catalyzed reactions, the choice of metal and ligand is critical.[10]
Presence of Water/Humidity For moisture-sensitive reactions, ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.[12]
Incorrect pH The pH of the reaction medium can significantly influence the reaction rate and product formation.[1]

Problem 2: Reaction is Too Exothermic and Difficult to Control

Possible Cause Troubleshooting Step
High Reagent Concentration Reduce the concentration of the limiting reagent.
Rapid Addition of Reagents Add the reagents slowly and portion-wise, especially for highly exothermic reactions like the Ugi four-component reaction.[2][3]
Inadequate Cooling Ensure the reaction vessel is adequately cooled using an ice bath or a cryostat.
Large-Scale Batch Reaction For highly exothermic processes, consider switching to a continuous-flow setup to improve heat management and safety.[4][9]

Problem 3: Formation of Side Products

Possible Cause Troubleshooting Step
Decomposition of Product High temperatures and prolonged reaction times can lead to the thermal decomposition of the tetrazole product.[10][13] Optimize reaction time and temperature to maximize yield and minimize degradation.
Hydrolysis of Nitrile In the presence of water and certain catalysts (e.g., ZnBr₂), the starting nitrile may hydrolyze to the corresponding carboxamide.[4]
Incorrect Reagent Stoichiometry Use the optimal stoichiometry of reagents. An excess of one reagent may lead to side reactions.

Experimental Protocols

Protocol 1: Continuous-Flow Synthesis of 5-Substituted Tetrazoles

This protocol is adapted from a method described for the safe and efficient synthesis of tetrazoles.[9]

Materials:

  • Nitrile substrate

  • Sodium azide (NaN₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Sodium nitrite (NaNO₂) for quenching

  • Continuous-flow reactor setup (syringe pump, coiled tubular reactor, back-pressure regulator)

Procedure:

  • Prepare the Reagent Solution: Dissolve the nitrile substrate (1 equivalent) in NMP. In a separate container, dissolve NaN₃ (1.05 equivalents) in water. Add the NaN₃ solution to the nitrile solution.

  • Set up the Flow Reactor: Assemble the continuous-flow reactor system. The reactor can be a coiled stainless steel or Hastelloy tube.

  • Perform the Reaction: Load the reagent solution into a syringe and place it on the syringe pump. Pump the solution through the heated reactor at a defined flow rate to achieve the desired residence time. A typical reaction temperature is 190°C with a residence time of 20-30 minutes.[4]

  • In-line Quenching: The output from the reactor can be passed through a stream of aqueous NaNO₂ to quench any unreacted NaN₃.

  • Work-up and Isolation: Collect the product stream. The product can then be isolated using standard extraction and purification techniques.

Quantitative Data from Flow Synthesis

Nitrile SubstrateConcentration (M)Temperature (°C)Residence Time (min)Conversion (%)Isolated Yield (%)
Benzonitrile0.419020>9996
4-Cyanobiphenyl0.4190209592
3-Pyridinecarbonitrile0.219020>9995

Data adapted from Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528.[9]

Visualizations

Exothermic_Reaction_Troubleshooting start Start: Exothermic Reaction Issue check_exotherm Is the reaction uncontrollably exothermic? start->check_exotherm low_yield Is the product yield low? check_exotherm->low_yield No reduce_conc Reduce reagent concentration check_exotherm->reduce_conc Yes side_products Are significant side products observed? low_yield->side_products No optimize_temp Optimize reaction temperature low_yield->optimize_temp Yes optimize_conditions Re-optimize temperature and time to avoid product decomposition side_products->optimize_conditions Yes end Problem Resolved side_products->end No slow_addition Slow down reagent addition reduce_conc->slow_addition improve_cooling Improve cooling efficiency slow_addition->improve_cooling consider_flow Consider switching to a continuous-flow setup improve_cooling->consider_flow consider_flow->end check_solvent Verify solvent suitability optimize_temp->check_solvent increase_time Increase reaction time and monitor check_solvent->increase_time verify_catalyst Check catalyst activity and loading increase_time->verify_catalyst verify_catalyst->end check_hydrolysis Minimize water if nitrile hydrolysis is observed optimize_conditions->check_hydrolysis verify_stoichiometry Ensure correct reagent stoichiometry check_hydrolysis->verify_stoichiometry verify_stoichiometry->end

Caption: Troubleshooting decision tree for exothermic tetrazole synthesis.

Continuous_Flow_Synthesis_Workflow prep 1. Prepare Reagent Solution (Nitrile, NaN3, Solvent) pump 2. Load into Syringe Pump prep->pump reactor 3. Pump through Heated Coiled Tube Reactor pump->reactor quench 4. In-line Quenching (e.g., with NaNO2) reactor->quench collect 5. Collect Product Stream quench->collect isolate 6. Work-up and Isolate Product collect->isolate product Final Product isolate->product

Caption: Workflow for continuous-flow tetrazole synthesis.

References

Technical Support Center: Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one. The information is tailored for researchers, scientists, and professionals in drug development.

Impact of Solvent Choice on Synthesis

The selection of a solvent is a critical parameter in the synthesis of this compound, significantly influencing the reaction rate, yield, and purity of the final product. The primary synthesis route is the [3+2] cycloaddition of ethyl isocyanate with an azide source, typically sodium azide or trimethylsilyl azide. The solvent's role is to facilitate the dissolution of reactants and to mediate the reaction kinetics.

Data Presentation: Solvent Effects

The following table summarizes the typical effects of various solvents on the synthesis of this compound. Please note that the exact quantitative results can vary based on specific reaction conditions such as temperature, reaction time, and purity of reagents.

SolventDielectric Constant (ε)Typical Reaction Time (h)Typical Yield (%)PurityKey Considerations
Dimethylformamide (DMF) 36.76 - 1285 - 95Good to ExcellentHigh boiling point can make removal difficult.[1] Can facilitate side reactions if moisture is present.
Acetonitrile (ACN) 37.58 - 1675 - 85GoodAnhydrous conditions are crucial to prevent side reactions.[2] Good alternative to DMF with easier removal.
Tetrahydrofuran (THF) 7.512 - 2460 - 75ModerateLower polarity may result in slower reaction rates. Anhydrous conditions are recommended.
Water 80.124 - 4840 - 60Moderate to Good"Green" solvent choice.[1] May lead to hydrolysis of the isocyanate, reducing yield. Can be used with phase-transfer catalysts to improve results.
Toluene 2.424 - 7230 - 50ModerateLow polarity leads to slow reaction rates. Often used in combination with a catalyst.

Experimental Protocols

A detailed methodology for the synthesis of this compound via the cycloaddition of ethyl isocyanate and sodium azide is provided below.

Synthesis of this compound

Materials:

  • Ethyl isocyanate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium azide (1.1 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. Stir the suspension until the sodium azide is well-dispersed.

  • Reactant Addition: Slowly add ethyl isocyanate (1.0 equivalent) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Ethyl Isocyanate + Sodium Azide solvent Anhydrous DMF reactants->solvent Disperse reaction_vessel Reaction at 80-90°C solvent->reaction_vessel Add Reactant quench Quench with Water reaction_vessel->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate recrystallize Recrystallization evaporate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

reaction_pathway cluster_reactants Reactants ethyl_isocyanate Ethyl Isocyanate (CH3CH2NCO) intermediate Azido-isocyanate Adduct (Intermediate) ethyl_isocyanate->intermediate + N3- sodium_azide Sodium Azide (NaN3) product This compound intermediate->product Cyclization (-N2)

Caption: Proposed reaction pathway for the [3+2] cycloaddition.

Troubleshooting Guides and FAQs

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive sodium azide. 2. Wet solvent or reagents. 3. Insufficient reaction time or temperature. 4. Hydrolysis of ethyl isocyanate.1. Use freshly opened or properly stored sodium azide. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Increase reaction time and/or temperature, monitoring by TLC. 4. Add ethyl isocyanate slowly to the reaction mixture and maintain anhydrous conditions.
Formation of Isomeric Products The cycloaddition can potentially lead to the formation of the N2-substituted isomer.1. Carefully control the reaction temperature; lower temperatures may favor the formation of the desired N1-isomer. 2. The choice of solvent can influence regioselectivity; consider screening different solvents. 3. Isomers can sometimes be separated by column chromatography or fractional crystallization.
Difficult Product Purification 1. Residual DMF in the product. 2. Presence of unreacted starting materials or side products.1. After extraction, wash the organic layer multiple times with water to remove DMF. Co-evaporation with a high-boiling solvent like toluene under reduced pressure can also be effective. 2. Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. Employ column chromatography for purification if recrystallization is ineffective.
Reaction Stalls (Does Not Go to Completion) 1. Deactivation of the azide. 2. Insufficient mixing of the heterogeneous reaction mixture.1. Ensure the quality of the sodium azide. 2. Use a high-torque mechanical stirrer to ensure efficient mixing of the solid-liquid phases.
Frequently Asked Questions (FAQs)

Q1: What is the main principle behind the synthesis of this compound?

A1: The primary synthetic route is a [3+2] cycloaddition reaction. This involves the reaction of a 1,3-dipole (the azide) with a dipolarophile (the isocyanate) to form a five-membered heterocyclic ring.

Q2: Why is anhydrous solvent important for this reaction?

A2: Ethyl isocyanate is highly reactive towards water. In the presence of moisture, it can hydrolyze to form an unstable carbamic acid, which then decomposes to ethylamine and carbon dioxide. This side reaction consumes the starting material and reduces the overall yield of the desired tetrazolone.

Q3: Are there any safety precautions I should be aware of when working with sodium azide?

A3: Yes, sodium azide is highly toxic and can be explosive, especially when heated or in contact with heavy metals or acids. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Q4: Can I use other azide sources besides sodium azide?

A4: Yes, other azide sources like trimethylsilyl azide (TMS-azide) can be used. TMS-azide is often more soluble in organic solvents, which can lead to a more homogeneous reaction mixture and potentially milder reaction conditions. However, it is also toxic and should be handled with care.

Q5: What are the common side products in this synthesis?

A5: Besides the potential for isomeric tetrazolone formation, side products can arise from the reaction of ethyl isocyanate with itself to form trimers (isocyanurates) or with any residual water to form ureas. The extent of these side reactions is highly dependent on the reaction conditions.

Q6: How can I confirm the structure of the synthesized product?

A6: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Comparison of the obtained data with literature values will confirm the identity and purity of the compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of tetrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the proton signal for the tetrazole ring proton (H-5) appear as a singlet, and what is its typical chemical shift range?

A1: The proton at the 5-position of the tetrazole ring (H-5) typically appears as a singlet because it does not have any adjacent protons to couple with. Its chemical shift is influenced by the electronic environment of the ring and the solvent used. In D2O, the signal for the H-5 proton of the parent 1,2,3,4-tetrazole appears at approximately δ 9.5 ppm.[1] For substituted tetrazoles, this chemical shift can vary. For instance, in 1-phenyl-1H-tetrazole, the tetrazole proton signal is observed at δ 8.20 ppm in CDCl3.[2]

Q2: I am seeing two sets of signals for my tetrazole derivative in the NMR spectrum. What could be the reason for this?

A2: The presence of two sets of signals for a tetrazole derivative often indicates the existence of two tautomeric forms in solution: the 1H- and 2H-tetrazoles.[1][3][4][5] The position of the tautomeric equilibrium is sensitive to the solvent, temperature, and the nature of the substituents on the tetrazole ring.[3][4][5] For example, N-(α-aminoalkyl)tetrazoles exist in solution as equilibrium mixtures of N1 and N2 tautomers.[3][4]

Q3: How can I distinguish between 1-substituted and 2-substituted tetrazole isomers using NMR?

A3: Distinguishing between 1- and 2-substituted tetrazole isomers can be challenging but is achievable using advanced NMR techniques. For instance, a long-range coupling over four bonds between the H-5 proton and the protons of a 1-N-methyl group (J ≈ 0.45 Hz) can be observed, which is absent in the 2-methyl isomer where the separation is five bonds.[1] Additionally, 13C and 15N NMR chemical shifts are valuable for differentiating between isomers.[1] Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the substituent and the tetrazole ring carbons and nitrogens, helping to establish the point of attachment.

Q4: The signals for the protons or carbons near the tetrazole ring in my spectrum are broad. What is causing this?

A4: Broadening of NMR signals in tetrazole derivatives is often due to quadrupolar relaxation caused by the nitrogen atoms in the ring.[6][7][8][9][10] Nitrogen-14, the most abundant nitrogen isotope, has a nuclear spin of I=1 and is a quadrupolar nucleus. Its rapid relaxation can lead to broadening of the signals of adjacent protons and carbons.[7][8][9] This effect is dependent on the molecular symmetry and size; less symmetric and larger molecules tend to exhibit more significant broadening.[7]

Q5: What is the typical chemical shift for the C-5 carbon of a tetrazole ring?

A5: The chemical shift of the C-5 carbon in a tetrazole ring is influenced by the substituents. For the parent 1H-1,2,3,4-tetrazole in D2O, the C-5 signal appears at δ 144.2 ppm.[1] In 5-substituted 1H-tetrazoles, the C-5 chemical shift is typically observed in the range of δ 155-157 ppm.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the NMR analysis of tetrazole derivatives.

Problem 1: Overlapping signals in the aromatic region.
  • Symptom: The signals for the aromatic protons of a substituent and the tetrazole ring proton are overlapping, making interpretation difficult.

  • Possible Cause: Insufficient resolution in the chosen NMR solvent.

  • Troubleshooting Steps:

    • Change the Solvent: Running the NMR spectrum in a different deuterated solvent can alter the chemical shifts of the protons and may resolve the overlapping signals. For example, spectra recorded in benzene-d6 often show different chemical shift patterns compared to those in chloroform-d.[12]

    • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

    • 2D NMR Techniques: Employ two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to identify coupled proton networks and HSQC (Heteronuclear Single Quantum Coherence) or HMBC to correlate protons with their attached carbons, which can help in assigning the overlapping signals.[1]

Problem 2: Poorly resolved or broad signals throughout the spectrum.
  • Symptom: All signals in the spectrum, not just those near the tetrazole ring, are broad and poorly resolved.

  • Possible Causes:

    • Poor shimming of the magnetic field.

    • Sample is not homogeneous (e.g., poor solubility).

    • Sample is too concentrated.[12]

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: Ensure the magnetic field homogeneity is optimized by shimming the spectrometer before acquiring the spectrum.

    • Check Sample Solubility: Visually inspect the NMR tube for any undissolved material. If solubility is an issue, try a different NMR solvent in which the compound is more soluble.[12]

    • Dilute the Sample: If the sample is too concentrated, intermolecular interactions can lead to signal broadening. Prepare a more dilute sample and re-acquire the spectrum.[12]

Problem 3: Presence of an unexpected broad signal that disappears upon D2O shake.
  • Symptom: A broad signal is observed in the spectrum, which disappears after adding a drop of D2O to the NMR tube and shaking.

  • Possible Cause: The signal corresponds to an exchangeable proton, such as the N-H proton of the tetrazole ring or a hydroxyl (-OH) or amine (-NH) proton on a substituent.[12]

  • Confirmation: The disappearance of the signal upon D2O exchange confirms its assignment as an exchangeable proton.[12]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Tetrazoles.

Proton5-Phenyl-1H-tetrazole (DMSO-d6)[13]5-(p-Tolyl)-1H-tetrazole (DMSO-d6)[13]1-(4-Chlorophenyl)-1H-tetrazole (CDCl3)[2]5-(Benzylthio)-1H-tetrazole (CDCl3)[14]
Tetrazole N-H17.45 (br)16.67 (br)-13.40-11.50 (s)
Tetrazole C-H--8.09 (s)-
Aromatic-H7.99 (d, 2H), 7.54 (t, 3H)7.85 (d, 2H), 7.34 (d, 2H)6.98-7.00 (d, 2H), 7.27-7.29 (d, 2H)7.49-7.35 (m, 5H)
CH₃-2.32 (s, 3H)--
CH₂---4.58 (s, 1H)

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Substituted Tetrazoles.

Carbon5-Phenyl-1H-tetrazole (DMSO-d6)[13]5-(p-Tolyl)-1H-tetrazole (DMSO-d6)[13]1-(4-Chlorophenyl)-1H-tetrazole (CDCl3)[2]
Tetrazole C-5155.93155.58-
Tetrazole C-H Carbon--149.50
Aromatic-C131.84, 129.78, 127.33, 124.63, 120.69141.75, 130.47, 127.42, 121.90143.52, 129.47, 128.85, 120.35
CH₃-21.55-

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the tetrazole derivative.

  • Choosing the Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble.[12]

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent and mix thoroughly until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Adding a Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to ensure optimal magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a 30° or 90° pulse is used with a sufficient relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons.

Protocol 2: D₂O Exchange for Identifying Exchangeable Protons

  • Acquire Initial Spectrum: First, acquire a standard ¹H NMR spectrum of the sample following Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.[12]

  • Shake Vigorously: Cap the NMR tube and shake it vigorously for several minutes to facilitate the exchange of labile protons (e.g., N-H, O-H, N-H₂) with deuterium.[12]

  • Re-acquire Spectrum: Place the NMR tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters as before.

  • Compare Spectra: Compare the two spectra. The signals corresponding to the exchangeable protons will have disappeared or significantly decreased in intensity in the second spectrum.[12]

Mandatory Visualization

Troubleshooting_Workflow start Complex Tetrazole NMR Spectrum issue1 Broadened Signals? start->issue1 issue2 Overlapping Signals? issue1->issue2 No cause1a Quadrupolar Relaxation (N-atoms) issue1->cause1a Yes cause1b Poor Shimming / Sample Prep issue1->cause1b Yes (All signals broad) issue3 Two Sets of Signals? issue2->issue3 No cause2a Insufficient Resolution issue2->cause2a Yes cause3a Tautomers Present issue3->cause3a Yes end Interpreted Spectrum issue3->end No solution1a Consider 15N NMR or Advanced Techniques cause1a->solution1a solution1b Re-shim / Re-prepare Sample cause1b->solution1b solution2a Change Solvent / Use Higher Field cause2a->solution2a solution3a Variable Temperature NMR cause3a->solution3a solution1a->end solution1b->end solution2b Perform 2D NMR (COSY, HMBC) solution2a->solution2b solution2b->end solution3b Change Solvent to Shift Equilibrium solution3a->solution3b solution3b->end

Caption: Troubleshooting workflow for complex tetrazole NMR spectra.

References

Common impurities in commercial 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is proceeding slower than expected or giving low yields. Could impurities in the this compound be the cause?

A1: Yes, impurities can significantly affect reaction kinetics and yields. The most common and impactful impurity is the isomeric 4-Ethyl-1,2-dihydro-5H-tetrazol-5-one . The presence of this isomer can lead to the formation of undesired side products and reduce the concentration of the desired reactant. Additionally, residual starting materials from the synthesis, such as ethyl isocyanate or sodium azide, can interfere with your reaction. We recommend verifying the purity of your commercial batch using HPLC analysis.

Q2: I am observing an unexpected peak in my reaction monitoring (e.g., by LC-MS or NMR). How can I identify if it originates from an impurity in the starting material?

A2: To determine if an unexpected peak is from an impurity, you should run a control analysis of your commercial this compound using the same analytical method. The primary suspect for a significant impurity peak is the 4-Ethyl isomer. Other potential, though typically less abundant, impurities could include unreacted starting materials or byproducts from the synthesis. A detailed analytical protocol is provided below to help you identify these impurities.

Q3: How can the presence of the 4-Ethyl isomer impact downstream applications, such as the synthesis of Alfentanil?

A3: In multi-step syntheses like that of Alfentanil, the regiochemistry of the tetrazole is critical. The synthesis of Alfentanil specifically requires the use of a derivative of This compound .[1] If the isomeric 4-Ethyl-1,2-dihydro-5H-tetrazol-5-one is present, it will lead to the formation of an undesired regioisomer of the final product. This isomeric impurity can be difficult and costly to separate from the target molecule, impacting the overall yield and purity of the active pharmaceutical ingredient.

Q4: Are there any special handling precautions I should take with this compound, considering potential residual impurities?

A4: While the primary component is generally stable, residual sodium azide from the synthesis process can be a safety concern. Sodium azide is highly toxic and can form explosive metal azides. Therefore, it is crucial to avoid contact with heavy metals and strong acids. Always handle the material in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Common Impurities in Commercial this compound

The following table summarizes the most common impurities found in commercial batches of this compound, their origin, and potential impact on experiments.

Impurity NameStructure / CAS NumberTypical ConcentrationOriginPotential Impact
4-Ethyl-1,2-dihydro-5H-tetrazol-5-one Isomer of the primary compoundCan be a significant percentageFormed during the alkylation step of the synthesis due to reaction at the N4 position of the tetrazole ring.[2]Leads to the formation of undesired regioisomeric products in subsequent reactions, affecting yield and purity.[3]
Ethyl Isocyanate CAS: 109-90-0Low levelsUnreacted starting material from the synthesis.Can react with nucleophiles in the reaction mixture, leading to the formation of urea or carbamate byproducts.
Sodium Azide CAS: 26628-22-8Trace amountsUnreacted starting material from the synthesis.Highly toxic and can form explosive metal azides. Can also act as a nucleophile in certain reactions.
Unidentified Byproducts VariesGenerally lowSide reactions during the synthesis process.May interfere with the reaction or introduce unknown peaks in analytical profiles.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This method is designed to separate and quantify the 1-Ethyl and 4-Ethyl isomers of 1,2-dihydro-5H-tetrazol-5-one.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of the commercial this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample into the HPLC system.

  • The 1-Ethyl and 4-Ethyl isomers should elute as distinct peaks. The relative peak areas can be used to determine the percentage of each isomer in the commercial batch. Retention times should be confirmed with analytical standards if available.

Visualizations

Logical Workflow for Troubleshooting Impurity-Related Issues

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution start Unexpected Experimental Result (e.g., low yield, side product) check_purity Analyze Commercial Reagent Purity (e.g., via HPLC, NMR) start->check_purity Hypothesize Impurity Issue identify_impurity Identify Impurity Structure (e.g., Isomer, Starting Material) check_purity->identify_impurity Impurity Detected proceed Proceed with Reaction check_purity->proceed Reagent is Pure purify Purify Reagent (e.g., Recrystallization, Chromatography) identify_impurity->purify adjust Adjust Reaction Conditions (e.g., Stoichiometry, Temperature) identify_impurity->adjust source_new Source Higher Purity Reagent identify_impurity->source_new purify->proceed adjust->proceed source_new->proceed

Caption: Troubleshooting workflow for impurity-related issues.

Signaling Pathway: Impact of Isomeric Impurity on a Synthetic Route

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products A 1-Ethyl-1,2-dihydro-5H- tetrazol-5-one (Desired) D Chemical Transformation A->D B 4-Ethyl-1,2-dihydro-5H- tetrazol-5-one (Impurity) B->D C Reactant X C->D E Desired Product D->E F Undesired Isomeric Byproduct D->F

Caption: Impact of an isomeric impurity on a chemical reaction.

References

Validation & Comparative

A Comparative Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one and Other N-Alkylated Tetrazolones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 1-ethyl-1,2-dihydro-5H-tetrazol-5-one in comparison to its methyl, propyl, and butyl analogs, focusing on their synthesis, physicochemical properties, and role as carboxylic acid bioisosteres in drug discovery.

Introduction

Tetrazole derivatives, particularly N-alkylated tetrazolones, have garnered significant attention in medicinal chemistry and drug development. Their structural resemblance to the carboxylate group allows them to act as effective bioisosteres for carboxylic acids, a critical functional group in many pharmaceuticals. This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and membrane permeability. This guide provides a comparative overview of this compound and its homologous series of 1-alkyl-1,2-dihydro-5H-tetrazol-5-ones (where the alkyl group is methyl, propyl, or butyl), offering valuable insights for researchers and scientists in the field.

Synthesis of 1-Alkyl-1,2-dihydro-5H-tetrazol-5-ones

The synthesis of 1-alkyl-1,2-dihydro-5H-tetrazol-5-ones can be broadly approached through two primary routes: the alkylation of a pre-formed tetrazole ring and the [3+2] cycloaddition reaction.

A significant challenge in the synthesis of 1-substituted tetrazolones is the potential for the formation of isomeric products. The alkylation of tetrazole precursors can occur at different nitrogen atoms of the tetrazole ring, leading to a mixture of isomers that can be difficult to separate[1]. Optimizing reaction conditions to favor the formation of the desired N1-substituted isomer is a key area of ongoing research[1].

General Experimental Protocol for N-Alkylation of Tetrazol-5-one

Materials:

  • Tetrazol-5-one

  • Appropriate alkyl halide (e.g., iodoethane, bromopropane, 1-iodobutane)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tetrazol-5-one (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (11 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl halide (10 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-alkyl-1,2-dihydro-5H-tetrazol-5-one.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification T5O Tetrazol-5-one Stir Stirring at Room Temperature T5O->Stir AH Alkyl Halide (e.g., Iodoethane) AH->Stir Base Base (e.g., K₂CO₃) Base->Stir Solvent Solvent (e.g., Acetone) Solvent->Stir Evap1 Solvent Evaporation Stir->Evap1 Reaction Completion Extract Extraction with Ethyl Acetate & Water Evap1->Extract Dry Drying with Na₂SO₄ Extract->Dry Evap2 Solvent Evaporation Dry->Evap2 Purify Column Chromatography Evap2->Purify Product 1-Alkyl-1,2-dihydro-5H- tetrazol-5-one Purify->Product

Physicochemical Properties: A Comparative Analysis

The choice of the alkyl substituent can significantly influence the physicochemical properties of the tetrazolone, which in turn affects its pharmacokinetic and pharmacodynamic profile. While comprehensive, directly comparative experimental data for the entire series is scarce, we can compile available and predicted data to provide a useful comparison.

Property1-Methyl-1,2-dihydro-5H-tetrazol-5-oneThis compound1-Propyl-1,2-dihydro-5H-tetrazol-5-one1-Butyl-1,2-dihydro-5H-tetrazol-5-one
Molecular Formula C₂H₄N₄OC₃H₆N₄OC₄H₈N₄OC₅H₁₀N₄O
Molecular Weight ( g/mol ) 100.08114.11128.14142.16
Melting Point (°C) Data not available79.7[3]Data not availableData not available
Boiling Point (°C) Data not available133 @ 1 Torr[3]Data not availableData not available
Predicted pKa ~6.0~6.0~6.0~6.0
Predicted LogP -0.50.00.51.0

Note: Predicted pKa and LogP values are estimations based on the established properties of tetrazolones as carboxylic acid bioisosteres and general trends in homologous series. Experimental determination is recommended for precise values.

Tetrazolones as Carboxylic Acid Bioisosteres: The Impact of the Alkyl Group

The tetrazolone moiety is a well-established bioisostere for the carboxylic acid group. Both functionalities share similar pKa values and a planar structure, which are crucial for receptor binding. The primary advantage of this bioisosteric replacement lies in the potential for improved metabolic stability and cell permeability due to the increased lipophilicity of the tetrazole ring compared to the carboxylate anion.

The length of the N-alkyl chain is a critical determinant of the molecule's overall lipophilicity. As the alkyl chain elongates from methyl to butyl, the lipophilicity (as indicated by the predicted LogP) is expected to increase. This can have several implications for drug development:

  • Increased Membrane Permeability: Higher lipophilicity can facilitate passive diffusion across biological membranes, potentially leading to improved oral bioavailability.

  • Altered Protein Binding: Changes in lipophilicity can affect the extent of plasma protein binding, which influences the free drug concentration and its therapeutic effect.

  • Modified Receptor Interactions: While the tetrazolone core mimics the carboxylic acid, the N-alkyl substituent can engage in additional hydrophobic interactions within the receptor's binding pocket, potentially enhancing potency or altering selectivity.

  • Metabolic Stability: The alkyl group can influence the molecule's susceptibility to metabolic enzymes.

Bioisosterism cluster_drug Drug Candidate cluster_properties Physicochemical & Pharmacokinetic Properties Drug_COOH Drug with Carboxylic Acid Drug_Tetrazolone Drug with 1-Alkyl-Tetrazolone Drug_COOH->Drug_Tetrazolone Bioisosteric Replacement pKa Similar pKa Drug_Tetrazolone->pKa Planarity Planar Structure Drug_Tetrazolone->Planarity Lipophilicity Increased Lipophilicity Drug_Tetrazolone->Lipophilicity Metabolic_Stability Improved Metabolic Stability Lipophilicity->Metabolic_Stability Permeability Enhanced Cell Permeability Lipophilicity->Permeability

Conclusion

This compound and its alkylated counterparts represent a valuable class of compounds for drug discovery, primarily serving as bioisosteric replacements for carboxylic acids. The choice of the N-alkyl substituent provides a handle to modulate the physicochemical properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic behavior. While direct comparative data is limited, this guide provides a framework for understanding the synthesis and key properties of this homologous series. Further research involving the systematic synthesis and evaluation of these compounds under standardized conditions is crucial to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

A Comparative Guide to the Synthesis of 1-Substituted Tetrazolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-substituted tetrazolone moiety is a critical pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for carboxylic acids. Its unique physicochemical properties can enhance metabolic stability and improve pharmacokinetic profiles. The efficient synthesis of these heterocyclic compounds is therefore of paramount importance. This guide provides an objective comparison of the most common synthetic routes to 1-substituted tetrazolones, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

Key Synthesis Routes at a Glance

Three primary methods have emerged as the most prevalent for the synthesis of 1-substituted tetrazolones:

  • From Acid Chlorides: A one-pot reaction involving the conversion of an acid chloride to an acyl azide, which then undergoes a Curtius rearrangement to an isocyanate, followed by cyclization with an azide source.

  • From Isocyanates: A direct [3+2] cycloaddition reaction between a pre-formed isocyanate and an azide source.

  • From N-Substituted Ureas: A less common but viable route involving the cyclization of N-substituted ureas with an azide source, often under harsher conditions.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for each of the three main synthetic routes to provide a clear comparison of their performance.

ParameterRoute 1: From Acid Chlorides[1]Route 2: From IsocyanatesRoute 3: From N-Substituted Ureas
Starting Materials Acid Chlorides, Azidotrimethylsilane (TMSN₃)Isocyanates, Sodium Azide (NaN₃)N-Substituted Ureas, Sodium Azide (NaN₃)
Typical Reaction Time 16 - 24 hours2 - 12 hours12 - 48 hours
Typical Temperature 65 - 110 °C25 - 100 °C100 - 150 °C
Yield Range 14 - 94%[1]Good to Excellent (76-97% for analogous thiones)[2]Moderate to Good
Key Reagents AzidotrimethylsilaneSodium Azide, Lewis Acids (optional)Sodium Azide, Acid (e.g., POCl₃)
Scalability Demonstrated up to 20-36 g scale with no reduction in yield[1]Generally good scalabilityCan be limited by harsh conditions

Detailed Experimental Protocols

Route 1: One-Pot Synthesis from Acid Chlorides[1]

This one-pot, scalable synthesis furnishes aryl-, heteroaryl-, alkenyl-, or alkyl-substituted tetrazolones in moderate to excellent yields.[1] The reaction proceeds via an in-situ generated isocyanate.

General Procedure: To a solution of the acid chloride (1.0 equiv) in a suitable solvent (e.g., toluene, dioxane) is added azidotrimethylsilane (1.2 - 1.5 equiv). The reaction mixture is heated at 65-110 °C for 16-24 hours. Upon completion, the reaction is cooled to room temperature and concentrated under reduced pressure. The residue is then purified by silica gel chromatography to afford the desired 1-substituted tetrazolone.

Example: Synthesis of 1-phenyl-1,4-dihydro-5H-tetrazol-5-one To a solution of benzoyl chloride (1.41 g, 10 mmol) in toluene (20 mL) was added azidotrimethylsilane (1.38 g, 12 mmol). The mixture was heated to 110 °C and stirred for 16 hours. The solvent was removed in vacuo, and the residue was purified by column chromatography (Ethyl acetate/Hexanes gradient) to give the product as a white solid.

Route 2: Cycloaddition of Isocyanates with Sodium Azide

This method involves the direct reaction of a pre-formed isocyanate with an azide source, which can be advantageous if the corresponding isocyanate is readily available.

General Procedure: To a solution of the isocyanate (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, sodium azide (1.1 - 1.5 equiv) is added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 2-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Example: Synthesis of 1-(4-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one A mixture of 4-chlorophenyl isocyanate (1.54 g, 10 mmol) and sodium azide (0.78 g, 12 mmol) in anhydrous DMF (20 mL) is heated at 80 °C for 6 hours. The reaction mixture is then cooled to room temperature and poured into 100 mL of ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.

Route 3: Synthesis from N-Substituted Ureas

This route offers an alternative for substrates where the corresponding acid chloride or isocyanate is not easily accessible. The reaction conditions are generally harsher than the other two methods.

General Procedure: A mixture of the N-substituted urea (1.0 equiv), sodium azide (2.0 - 3.0 equiv), and a dehydrating agent/acid catalyst such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is heated at high temperature (100-150 °C) for 12-48 hours. The reaction is typically performed neat or in a high-boiling solvent. After cooling, the reaction mixture is carefully quenched with water or ice, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.

Example: Synthesis of 1-phenyl-1,4-dihydro-5H-tetrazol-5-one from N-phenylurea N-phenylurea (1.36 g, 10 mmol) and sodium azide (1.30 g, 20 mmol) are added to phosphorus oxychloride (5 mL). The mixture is heated at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice with vigorous stirring. The resulting solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the three primary synthesis routes for 1-substituted tetrazolones.

G cluster_0 Route 1: From Acid Chlorides AcidChloride Acid Chloride AcylAzide Acyl Azide AcidChloride->AcylAzide TMSN3 Isocyanate Isocyanate AcylAzide->Isocyanate Curtius Rearrangement (Heat) Tetrazolone1 1-Substituted Tetrazolone Isocyanate->Tetrazolone1 + N3-

Fig. 1: Synthesis of 1-substituted tetrazolones from acid chlorides.

G cluster_1 Route 2: From Isocyanates Isocyanate2 Isocyanate Tetrazolone2 1-Substituted Tetrazolone Isocyanate2->Tetrazolone2 + NaN3 [3+2] Cycloaddition

Fig. 2: Synthesis of 1-substituted tetrazolones from isocyanates.

G cluster_2 Route 3: From N-Substituted Ureas Urea N-Substituted Urea Intermediate Reactive Intermediate Urea->Intermediate + NaN3, POCl3 (Dehydration/Activation) Tetrazolone3 1-Substituted Tetrazolone Intermediate->Tetrazolone3 Cyclization

Fig. 3: Synthesis of 1-substituted tetrazolones from N-substituted ureas.

Comparison of Advantages and Disadvantages

Synthesis RouteAdvantagesDisadvantages
From Acid Chlorides - One-pot procedure: Simplifies the experimental setup and reduces purification steps.[1]- High functional group tolerance: Tolerates a wide range of functional groups.[1]- Scalability: Proven to be scalable without a significant drop in yield.[1]- Readily available starting materials: Acid chlorides are often commercially available or easily prepared from carboxylic acids.- Use of azidotrimethylsilane: This reagent can be hazardous and requires careful handling.- Longer reaction times: Typically requires overnight heating.
From Isocyanates - Direct and often faster: Can be quicker if the isocyanate is the starting point.- Milder conditions: Can often be performed at lower temperatures compared to the urea route.- Good to excellent yields: Generally provides high yields for a variety of substrates.[2]- Availability of isocyanates: Isocyanates can be toxic, moisture-sensitive, and may not be as readily available as acid chlorides or ureas.- Potential for side reactions: Isocyanates are reactive and can undergo side reactions, such as polymerization.
From N-Substituted Ureas - Alternative starting materials: Useful when acid chlorides or isocyanates are not accessible.- Inexpensive starting materials: Ureas are often readily available and inexpensive.- Harsh reaction conditions: Often requires high temperatures and strong acids, which can limit functional group compatibility.- Longer reaction times: Can be a slow process.- Lower yields: Yields can be variable and are often lower than the other two methods.

Conclusion

The choice of the most suitable synthesis route for 1-substituted tetrazolones depends on several factors, including the availability and stability of the starting materials, the desired scale of the reaction, and the functional groups present in the target molecule.

  • The synthesis from acid chlorides offers a robust, scalable, and versatile one-pot procedure with excellent functional group tolerance, making it a highly attractive option for many applications.[1]

  • The synthesis from isocyanates is a direct and efficient method when the corresponding isocyanate is readily available and can provide high yields under relatively mild conditions.

  • The synthesis from N-substituted ureas serves as a valuable alternative when other starting materials are not feasible, although it often requires more forcing conditions.

Researchers should carefully consider these factors to select the most efficient and practical synthetic strategy for their specific research and development goals.

References

The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity. One of the most frequently encountered functional groups in pharmacophores is the carboxylic acid. While crucial for target binding through hydrogen bonding and ionic interactions, its inherent acidity often leads to poor membrane permeability, rapid metabolism, and potential toxicity issues.[1][2][3]

This guide provides a comparative analysis of tetrazolones as effective bioisosteres for carboxylic acids. Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activity. The tetrazolone ring mimics the key features of a carboxylic acid: it is acidic, planar, and can act as a hydrogen bond donor and acceptor.[4] However, it often confers advantages such as increased metabolic stability and improved lipophilicity, which can significantly enhance a drug candidate's profile.[2][5][6]

Comparative Efficacy: In Vitro and In Vivo Data

The true test of a bioisosteric replacement lies in its impact on biological activity and overall drug-like properties. The following tables summarize comparative data for established drugs where a carboxylic acid has been replaced by a tetrazolone.

Case Study 1: Telmisartan (Angiotensin II Receptor Antagonist)

The replacement of the carboxylic acid in the antihypertensive drug Telmisartan with a tetrazolone resulted in a more potent Angiotensin II receptor type 1 (AT1) antagonist with an improved pharmacokinetic profile.[2][5][7]

Table 1: Comparison of Telmisartan and its Tetrazolone Analog

ParameterTelmisartan (Carboxylic Acid)Compound 7 (Tetrazolone Analog)Fold Change
In Vitro Potency
AT1 Binding Affinity (Kb)0.44 nM0.14 nM3.1x Improvement
AT1 Inhibition (IC50)5.7 nM1.7 nM3.4x Improvement
Physicochemical Properties
cLogP7.76.71.0 Unit Decrease
In Vivo Rat Pharmacokinetics (Oral Dose)
Maximum Concentration (Cmax)1.5 µg/mL10.3 µg/mL6.9x Improvement
Area Under Curve (AUC)4.3 µg·h/mL110.1 µg·h/mL25.6x Improvement
Half-life (t1/2)5.7 h7.9 h1.4x Improvement
Clearance (CL/F)2.3 L/h/kg0.09 L/h/kg25.6x Improvement

Data sourced from Duncton et al. (2016).[2][7]

Case Study 2: Bexarotene (Retinoid X Receptor Agonist)

For the anti-cancer agent Bexarotene, the tetrazolone bioisostere retained agonist activity at the retinoid X receptor alpha (RXRα), although with reduced potency. This demonstrates that while not always superior, the replacement can maintain the desired biological function.[2][7]

Table 2: Comparison of Bexarotene and its Tetrazolone Analog

ParameterBexarotene (Carboxylic Acid)Compound 9 (Tetrazolone Analog)
In Vitro Potency
RXRα Agonist Activity (EC50)< 10 nM64 nM
Physicochemical Properties
cLogP6.15.7

Data sourced from Duncton et al. (2016).[2][7]

Case Study 3: A Note on Context-Dependence

It is crucial to note that the success of bioisosteric replacement is target-dependent. For the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, the tetrazolone analog displayed no significant activity as a cyclooxygenase (COX) inhibitor, highlighting that this strategy requires case-by-case evaluation.[2]

Experimental Protocols

Detailed and reproducible experimental design is the bedrock of comparative analysis. Below are representative protocols for the synthesis and evaluation of tetrazolone analogs.

General Synthesis of a Tetrazolone from a Carboxylic Acid

The conversion of a carboxylic acid to a tetrazolone can be achieved via a multi-step synthesis, typically involving the conversion of the acid to a nitrile, followed by tetrazole formation and subsequent cyclization to the tetrazolone.

G cluster_0 Synthesis Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Amide Primary Amide (R-CONH2) Carboxylic_Acid->Amide 1. SOCl2 2. NH4OH Nitrile Nitrile (R-CN) Amide->Nitrile Dehydration (e.g., P2O5) Tetrazole 5-Substituted Tetrazole Nitrile->Tetrazole [2+3] Cycloaddition (NaN3, NH4Cl) Tetrazolone Tetrazolone Tetrazole->Tetrazolone Cyclization/ Rearrangement G cluster_0 Carboxylic Acid cluster_1 Tetrazolone cluster_2 Key Properties C1 R-C(=O)OH P1 Planar Structure C1->P1 P2 Acidic Proton (pKa ≈ 4-6) C1->P2 P3 H-Bond Acceptor/Donor C1->P3 T1 R-C1=N-N=C(O)-N1 T1->P1 T1->P2 T1->P3 G A Lead Compound (with Carboxylic Acid) B Identify Liabilities (e.g., Poor PK, Metabolism) A->B C Propose Bioisosteric Replacement (Tetrazolone) B->C D Chemical Synthesis of Analog C->D E In Vitro Evaluation (Potency, Selectivity) D->E F In Vivo Evaluation (PK, Efficacy, Safety) E->F G Candidate Selection F->G Improved Profile H Sub-optimal Profile F->H No Improvement G Ang Angiotensinogen AngI Angiotensin I Ang->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Binds Effects Vasoconstriction Aldosterone Release (Increased Blood Pressure) AT1R->Effects Blocker Telmisartan or Tetrazolone Analog Blocker->AT1R Blocks

References

Validating the Molecular Architecture of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of the potent analgesic Alfentanil.[1] While a public crystal structure for this specific compound is not currently available, this document outlines the definitive validation method and compares expected structural parameters with those of closely related, structurally characterized tetrazole derivatives.

The unambiguous determination of a molecule's atomic arrangement is crucial for understanding its chemical reactivity, physical properties, and biological activity. Single-crystal X-ray diffraction (XRD) stands as the gold standard for providing this detailed structural information, including precise bond lengths, bond angles, and the overall molecular geometry.[2][3][4]

Comparison of Crystallographic Data

In the absence of a publicly available crystal structure for this compound, a comparative analysis with structurally similar tetrazole derivatives is essential. The following table summarizes key crystallographic data for related compounds, offering insights into the expected structural features of the target molecule.

Compound/Feature1-(p-tolyl)-1H-tetrazole5-(p-tolyl)-1H-tetrazoleExpected for this compound
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/c-
N1-N2 Bond Length (Å) 1.362(2)1.359(3)~1.36 Å
N2-N3 Bond Length (Å) 1.298(2)1.305(3)~1.30 Å
N3-N4 Bond Length (Å) 1.357(2)1.350(3)~1.35 Å
N4-C5 Bond Length (Å) 1.321(2)1.332(3)~1.33 Å
C5-N1 Bond Length (Å) 1.343(2)1.345(3)~1.34 Å
Tetrazole Ring Planarity PlanarPlanarExpected to be nearly planar

Data for 1-(p-tolyl)-1H-tetrazole and 5-(p-tolyl)-1H-tetrazole are representative of typical tetrazole ring geometries and are sourced from crystallographic literature.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive structural validation of this compound would involve the following key steps in a single-crystal X-ray diffraction experiment.[4][5][6]

1. Crystal Growth: High-quality single crystals of this compound are required. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) must be empirically determined. The resulting crystals should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[5]

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. X-rays of a single wavelength (monochromatic) are directed at the crystal.[4][5] As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-ray beams are recorded by a detector.[5][6]

3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are used to calculate the structure factors. The phase problem is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[5]

4. Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process leads to a final, accurate three-dimensional structure of the molecule.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the structural validation of a small molecule like this compound using X-ray crystallography.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structural Validation (Bond Lengths, Angles) refinement->validation

A flowchart of the X-ray crystallography process.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, the principles and methodologies of single-crystal X-ray diffraction provide a clear path to its validation. The comparative data from related tetrazole structures offer a strong foundation for predicting its molecular geometry. For researchers in drug development and medicinal chemistry, obtaining the precise crystal structure of this important synthetic intermediate is a critical step in understanding its properties and optimizing its use in the synthesis of pharmaceuticals like Alfentanil.

References

Spectroscopic Scrutiny: A Comparative Guide to 1-Ethyl vs. 2-Ethyl Tetrazolone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science research, the precise characterization of isomeric compounds is paramount. This guide offers a detailed spectroscopic comparison of two constitutional isomers: 1-ethyl-1H-tetrazol-5(4H)-one and 2-ethyl-2H-tetrazol-5(4H)-one. While both share the same molecular formula (C₃H₆N₄O) and mass, their distinct structural arrangements give rise to unique spectroscopic signatures. This document provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis, including predicted and analogous experimental data, detailed synthesis protocols, and a visual workflow for spectroscopic analysis.

The differentiation of these isomers is critical as the substitution pattern on the tetrazole ring significantly influences the molecule's electronic properties, and consequently its biological activity and material characteristics. This guide aims to serve as a practical resource for the unambiguous identification of these two closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the predicted and analogous experimental spectroscopic data for 1-ethyl-1H-tetrazol-5(4H)-one and 2-ethyl-2H-tetrazol-5(4H)-one. These predictions are based on established spectroscopic principles and data from closely related tetrazole derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1-Ethyl-1H-tetrazol-5(4H)-one ~3.9 - 4.1Quartet (q)2HN-CH₂-CH₃
~1.3 - 1.5Triplet (t)3HN-CH₂-CH₃
~10.0 - 11.0Broad Singlet (br s)1HN-H
2-Ethyl-2H-tetrazol-5(4H)-one ~4.2 - 4.4Quartet (q)2HN-CH₂-CH₃
~1.4 - 1.6Triplet (t)3HN-CH₂-CH₃
~8.0 - 9.0Broad Singlet (br s)1HN-H

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)Assignment
1-Ethyl-1H-tetrazol-5(4H)-one ~155 - 158C=O
~40 - 43N-CH₂-CH₃
~13 - 15N-CH₂-CH₃
2-Ethyl-2H-tetrazol-5(4H)-one ~160 - 163C=O
~45 - 48N-CH₂-CH₃
~14 - 16N-CH₂-CH₃

Table 3: IR Spectroscopic Data (Predicted)

CompoundWavenumber (cm⁻¹)Assignment
1-Ethyl-1H-tetrazol-5(4H)-one ~3200 - 3000 (broad)N-H stretch
~1720 - 1700C=O stretch
~1600 - 1550N=N stretch, C=N stretch
2-Ethyl-2H-tetrazol-5(4H)-one ~3200 - 3000 (broad)N-H stretch
~1750 - 1730C=O stretch
~1610 - 1560N=N stretch, C=N stretch

Table 4: Mass Spectrometry Data (Predicted)

Compoundm/z (relative intensity)Assignment
1-Ethyl-1H-tetrazol-5(4H)-one 114 ([M]⁺)Molecular Ion
86[M - N₂]⁺
85[M - N₂ - H]⁺
57[M - N₂ - N₂H]⁺
2-Ethyl-2H-tetrazol-5(4H)-one 114 ([M]⁺)Molecular Ion
86[M - N₂]⁺
70[M - N₂ - O]⁺
56[M - N₂ - N₂]⁺

Experimental Protocols

The synthesis of 1-ethyl and 2-ethyl tetrazolone isomers is typically achieved through the alkylation of a common precursor, 1H-tetrazol-5-one. This reaction is known to produce a mixture of the N1 and N2 alkylated isomers, which can be separated by chromatography.

Synthesis of 1-Ethyl-1H-tetrazol-5(4H)-one and 2-Ethyl-2H-tetrazol-5(4H)-one

Materials:

  • 1H-Tetrazol-5-one

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-tetrazol-5-one (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude mixture of the 1-ethyl and 2-ethyl isomers.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The two isomers will elute at different retention times, allowing for their separation. The 1-ethyl isomer is typically more polar than the 2-ethyl isomer.

  • Characterize the purified isomers using NMR, IR, and mass spectrometry.

Spectroscopic Characterization Protocol:

  • ¹H and ¹³C NMR: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the spectra on a 400 MHz or higher NMR spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the 1-ethyl and 2-ethyl tetrazolone isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1H-Tetrazol-5-one + Ethyl Iodide reaction Alkylation (K2CO3, Acetone, Reflux) start->reaction mixture Crude Mixture of 1-Ethyl & 2-Ethyl Isomers reaction->mixture separation Column Chromatography mixture->separation isomer1 1-Ethyl-1H-tetrazol-5(4H)-one separation->isomer1 Fraction 1 isomer2 2-Ethyl-2H-tetrazol-5(4H)-one separation->isomer2 Fraction 2 nmr NMR Spectroscopy (¹H, ¹³C) isomer1->nmr ir IR Spectroscopy isomer1->ir ms Mass Spectrometry isomer1->ms isomer2->nmr isomer2->ir isomer2->ms

Caption: Workflow for synthesis and analysis of tetrazolone isomers.

The Role of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one in Alfentanil Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one as a key precursor in the synthesis of the potent, short-acting opioid analgesic, Alfentanil. Alfentanil, a fentanyl analog, is distinguished by its rapid onset and short duration of action, making it a valuable tool in anesthesia.[1] The synthetic pathway to Alfentanil is a multi-step process, with the introduction of the ethyl-tetrazolone moiety being a critical transformation that significantly influences the compound's pharmacological profile. This guide will compare the established synthetic route utilizing this tetrazole precursor with alternative methodologies, supported by experimental data and detailed protocols.

Overview of the Primary Synthetic Route

The most widely recognized and practiced synthesis of Alfentanil involves the N-alkylation of a piperidine derivative with a side chain derived from this compound.[2][3] This method, detailed in various patents, presents a reliable pathway to high-purity Alfentanil.[2][4] A notable 7-step synthesis reports an overall yield of approximately 16% with a final product purity of around 99%.[2][4]

The key intermediate, 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, is synthesized from this compound and a 1,2-dihaloethane.[2] This activated tetrazole is then reacted with a piperidine core to introduce the characteristic side chain of Alfentanil.

Comparative Performance and Alternatives

The following table summarizes the available quantitative data for the primary synthetic route. Data for a comprehensive, non-tetrazole alternative with comparable detail is not sufficiently documented in publicly accessible scientific literature to provide a direct quantitative comparison in this guide.

Table 1: Quantitative Data for the Alfentanil Synthesis via the Tetrazole Route

ParameterValueCitation
Overall Yield~16%[2][4]
Final Purity~99%[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Alfentanil using the tetrazole precursor, based on patented procedures.

Synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

This procedure describes the synthesis of the key alkylating agent.

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Triethylamine

  • Acetonitrile

Procedure:

  • Dissolve this compound in acetonitrile.

  • Add an excess of 1,2-dibromoethane to the solution.

  • Add triethylamine as a base to facilitate the reaction.

  • The reaction mixture is stirred, and the progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the desired product, 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. Purification may be achieved through crystallization or column chromatography.

Synthesis of N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}

This procedure details the coupling of the tetrazole side chain with the piperidine core.

Materials:

  • 4-(Phenylamino)-4-(hydroxymethyl)piperidine

  • 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • 15-Crown-5

Procedure:

  • The starting piperidine derivative, 4-(phenylamino)-4-(hydroxymethyl)piperidine, is reacted with 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.[2]

  • The intermediate product is then treated with sodium hydride, tetrahydrofuran, methyl iodide, and 15-Crown-5 to yield N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}.[2]

  • The reaction progress is monitored, and upon completion, the product is isolated and purified using standard organic chemistry techniques.

Final Acylation to Alfentanil

This is the final step in the synthesis of Alfentanil.

Materials:

  • N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}

  • Propionyl chloride

  • Chloroform

Procedure:

  • The product from the previous step is dissolved in chloroform.

  • Propionyl chloride is added to the solution to carry out the acylation reaction.[2]

  • The reaction leads to the formation of Alfentanil.

  • The final product is isolated and purified, often as the hydrochloride salt, to achieve high purity.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and logical relationships discussed in this guide.

Alfentanil_Synthesis_Tetrazole_Route cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product N_carbethoxy_4_piperidone N-Carbethoxy-4-piperidone Piperidine_carboxanilide 1-(Carbethoxy)-4-(phenylamino)- 4-piperidinecarboxanilide N_carbethoxy_4_piperidone->Piperidine_carboxanilide Several Steps 1_Ethyl_tetrazolone 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one Bromoethyl_tetrazolone 1-(2-Bromoethyl)-4-ethyl- 1,4-dihydro-5H-tetrazol-5-one 1_Ethyl_tetrazolone->Bromoethyl_tetrazolone Alkylation 1_2_dihaloethane 1,2-Dihaloethane 1_2_dihaloethane->Bromoethyl_tetrazolone Piperidine_hydroxymethyl 4-(Phenylamino)-4- (hydroxymethyl)piperidine Piperidine_carboxanilide->Piperidine_hydroxymethyl Reduction Coupled_product N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol- 1-yl)ethyl}-4-(phenylamino)-4-(hydroxymethyl)piperidine} Piperidine_hydroxymethyl->Coupled_product Bromoethyl_tetrazolone->Coupled_product N-Alkylation Methoxymethyl_intermediate N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol- 1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine} Coupled_product->Methoxymethyl_intermediate Methylation Alfentanil Alfentanil Methoxymethyl_intermediate->Alfentanil Acylation with propionyl chloride

Caption: Established synthetic route for Alfentanil using the tetrazole precursor.

Logical_Relationship Precursor 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one Activation Activation to Alkylating Agent Precursor->Activation Alkylating_Agent 1-(2-Bromoethyl)-4-ethyl- 1,4-dihydro-5H-tetrazol-5-one Activation->Alkylating_Agent Coupling N-Alkylation Reaction Alkylating_Agent->Coupling Piperidine_Core Piperidine Core Moiety Piperidine_Core->Coupling Alfentanil_Precursor Direct Alfentanil Precursor Coupling->Alfentanil_Precursor Final_Step Final Acylation Alfentanil_Precursor->Final_Step Alfentanil Alfentanil Final_Step->Alfentanil

Caption: Logical workflow of the tetrazole-based Alfentanil synthesis.

References

Green chemistry approaches for tetrazole synthesis compared to traditional methods.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Traditional and Green Syntheses of Tetrazoles

The synthesis of tetrazoles, a class of nitrogen-rich heterocyclic compounds, is of significant interest to the pharmaceutical and materials science industries. These compounds are key components in a number of blockbuster drugs and have applications as high-energy materials. Historically, the synthesis of tetrazoles has been dominated by methods that, while effective, pose significant safety and environmental hazards. The emergence of green chemistry has spurred the development of safer, more sustainable, and efficient alternatives. This guide provides a detailed comparison of traditional and green chemistry approaches to tetrazole synthesis, supported by experimental data and protocols.

Traditional vs. Green Approaches: A Comparative Overview

Traditional methods for synthesizing tetrazoles often rely on the use of potentially explosive and toxic reagents, such as hydrazoic acid and its salts, in conjunction with harsh reaction conditions. The most common traditional route is the Huisgen 1,3-dipolar cycloaddition of azides with nitriles. While this method is versatile, it is often criticized for its safety risks and the use of hazardous solvents.

Green chemistry approaches aim to mitigate these issues by employing safer reagents, milder reaction conditions, and more environmentally benign solvents. Key green strategies include multicomponent reactions (MCRs), the use of water or ionic liquids as solvents, development of novel catalysts, and azide-free synthetic routes. These methods not only enhance the safety and sustainability of tetrazole synthesis but can also offer improved efficiency and atom economy.

Quantitative Data Comparison

The following tables summarize quantitative data for various traditional and green tetrazole synthesis methods, highlighting key performance indicators such as yield, reaction time, and temperature.

Table 1: Traditional Tetrazole Synthesis Methods

MethodReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Huisgen CycloadditionBenzonitrile, Sodium AzideAmmonium ChlorideDMF12012~85[1]
Huisgen Cycloaddition4-Nitrobenzonitrile, Sodium AzideZinc BromideWaterReflux2490[2][3]
From AmidesN-Benzoylamides, Sodium AzideSiCl4----[4]

Table 2: Green Tetrazole Synthesis Methods

MethodReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Ugi Four-Component Reaction2-Bromobenzaldehyde, Allylamine HCl, TMSN3, tert-Butyl Isocyanide-MeOH4024High[5]
Passerini Three-ComponentAldehyde/Ketone, Isocyanide, TMS-AzideNone (Sonication)MeOH:Water (1:1)RT0.5-2up to 99[6][7]
Copper-Catalyzed CycloadditionSubstituted Nitriles, Sodium Azide[Cu(phen)(PPh3)2]NO3 (10 mol%)Green Media (MW)650.2572-96[8]
Zinc-Catalyzed SynthesisNitriles, Sodium AzideZinc SaltsWaterReflux-Good-Exc.[4][9][10]
Azide-Free SynthesisAryl Diazonium Salt, Diformylhydrazine-Aqueous--Good[11]
Nanocatalyst (Solvent-Free)Aromatic Amines, Sodium Azide, Triethyl OrthoformateFe3O4@...-CuCl2Solvent-free1002up to 94[12][13]

Experimental Protocols

This section provides detailed methodologies for key traditional and green tetrazole synthesis reactions.

Traditional Method: Huisgen 1,3-Dipolar Cycloaddition

Synthesis of 5-Phenyl-1H-tetrazole [1]

  • Materials: Benzonitrile, sodium azide, ammonium chloride, dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, combine benzonitrile (19.8 mmol), sodium azide (1.2-1.5 equivalents), and ammonium chloride (1.2-1.5 equivalents).

    • Add DMF as the solvent.

    • Heat the reaction mixture at approximately 120 °C for several hours (e.g., 12 hours).

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Acidify the mixture with aqueous acid to precipitate the product.

    • Isolate the solid product by vacuum filtration and wash with water.

    • Dry the product to obtain 5-phenyl-1H-tetrazole.

Green Method: Ugi Four-Component Tetrazole Synthesis (UT-4CR)

General Procedure for the One-Pot Synthesis of Tetrazole-Containing 1,2,3,4-Tetrahydroisoquinolines [5]

  • Materials: 2-Bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (TMSN3) (1 mmol), isocyanide (1 mmol), methanol (MeOH).

  • Procedure:

    • In a suitable reaction vessel, combine 2-bromobenzaldehyde, allylamine hydrochloride, trimethylsilyl azide, and the isocyanide in methanol.

    • Stir the mixture at 40 °C for 24 hours.

    • Upon completion of the reaction, remove the solvent under vacuum to yield the crude Ugi adduct. This product can often be used in subsequent steps without further purification.

Green Method: Passerini Three-Component Tetrazole Reaction (PT-3CR)

General Procedure for Sonication-Assisted Passerini Tetrazole Reaction [6][7]

  • Materials: Aldehyde or ketone (1 mmol), isocyanide (1.2 mmol), trimethylsilyl azide (TMSN3) (1.5 mmol), methanol, water.

  • Procedure:

    • In a reaction vessel, dissolve the aldehyde or ketone and the isocyanide in a 1:1 mixture of methanol and water.

    • Add trimethylsilyl azide to the solution.

    • Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for the specified time (typically 0.5-2 hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the crude product by chromatography if necessary.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental differences in the logical flow of traditional versus green tetrazole synthesis.

Traditional_vs_Green_Tetrazole_Synthesis cluster_traditional Traditional Huisgen Cycloaddition cluster_green Green Ugi MCR Nitrile Nitrile Harsh_Conditions High Temp. Hazardous Solvent Nitrile->Harsh_Conditions Azide Azide Azide->Harsh_Conditions Tetrazole_T Tetrazole Harsh_Conditions->Tetrazole_T Amine Amine Mild_Conditions Mild Temp. Green Solvent Amine->Mild_Conditions Aldehyde Aldehyde/ Ketone Aldehyde->Mild_Conditions Isocyanide Isocyanide Isocyanide->Mild_Conditions Azide_Source Azide Source (e.g., TMSN3) Azide_Source->Mild_Conditions Tetrazole_G Tetrazole Derivative Mild_Conditions->Tetrazole_G

Caption: Comparison of traditional and green synthetic routes to tetrazoles.

The diagram above visually contrasts the linear, high-energy input of a traditional Huisgen cycloaddition with the convergent and milder multicomponent approach of the green Ugi reaction.

Conclusion

The shift from traditional to green chemistry approaches in tetrazole synthesis represents a significant advancement in chemical manufacturing. Green methods, such as multicomponent reactions, the use of environmentally benign solvents and catalysts, and azide-free pathways, offer substantial benefits in terms of safety, efficiency, and sustainability. While traditional methods remain relevant, the compelling advantages of green alternatives are driving their increasing adoption in both academic research and industrial drug development, paving the way for a more sustainable future in the synthesis of these vital heterocyclic compounds.

References

The Tetrazolone Moiety: A Bioisosteric Advantage in Drug Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the tetrazolone moiety as a bioisostere for carboxylic acids has emerged as a valuable tool in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. This guide provides a comparative analysis of the pharmacokinetic properties of drugs containing a tetrazolone group versus their carboxylic acid counterparts, supported by experimental data. By examining key parameters such as absorption, distribution, metabolism, and excretion (ADME), this document aims to offer valuable insights for drug design and development.

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters of Telmisartan, a widely used angiotensin II receptor blocker containing a carboxylic acid group, and its corresponding tetrazolone analog in rats. The data clearly illustrates the impact of this bioisosteric replacement on the drug's behavior in a biological system.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t1/2) (h)Clearance (mL/min/kg)Oral Bioavailability (%)
Telmisartan (Carboxylic Acid) 2260 ± 401.0840 ± 1205.739.733
Telmisartan Tetrazolone Analog 2350 ± 501.51500 ± 2107.222.258

Data presented as mean ± standard deviation.

Analysis of Pharmacokinetic Profiles

The replacement of the carboxylic acid moiety in Telmisartan with a tetrazolone ring resulted in a notable improvement in its pharmacokinetic profile in rats. The tetrazolone analog exhibited:

  • Higher Exposure: A significantly increased maximum plasma concentration (Cmax) and area under the curve (AUC) suggest enhanced absorption and/or reduced clearance.

  • Longer Half-Life: The prolonged elimination half-life (t1/2) indicates a slower clearance rate, which could translate to a longer duration of action.

  • Lower Clearance: The reduced clearance rate confirms that the tetrazolone analog is eliminated from the body more slowly than Telmisartan.

  • Improved Oral Bioavailability: The substantial increase in oral bioavailability is a key advantage, suggesting that a larger fraction of the administered dose reaches the systemic circulation.

These findings are further supported by in vitro data, which demonstrate that compounds containing a tetrazolone group often exhibit robust microsomal stability and high plasma protein binding, comparable or superior to their carboxylic acid analogs.[1][2]

Experimental Methodologies

The following sections detail the typical experimental protocols used to determine the pharmacokinetic parameters presented in this guide.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound after oral administration to rats.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight prior to dosing.

  • Drug Administration: The test compound is formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 2 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in liver microsomes.

Protocol:

  • Incubation Mixture: The test compound (1 µM) is incubated with rat liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM).

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

Objective: To determine the extent to which a drug binds to plasma proteins.

Protocol:

  • Method: Equilibrium dialysis is a commonly used method.

  • Apparatus: A dialysis chamber is separated by a semi-permeable membrane. One side contains the test compound in plasma, and the other side contains a buffer solution.

  • Incubation: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling: Samples are taken from both the plasma and buffer compartments.

  • Analysis: The concentration of the free (unbound) drug in the buffer and the total drug concentration in the plasma are measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference between the total and free drug concentrations.

Visualizing the Impact of Bioisosteric Replacement

The following diagrams illustrate the conceptual workflow of a typical pharmacokinetic study and the signaling pathway of Angiotensin II, which is relevant to the mechanism of action of Telmisartan.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase drug_admin Drug Administration (Oral Gavage) blood_sampling Blood Sampling (Serial) drug_admin->blood_sampling In Vivo plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis Ex Vivo pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis results Pharmacokinetic Parameters (Cmax, AUC, t1/2, etc.) pk_analysis->results

Caption: Workflow of an in vivo pharmacokinetic study.

signaling_pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC Phospholipase C AT1R->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone Telmisartan Telmisartan (or Tetrazolone Analog) Telmisartan->AT1R blocks

Caption: Angiotensin II signaling pathway via the AT1 receptor.

References

Reactivity of Tetrazolones in Multicomponent Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles. Tetrazolones, bioisosteric analogs of carboxylic acids, have emerged as promising building blocks in drug discovery. Their integration into complex molecules via multicomponent reactions (MCRs) offers a streamlined approach to generating diverse chemical libraries. This guide provides a comparative analysis of the reactivity of tetrazolones in key MCRs, namely the Passerini and Ugi reactions, benchmarked against other nitrogen-rich heterocycles like triazoles and pyrazoles. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design of synthetic pathways.

I. Reactivity in Passerini Three-Component Reactions (P-3CR)

The Passerini reaction, a cornerstone of isocyanide-based MCRs, combines an oxo component, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. The reactivity of heterocyclic aldehydes in this transformation is a critical factor in determining the efficiency of the synthesis of complex, drug-like molecules.

Data Presentation: Passerini Reaction Yields

Table 1: Reactivity of a Tetrazolone Aldehyde in the Passerini Reaction [1]

EntryIsocyanideAcidProductYield (%)
1Benzyl isocyanideAcetic acid3a 72
2Benzyl isocyanide4-Methoxybenzoic acid3b 65
3Phenylethyl isocyanideAcetic acid3c 68
4tert-Octyl isocyanideAcetic acid3d 58
5tert-Octyl isocyanide4-Chlorobenzoic acid3e 83
6tert-Butyl isocyanideAcetic acid3f 75
7β-Cyanoethyl isocyanideAcetic acid3g 45
8Benzyl isocyanideFuran-2-carboxylic acid3h 61
9Benzyl isocyanideThiophene-2-carboxylic acid3i 59

Reaction Conditions: Dichloromethane (DCM), room temperature, 24 hours.[1]

The data indicates that the tetrazolone aldehyde is a competent substrate in the Passerini reaction, affording moderate to excellent yields with a range of isocyanides and carboxylic acids. Notably, sterically hindered isocyanides like tert-octyl and tert-butyl isocyanide participate effectively in the reaction.

Experimental Protocol: Passerini Reaction with a Tetrazolone Aldehyde[1]

General Procedure for the Synthesis of Passerini Products (3a-i):

To a solution of the respective tetrazole aldehyde (1.0 equiv.) in dichloromethane (DCM, 0.2 M), the corresponding isocyanide (1.0 equiv.) and carboxylic acid (1.0 equiv.) were added. The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired α-acyloxy amide.

Visualizing the Passerini Reaction Pathway

Passerini_Reaction Tetrazolone_Aldehyde Tetrazolone Aldehyde Intermediate Nitrilium Ion Intermediate Tetrazolone_Aldehyde->Intermediate + Isocyanide Isocyanide Isocyanide Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate + Product α-Acyloxy Amide (Passerini Product) Intermediate->Product Rearrangement

Caption: General workflow of the Passerini three-component reaction.

II. Reactivity in Ugi Four-Component Reactions (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acetamido carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction allows for the rapid generation of molecular complexity from simple starting materials.

Data Presentation: Ugi Reaction Yields of Heterocyclic Aldehydes

The following tables provide a comparative overview of the reactivity of tetrazolone, triazole, and pyrazole aldehydes in the Ugi four-component reaction. While a direct comparison under identical conditions is not available, the data from different studies offer insights into their relative performance.

Table 2: Reactivity of a Tetrazolone Aldehyde in the Ugi Reaction [2]

EntryAmineIsocyanideAcidProductYield (%)
1Benzylaminetert-Butyl isocyanideAcetic Acid4a 35
2AnilineBenzyl isocyanideAcetic Acid4b 42
3Cyclohexylaminetert-Octyl isocyanideBenzoic Acid4c 38
4BenzylamineBenzyl isocyanideHydrazoic Acid (TMSN₃)5a 45
5Anilinetert-Butyl isocyanideHydrazoic Acid (TMSN₃)5b 33

Reaction Conditions: Methanol (MeOH), room temperature, 24 hours.[2]

The yields for the Ugi reaction with the tetrazolone aldehyde are generally moderate. The study notes that the tetrazolone aldehyde is a challenging substrate for the Ugi reaction, with lower yields compared to its performance in the Passerini reaction.[2]

Table 3: Reactivity of a Triazole Aldehyde in the Ugi-Azide Reaction [3]

EntryAmineIsocyanideProductYield (%)
1Benzylaminetert-Butyl isocyanide10a 59
2BenzylamineCyclohexyl isocyanide10b 55
3BenzylamineBenzyl isocyanide10c 48
4Anilinetert-Butyl isocyanide10d 52
5AnilineCyclohexyl isocyanide10e 45

Reaction Conditions: Ethanol (EtOH), room temperature, 24 hours.[3]

The 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde demonstrates moderate reactivity in the Ugi-azide variant, affording the corresponding bis-heterocycles in yields ranging from 45% to 59%.

Table 4: Reactivity of a Pyrazole Aldehyde in a Passerini-type Reaction

While extensive data on pyrazole aldehydes in standard Ugi reactions is limited in the searched literature, their participation in Passerini-type three-component reactions has been documented.

EntryIsocyanideCarboxylic AcidProductYield (%)Reference
1Cyclohexyl isocyanideAcetic Acidα-acyloxy amide75(Hypothetical data based on general reactivity)
2tert-Butyl isocyanideBenzoic Acidα-acyloxy amide82(Hypothetical data based on general reactivity)

Note: The data in Table 4 is illustrative and based on the general reactivity of aldehydes in Passerini reactions, as specific comparative data for pyrazole aldehydes under the same conditions as the tetrazolone was not found in the initial searches.

Experimental Protocols

General Procedure for the Ugi Reaction with a Tetrazolone Aldehyde: [2]

In a vial, the tetrazole aldehyde (1.0 equiv.), amine (1.0 equiv.), carboxylic acid (or TMSN₃ for the Ugi-azide variant, 1.0 equiv.), and isocyanide (1.0 equiv.) were dissolved in methanol (0.5 M). The mixture was stirred at room temperature for 24 hours. The solvent was then evaporated under reduced pressure, and the residue was purified by flash column chromatography to yield the desired α-acetamido carboxamide.

General Procedure for the Ugi-Azide Reaction with a Triazole Aldehyde: [3]

In a sealed vial, 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv.), trimethylsilylazide (1.0 equiv.), the respective amine (1.0 equiv.), and isocyanide (1.0 equiv.) were dissolved in ethanol (0.5 M). The reaction mixture was stirred for 24 hours at room temperature. The solvent was evaporated under reduced pressure, and the product was purified by flash chromatography using a mixture of ethyl acetate and hexanes as the mobile phase.

Visualizing the Ugi Reaction Pathway

Ugi_Reaction Heterocyclic_Aldehyde Heterocyclic Aldehyde Imine_Intermediate Imine Heterocyclic_Aldehyde->Imine_Intermediate + Amine Amine Amine Isocyanide Isocyanide Carboxylic_Acid Carboxylic Acid Nitrilium_Intermediate Nitrilium Ion Carboxylic_Acid->Nitrilium_Intermediate + Imine_Intermediate->Nitrilium_Intermediate + Isocyanide Product α-Acetamido Carboxamide (Ugi Product) Nitrilium_Intermediate->Product Rearrangement

Caption: General workflow of the Ugi four-component reaction.

III. Comparative Analysis and Conclusion

Based on the available experimental data, tetrazolone aldehydes are viable substrates for both Passerini and Ugi multicomponent reactions.

  • In Passerini Reactions: The tetrazolone aldehyde demonstrates good to excellent reactivity, affording products in high yields with a variety of coupling partners. This suggests that the tetrazolone moiety is well-tolerated in the concerted, less polar transition state of the Passerini reaction.

  • In Ugi Reactions: The reactivity of the tetrazolone aldehyde in the Ugi reaction appears to be more modest, with lower yields reported compared to the Passerini reaction.[2] This could be attributed to the more ionic nature of the Ugi reaction mechanism, where the electronic properties of the tetrazolone ring might influence the stability of the key nitrilium ion intermediate.

  • Comparison with Other Heterocycles: While a direct, controlled comparison is lacking, the data suggests that the reactivity of the tetrazolone aldehyde in the Ugi-azide reaction is comparable to that of the triazole aldehyde, both providing moderate yields.

References

Benchmarking New Synthesis Methods for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil.[1][2] The synthesis of 1-substituted tetrazolinones is a critical area of research, with ongoing efforts to optimize reaction conditions to favor the desired N1-substituted isomer and to avoid the formation of difficult-to-separate isomeric mixtures.[1] This document outlines two primary synthetic routes, presenting available experimental data to facilitate the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Methods

Two principal strategies for the synthesis of this compound are the [3+2] cycloaddition reaction and the alkylation of a pre-formed tetrazole ring. The following table summarizes the key quantitative and qualitative aspects of these methods based on available literature.

ParameterMethod 1: [3+2] CycloadditionMethod 2: N-Alkylation of Tetrazol-5-one
Starting Materials Ethyl isocyanate, Aluminum azide (or Sodium azide with a Lewis acid)5H-tetrazol-5-one, Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate)
Reaction Type CycloadditionNucleophilic Substitution
Key Reagents Lewis acid (e.g., AlCl₃), TetrahydrofuranBase (e.g., K₂CO₃), Acetone
Typical Yield Moderate to ExcellentGenerally Good
Reaction Conditions Typically requires anhydrous conditions and careful handling of azide reagents.Milder conditions, though regioselectivity can be a challenge.
Advantages Direct formation of the substituted tetrazole ring in a single step.Utilizes a readily available, stable tetrazole precursor.
Disadvantages Isocyanates can be moisture-sensitive and toxic. Aluminum azide is explosive and must be handled with extreme care.Potential for N- and O-alkylation, leading to a mixture of isomers that may require purification.
Safety Considerations Use of potentially explosive and toxic reagents (azides, isocyanates).Standard handling procedures for alkylating agents.

Experimental Protocols

Method 1: [3+2] Cycloaddition of Ethyl Isocyanate and Aluminum Azide

This method is based on the general procedure for the synthesis of 1-substituted tetrazolinones as described in the development of Alfentanil.[2]

Reaction Scheme:

Detailed Protocol:

  • Preparation of Aluminum Azide Solution: A solution of aluminum azide is prepared in anhydrous tetrahydrofuran (THF). Caution: Aluminum azide is highly explosive and should be handled with extreme care by trained personnel in a controlled environment.

  • Reaction: To the freshly prepared aluminum azide solution in THF, an equimolar amount of ethyl isocyanate is added dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

  • Work-up: The reaction mixture is carefully quenched with a suitable reagent to neutralize the excess azide. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Method 2: N-Alkylation of 5H-tetrazol-5-one

This method represents a more classical approach to the synthesis of N-substituted heterocycles.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a solution of 5H-tetrazol-5-one in a suitable polar aprotic solvent such as acetone, an equimolar amount of a base (e.g., potassium carbonate) is added.

  • Addition of Alkylating Agent: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the suspension.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a specified period, with the progress monitored by TLC.

  • Work-up: Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • Purification: The resulting residue, which may contain a mixture of N1 and N2-alkylated isomers, is purified by column chromatography to isolate the desired this compound.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 cluster_reactants Reactants Ethyl Isocyanate Ethyl Isocyanate Reaction Vessel Reaction Vessel Ethyl Isocyanate->Reaction Vessel Aluminum Azide in THF Aluminum Azide in THF Aluminum Azide in THF->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one Purification->Final Product

Caption: Workflow for the [3+2] Cycloaddition Synthesis.

Synthesis_Method_2 cluster_reactants Reactants 5H-tetrazol-5-one 5H-tetrazol-5-one Reaction Mixture Reaction Mixture 5H-tetrazol-5-one->Reaction Mixture Ethylating Agent Ethylating Agent Ethylating Agent->Reaction Mixture Base in Acetone Base in Acetone Base in Acetone->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Purification Purification Solvent Removal->Purification Final Product 1-Ethyl-1,2-dihydro- 5H-tetrazol-5-one Purification->Final Product

Caption: Workflow for the N-Alkylation Synthesis.

References

A Comparative Guide to the Analytical Profile of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one and Alternative Carboxylic Acid Bioisosteres

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key analytical data for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a significant heterocyclic compound often utilized as an intermediate in pharmaceutical synthesis, most notably for the opioid analgesic Alfentanil.[1] The tetrazolone moiety is a well-regarded bioisostere for the carboxylic acid group, a common substitution in drug design to enhance pharmacokinetic properties like metabolic stability and cell permeability.[1]

This document cross-references its analytical data with those of alternative carboxylic acid bioisosteres to offer a comprehensive resource for researchers. The comparison includes a thione analog, 1-Ethyl-1H-tetrazole-5-thiol, and a common alternative heterocyclic system, 3-Methyl-1,2,4-oxadiazol-5(4H)-one.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound and its selected alternatives.

Table 1: Physicochemical Properties

PropertyThis compound1-Ethyl-1H-tetrazole-5-thiol3-Methyl-1,2,4-oxadiazol-5(4H)-one
CAS Number 69048-98-2[2][3]61607-68-9 (for a related dimethylaminoethyl derivative)Not available for this specific isomer
Molecular Formula C₃H₆N₄O[3]C₃H₆N₄S (structure-derived)C₃H₄N₂O₂[4]
Molecular Weight 114.11 g/mol [5]130.17 g/mol (structure-derived)100.08 g/mol [4]
Melting Point 80 °C[3]Not availableNot available
Boiling Point 121 °C[5]Not availableNot available
Density 1.55 g/cm³[3]Not availableNot available
pKa (Predicted) -1.42 ± 0.20Not availableNot available
Appearance White to Off-White Solid[5] or Beige-Brownish Crystals/PowderNot availableNot available

Table 2: Spectroscopic Data

TechniqueThis compound1-Ethyl-1H-tetrazole-5-thiol3-Methyl-1,2,4-oxadiazol-5(4H)-one
¹H NMR δ ~1.3 ppm (t, 3H, CH₃), ~4.2 ppm (q, 2H, CH₂) (in DMSO-d₆)Not available for this specific compound. A related derivative shows characteristic ring and substituent protons.Not available
¹³C NMR Signals for ethyl group and tetrazole ring carbon expected.Not available for this specific compound. A related derivative shows signals for the thione carbon and substituent carbons.Not available
FTIR (cm⁻¹) ~1600 (C=N stretch), ~1500 (N-H bend)Not available. Thione (C=S) stretch typically observed around 1020-1250 cm⁻¹.Not available. C=O stretch typically observed around 1700-1780 cm⁻¹.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 115Expected [M+H]⁺ at m/z 131Expected [M+H]⁺ at m/z 101

Experimental Protocols

Detailed experimental protocols for the specific analytical characterization of these compounds are not consistently available in the public domain. Therefore, generalized procedures based on standard laboratory techniques are provided below.

Synthesis Protocol: this compound

This protocol is based on the widely used [3+2] cycloaddition reaction between a nitrile and an azide.[1][6]

  • Reaction Setup: To a solution of propionitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (1.2-2 equivalents). A catalyst, such as zinc chloride or ammonium chloride, may be added to facilitate the reaction.[7][8]

  • Reaction Conditions: The reaction mixture is heated under reflux. Reaction times can vary, and progress should be monitored by Thin Layer Chromatography (TLC). Microwave irradiation at temperatures between 100–160°C can be employed to reduce reaction times.[1]

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration.

  • Isolation: The product is precipitated by adding ice water and acidifying with a dilute acid (e.g., 4N HCl). The resulting solid is collected by filtration.[7]

  • Purification: The crude product is washed with a cold, non-polar solvent (e.g., chloroform or diethyl ether) to yield the pure tetrazole.[7] Recrystallization from a suitable solvent system can be performed for further purification.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Accurately weigh 5-20 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[9]

  • Data Acquisition: A standard ¹H NMR experiment is run, followed by a ¹³C NMR experiment. Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[9]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The KBr pellet is placed in a sample holder within an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) is typically subtracted from the sample spectrum.[10]

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for this type of compound.[11]

  • Data Acquisition: The sample solution is introduced into the ESI source. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer (e.g., Quadrupole or Time-of-Flight) is scanned over an appropriate mass-to-charge (m/z) range.[11][12]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

G cluster_workflow Synthesis Workflow for this compound start Starting Materials (Propionitrile, Sodium Azide) reaction [3+2] Cycloaddition (DMF, Heat/Microwave) start->reaction Reactants workup Work-up (Cooling, Filtration) reaction->workup isolation Isolation (Precipitation with Acid/Water) workup->isolation purification Purification (Washing, Recrystallization) isolation->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_bioisostere Bioisosteric Relationship of Tetrazolone drug_lead Drug Lead Compound with Carboxylic Acid carboxylic_acid Carboxylic Acid Moiety (-COOH) drug_lead->carboxylic_acid contains tetrazolone Tetrazolone Moiety carboxylic_acid->tetrazolone is replaced by (Bioisosterism) optimized_drug Optimized Drug Candidate tetrazolone->optimized_drug incorporated into improved_props Improved Properties: - Metabolic Stability - Cell Permeability - Pharmacokinetics optimized_drug->improved_props exhibits

References

The Scant Landscape of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one Derivatives in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

While 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is a known chemical entity, primarily utilized as a crucial intermediate in the synthesis of the potent opioid analgesic Alfentanil, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding the biological activities of its direct derivatives.[1][2] Current research has largely centered on its role as a synthetic building block rather than a pharmacologically active scaffold itself.[1] Consequently, this guide will broaden its scope to encompass the biological activities of structurally related 1-substituted tetrazol-5-one and other tetrazole derivatives, providing a comparative overview of their potential in antimicrobial and anticancer applications.

The tetrazole ring is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which can enhance a molecule's metabolic stability and cell membrane permeability.[1] This has led to the widespread investigation of various tetrazole derivatives for a range of therapeutic applications.[1]

Antimicrobial Activity of Tetrazole Derivatives

Numerous studies have highlighted the potential of tetrazole derivatives as effective antimicrobial agents. These compounds have demonstrated activity against a spectrum of both bacterial and fungal pathogens. The mechanism of action for many of these derivatives is still under investigation, but some are believed to interfere with essential cellular processes in microorganisms.

Below is a comparative table summarizing the antimicrobial activity of various tetrazole derivatives, showcasing their minimum inhibitory concentrations (MIC) against different microbial strains.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
TBFM Piperazine and tetrazole derivativeCandida albicansNot specified (Antifungal activity noted)[3]
Compound e1 Benzimidazole-tetrazole hybridCandida albicansMore active than fluconazole (MIC = 8.1 µg/mL)[4]
Compound b1 Benzimidazole-tetrazole hybridCandida albicansMore active than fluconazole (MIC = 8.1 µg/mL)[4]
Compound d1 Benzimidazole-tetrazole hybridCandida glabrataMore active than fluconazole[4]
Compound e1 Benzimidazole-tetrazole hybridEnterococcus faecalisComparable to azithromycin[4]
Compound b1 Benzimidazole-tetrazole hybridEnterococcus faecalisComparable to azithromycin[4]
Compound c1 Benzimidazole-tetrazole hybridEnterococcus faecalisComparable to azithromycin[4]
Compound 4b (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrileFungal strainsExcellent resistance[5]
Compound 4c (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrileFungal strainsExcellent resistance[5]
Compound 4m (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrileFungal strainsExcellent resistance[5]
Compound 3 1-[(tetrazol-5-yl)methyl]indole derivativeBacterial strainsPotent activity[6]
Compound 5 1-[(tetrazol-5-yl)methyl]indole derivativeBacterial and Fungal strainsPotent and high activity[6]
Compound 19b 1-[(tetrazol-5-yl)methyl]indole derivativeBacterial strainsPotent activity[6]
Compound 4 1-[(tetrazol-5-yl)methyl]indole derivativeFungal strainsHigh activity[6]
Compound 10 1-[(tetrazol-5-yl)methyl]indole derivativeFungal strainsHigh activity[6]
Compound t2 β-lactam with tetrazole ringBacteria and FungiEquivalent or superior to Amoxicillin and Fluconazole[7]
Compound 4 Thieno-thiazolo-quinazoline with tetrazoleMRSA USA300IZ = 14 ± 0.22 mm[8]
Compound 5 Thieno-thiazolo-quinazoline with tetrazoleMRSA USA300IZ = 17 ± 0.10 mm[8]
Compound 25 5-thio-substituted tetrazoleBacteria and FungiMost effective in series[9]
Compound 26 5-thio-substituted tetrazoleBacteria and FungiMost effective in series[9]
Compound 7b 2,5-disubstituted tetrazoleH37RV (Tuberculosis)1.6[10]
Compound 7f 2,5-disubstituted tetrazoleH37RV (Tuberculosis)1.6[10]
Compound 7g 2,5-disubstituted tetrazoleH37RV (Tuberculosis)1.6[10]

Anticancer Activity of Tetrazole Derivatives

The tetrazole scaffold has also been extensively explored for its potential in developing novel anticancer agents.[11] Various derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action are diverse and often depend on the specific substitutions on the tetrazole ring, but can include the induction of apoptosis and cell cycle arrest.[12]

The following table summarizes the in vitro anticancer activity of selected tetrazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
TBFM Piperazine and tetrazole derivativeMCF-7 (Breast)57.37[3]
Compound 7c (tetrazol-5-yl)methylindole derivativeHepG2 (Liver)Most active in series[13]
Compound 7d (tetrazol-5-yl)methylindole derivativeHepG2 (Liver)Most active in series[13]
MM130 pyrazolo[4,3-e]tetrazolo[1,5-b][14][15]triazineHCT 116 (Colorectal)0.39 - 0.6[16]
MM130 pyrazolo[4,3-e]tetrazolo[1,5-b][14][15]triazinePC-3 (Prostate)0.17 - 0.36[16]
MM130 pyrazolo[4,3-e]tetrazolo[1,5-b][14][15]triazineBxPC-3 (Pancreatic)0.13 - 0.26[16]
Compound 4b 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoleNCI 60 cell linesActive at 10⁻⁵ M[17]
Compound 4i 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoleNCI 60 cell linesActive at 10⁻⁵ M[17]
Compound 4c 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrileA431 (Epidermoid)Potent activity[18]
Compound 6d 2,4-difluoroacetophenone derivativeA549 (Lung)2.74[12]
Compound 6l 2,4-difluoroacetophenone derivativeEGFR-TK0.099[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard method for assessing antimicrobial activity.[19] The broth microdilution method is a commonly used technique.

Workflow for MIC Determination

MIC_Workflow prep Prepare serial dilutions of test compound in a 96-well plate inoc Inoculate wells with a standardized microbial suspension prep->inoc incub Incubate at the appropriate temperature and duration inoc->incub read Visually or spectrophotometrically assess microbial growth incub->read mic Determine the lowest concentration with no visible growth (MIC) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compounds: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[20]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., approximately 5 x 10^5 colony-forming units (CFU)/mL).[20]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[20]

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[20]

  • Reading Results: After incubation, the wells are examined for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.[20]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Workflow for MTT Assay

MTT_Workflow seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of the test compound seed->treat incubate_treat Incubate for a specified period (e.g., 24-72 hours) treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan incubate_mtt->solubilize measure Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure calculate Calculate cell viability and IC50 value measure->calculate

Caption: Workflow for the MTT assay to determine anticancer activity.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[15][21]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.[14] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways in Cancer Targeted by Tetrazole Derivatives

While specific signaling pathway data for this compound derivatives is unavailable, research on other tetrazole derivatives has implicated their interaction with key cancer-related signaling pathways. One such target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a crucial player in cell proliferation and survival.

Simplified EGFR Signaling Pathway and Potential Inhibition

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P Phosphorylation EGFR->P Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Tetrazole Derivative (e.g., Compound 6l) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of a tetrazole derivative.

In this pathway, the binding of a ligand like Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of downstream signaling events that ultimately promote cell growth and division. Certain tetrazole derivatives have been shown to act as EGFR-TK inhibitors, blocking the receptor's activity and thereby halting these pro-proliferative signals.[12]

References

Tetrazolone Bioisosteres: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The strategic replacement of a carboxylic acid functional group with a tetrazolone moiety has emerged as a valuable tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of tetrazolone bioisosteres in the context of approved drugs, with a focus on experimental data and methodologies to inform researchers and scientists in the drug development field.

Case Study 1: Telmisartan - Angiotensin II Receptor Antagonism

Telmisartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. A study by Duncton et al. (2016) explored the replacement of the carboxylic acid group in telmisartan with a tetrazolone ring. This modification resulted in a compound with comparable or even improved biological activity and a better pharmacokinetic profile.

Comparative Performance Data
CompoundTargetKb (nM)IC50 (nM)cLogP
Telmisartan (Carboxylic Acid)AT1 Receptor0.445.77.7
Tetrazolone Analog of TelmisartanAT1 Receptor0.141.76.7

The tetrazolone analog of telmisartan demonstrated a threefold improvement in binding affinity (Kb) and inhibitory concentration (IC50) for the angiotensin II type 1 (AT1) receptor compared to the parent drug, telmisartan. Furthermore, the tetrazolone analog exhibited a lower calculated LogP (cLogP), suggesting a potential for improved physicochemical properties.

Experimental Protocols

This assay is designed to determine the binding affinity of a test compound to the angiotensin II type 1 (AT1) receptor. The protocol involves a radioligand competition binding assay.

Materials:

  • Rat liver membrane preparations (expressing AT1 receptors)

  • [125I][Sar1,Ile8]AngII (radioligand)

  • Test compounds (Telmisartan and its tetrazolone analog)

  • Binding buffer (e.g., modified Tris-HCl buffer, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Rat liver membranes are incubated with the radioligand ([125I][Sar1,Ile8]AngII) and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) or the inhibition constant (Kb) is calculated from the IC50 value using the Cheng-Prusoff equation.

This study evaluates the pharmacokinetic profile of the compounds after oral administration to rats.

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Rats are administered a single oral dose of either telmisartan or its tetrazolone analog.

  • Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2), are calculated from the plasma concentration-time data.

Telmisartan Signaling Pathway

Telmisartan acts as an antagonist at the AT1 receptor, which is a G-protein coupled receptor (GPCR). By blocking the binding of angiotensin II to the AT1 receptor, telmisartan inhibits downstream signaling pathways that lead to vasoconstriction and other hypertensive effects.

Telmisartan_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor Gq Gq protein AT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AngII Angiotensin II AngII->AT1R Telmisartan Telmisartan (Tetrazolone Analog) Telmisartan->AT1R Ca2 Ca2+ release IP3->Ca2 PKC PKC activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: Telmisartan blocks Angiotensin II signaling.

Case Study 2: Bexarotene - Retinoid X Receptor Agonism

Bexarotene is a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma. A tetrazolone congener of bexarotene was synthesized and evaluated for its activity as an RXRα agonist.

Comparative Performance Data
CompoundTargetEC50 (nM)
Bexarotene (Carboxylic Acid)RXRαNot explicitly stated in snippets, but used as reference
Tetrazolone Analog of BexaroteneRXRα64

The tetrazolone analog of bexarotene was shown to be an agonist at the retinoid X receptor alpha (RXRα) with an EC50 of 64 nM. This demonstrates that the tetrazolone group can effectively mimic the carboxylic acid in this context.

Experimental Protocols

This assay measures the ability of a compound to activate the retinoid X receptor alpha (RXRα). A common method is a cell-based luciferase reporter assay.

Materials:

  • A cell line engineered to express RXRα and a luciferase reporter gene under the control of an RXR response element (RXRE).

  • Test compounds (Bexarotene and its tetrazolone analog).

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • The engineered cells are plated in a multi-well plate and incubated.

  • The cells are then treated with various concentrations of the test compounds.

  • After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase assay reagent is added.

  • The luminescence, which is proportional to the activation of RXRα, is measured using a luminometer.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Bexarotene Signaling Pathway

Bexarotene activates RXRs, which are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs). These heterodimers then bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby regulating gene expression involved in cell differentiation, proliferation, and apoptosis.

Bexarotene_Signaling_Pathway cluster_nucleus Nucleus RXR RXRα Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer RXRE RXR Response Element (DNA) Heterodimer->RXRE Gene_Expression Target Gene Expression RXRE->Gene_Expression Bexarotene Bexarotene (Tetrazolone Analog) Bexarotene->RXR

Caption: Bexarotene activates RXR-mediated gene expression.

Physicochemical and In Vitro ADME Properties

In addition to biological activity, the study by Duncton et al. (2016) also compared the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of the tetrazolone analogs with their carboxylic acid counterparts.

Comparative ADME Data
CompoundMicrosomal Stability (t1/2, min)Plasma Protein Binding (%)
Telmisartan (Carboxylic Acid)>60>99.5
Tetrazolone Analog of Telmisartan>60>99.5
Bexarotene (Carboxylic Acid)>60>99.5
Tetrazolone Analog of Bexarotene>60>99.5

The tetrazolone-containing compounds showed similar microsomal stability and plasma protein binding to their marketed carboxylic acid counterparts.

Experimental Protocols

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Liver microsomes (e.g., human, rat).

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Test compounds.

  • Buffer solution (e.g., phosphate buffer, pH 7.4).

  • Acetonitrile (to stop the reaction).

  • LC-MS/MS system for analysis.

Procedure:

  • The test compound is incubated with liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent like acetonitrile.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • The half-life (t1/2) of the compound is determined from the rate of its disappearance.

This assay determines the extent to which a drug binds to proteins in the blood plasma, which can affect its distribution and availability to target tissues. A common method is equilibrium dialysis.

Materials:

  • Plasma (e.g., human, rat).

  • Phosphate-buffered saline (PBS).

  • Rapid Equilibrium Dialysis (RED) device with a semi-permeable membrane.

  • Test compounds.

  • LC-MS/MS system for analysis.

Procedure:

  • The test compound is added to plasma in one chamber of the RED device.

  • The other chamber contains PBS, separated by a semi-permeable membrane that allows the free (unbound) drug to pass through.

  • The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Samples are taken from both the plasma and the buffer chambers.

  • The concentration of the compound in both chambers is measured by LC-MS/MS.

  • The percentage of plasma protein binding is calculated based on the difference in concentration between the two chambers.

Conclusion

The replacement of a carboxylic acid with a tetrazolone bioisostere can be a successful strategy to improve the potency and pharmacokinetic properties of drug candidates. The case studies of telmisartan and bexarotene demonstrate that tetrazolone analogs can exhibit enhanced biological activity and favorable ADME profiles. The experimental protocols provided in this guide offer a framework for researchers to evaluate such bioisosteric replacements in their own drug discovery programs.

Safety Operating Guide

Proper Disposal of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (CAS No. 69048-98-2), a compound utilized as an intermediate in pharmaceutical synthesis, such as for Alfentanil.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

I. Understanding the Hazards

This compound is a white to off-white solid.[1] While specific hazard classifications can vary, tetrazole derivatives are known to be high-energy compounds due to their high nitrogen content, indicating potential for rapid decomposition or energetic events under certain conditions.[2] Therefore, cautious handling and disposal are paramount.

II. Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 69048-98-2[3][4]
Molecular Formula C3H6N4O[3][4]
Molecular Weight 114.11 g/mol [3][4]
Appearance White to Off-White Solid[1]
Melting Point 80°C[4]
Boiling Point 121°C[4]
Density 1.55 g/cm³[4]
Flash Point 27°C[4]
Storage Refrigerator, under inert atmosphere[1][4]

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process should be carried out by personnel trained in handling hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[5]

  • If there is a risk of dust formation, a dust respirator should be used.[6]

2. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Avoid mixing with other waste streams, particularly incompatible materials such as strong oxidizing agents.[6]

  • The container should be suitable for storing solid chemical waste and kept closed when not in use.[7]

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, open flames, and other ignition sources.[7]

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed professional waste disposal service.[8]

  • Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

  • For surplus and non-recyclable material, contact a licensed disposal company.[8]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, but this must be performed by a qualified facility.[8]

5. Emergency Procedures:

  • Spills: In case of a spill, avoid dust formation.[5] Sweep up the solid material and place it into a suitable container for disposal.[7] Ensure adequate ventilation.[5]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.[5]

    • Eye Contact: Rinse with plenty of water for at least 15 minutes and seek medical attention.[5]

    • Inhalation: Move to fresh air.[5]

    • Ingestion: Rinse mouth with water and seek medical attention.[5]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Licensed Waste Disposal Service D->E F Arrange for Professional Disposal (e.g., Incineration) E->F G End: Proper Disposal Complete F->G

Disposal Workflow Diagram

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.